molecular formula C8H16O3 B1314002 Ethyl 5-hydroxyhexanoate CAS No. 20266-62-0

Ethyl 5-hydroxyhexanoate

Cat. No.: B1314002
CAS No.: 20266-62-0
M. Wt: 160.21 g/mol
InChI Key: YUQVKXFPYUHIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxyhexanoate (CAS 20266-62-0) is a chiral ester with significant value as a synthetic intermediate in biochemical and pharmaceutical research. Its primary research application is as a precursor in the synthesis of enantiomerically pure compounds. Scientific literature indicates that the (S)-enantiomer, Ethyl (S)-5-hydroxyhexanoate, is of particular interest and can be produced via stereoselective microbial reduction of ethyl 5-oxohexanoate using organisms such as Pichia methanolica . This makes it a valuable substrate for studying biocatalytic processes and for the development of chiral synthons used in the synthesis of potential pharmaceutical agents . The compound occurs in nature and is characterized by a molecular formula of C8H16O3 and a molecular weight of 160.21 g/mol . Key physical properties include an estimated boiling point of 213.44 °C at 760 mmHg, a vapor pressure of 0.036 mmHg at 25 °C, and a logP (o/w) of approximately 0.95, indicating moderate hydrophilicity . It is estimated to be soluble in water at 17,480 mg/L at 25 °C . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle all chemicals appropriately in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQVKXFPYUHIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497910
Record name Ethyl 5-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20266-62-0
Record name Ethyl 5-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-Ethyl 5-hydroxyhexanoate: A Technical Guide to its Putative Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ethyl 5-hydroxyhexanoate (B1262163) is a chiral molecule of interest, particularly as a potential building block in pharmaceutical synthesis. While its synthesis is well-documented, evidence of its natural occurrence is currently scarce in scientific literature. This technical guide provides a comprehensive overview of the current state of knowledge, inferring potential natural sources and biosynthetic pathways based on structurally related, naturally occurring compounds. We present detailed, generalized experimental protocols for the extraction, isolation, and chiral analysis of such compounds from natural matrices. Furthermore, this guide includes diagrammatic representations of a plausible biosynthetic pathway and an experimental workflow for the investigation of its natural origin. This document aims to serve as a foundational resource for researchers seeking to explore the natural presence and biological significance of (S)-Ethyl 5-hydroxyhexanoate.

Introduction: The Elusive Natural Presence of (S)-Ethyl 5-hydroxyhexanoate

This guide will explore the known landscape of related natural products to hypothesize potential sources and biosynthetic routes for (S)-Ethyl 5-hydroxyhexanoate. Furthermore, we will provide robust, generalized methodologies that can be adapted by researchers to systematically search for and identify this compound in complex natural matrices.

Putative Natural Occurrence: Inferences from Related Compounds

While the target compound remains unconfirmed in nature, its isomer, ethyl 3-hydroxyhexanoate (B1247844), has been identified in a variety of natural sources. This suggests that the enzymatic machinery for the synthesis of hydroxyhexanoic acid and its subsequent esterification with ethanol (B145695) exists in these organisms.

Below is a summary of the known natural occurrences of ethyl hydroxyhexanoate isomers, which may serve as a starting point for the investigation of (S)-Ethyl 5-hydroxyhexanoate.

Compound NameIsomeric FormNatural Source(s)Reference(s)
Ethyl 3-hydroxyhexanoateRacemic or unspecifiedPapaya (Carica papaya), Mango (Mangifera indica), Citrus fruits, Apples, Wine[1][2][3][4]
Ethyl 3-hydroxyhexanoateNot specifiedA metabolite of Saccharomyces cerevisiae (yeast)[1]

The presence of ethyl 3-hydroxyhexanoate in fruits suggests that the biosynthetic pathways for its precursors are active during fruit ripening. Similarly, its production by yeast indicates its formation during fermentation processes. These environments, therefore, represent logical starting points for the search for (S)-Ethyl 5-hydroxyhexanoate.

Hypothetical Biosynthesis of (S)-Ethyl 5-hydroxyhexanoate

Based on known metabolic pathways for fatty acid and ester biosynthesis in plants and yeast, a plausible biosynthetic route for (S)-Ethyl 5-hydroxyhexanoate can be proposed.[5][6][7] The pathway likely involves the fatty acid synthesis machinery, followed by a stereospecific hydroxylation and subsequent esterification.

A simplified, hypothetical biosynthetic pathway is illustrated below:

Biosynthesis of (S)-Ethyl 5-hydroxyhexanoate Acetyl-CoA Acetyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Hexanoyl-CoA Hexanoyl-CoA Fatty Acid Synthase (FAS)->Hexanoyl-CoA Chain Elongation Hydroxylase (stereospecific) Hydroxylase (stereospecific) Hexanoyl-CoA->Hydroxylase (stereospecific) Hydroxylation 5-Hydroxyhexanoyl-CoA 5-Hydroxyhexanoyl-CoA Hydroxylase (stereospecific)->5-Hydroxyhexanoyl-CoA Hydroxylation Alcohol Acyltransferase (AAT) Alcohol Acyltransferase (AAT) 5-Hydroxyhexanoyl-CoA->Alcohol Acyltransferase (AAT) Ethanol Ethanol Ethanol->Alcohol Acyltransferase (AAT) (S)-Ethyl 5-hydroxyhexanoate (S)-Ethyl 5-hydroxyhexanoate Alcohol Acyltransferase (AAT)->(S)-Ethyl 5-hydroxyhexanoate Esterification Experimental Workflow cluster_extraction Sample Preparation & Extraction cluster_separation Separation & Purification cluster_analysis Identification & Quantification Sample_Homogenization Sample Homogenization (e.g., fruit pulp, fermentation broth) Solvent_Extraction Solvent Extraction (e.g., with ethyl acetate (B1210297) or dichloromethane) Sample_Homogenization->Solvent_Extraction Concentration Concentration of Crude Extract Solvent_Extraction->Concentration Column_Chromatography Initial Fractionation (e.g., Silica Gel Chromatography) Concentration->Column_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) for further purification Column_Chromatography->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) for identification of volatile compounds HPLC->GCMS NMR Nuclear Magnetic Resonance (NMR) for structural elucidation HPLC->NMR Chiral_GC Chiral GC for enantiomeric separation GCMS->Chiral_GC Quantification Quantification (using an internal standard) Chiral_GC->Quantification

References

Spectroscopic Data of Ethyl 5-Hydroxyhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 5-hydroxyhexanoate (B1262163), a valuable organic compound in various research and development applications. This document details its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

Ethyl 5-hydroxyhexanoate possesses the chemical formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol .[1] Its structure consists of a six-carbon hexanoate (B1226103) chain with a hydroxyl group at the fifth carbon and an ethyl ester group at the carboxyl end.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.12Quartet2H-OCH₂ CH₃
~3.80Sextet1HCH (OH)
~2.30Triplet2HCH₂ COO-
~1.65Multiplet2H-CH₂(CH₂)COO-
~1.45Multiplet2H-CH(OH)CH₂ CH₂-
~1.25Triplet3H-OCH₂CH₃
~1.20Doublet3H-CH(OH)CH₃
~1.90Singlet (broad)1H-OH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~173.5C =O (Ester)
~68.0C H(OH)
~60.3-OC H₂CH₃
~38.5-CH(OH)C H₂CH₂-
~34.0C H₂COO-
~23.5-CH(OH)C H₃
~21.0-CH₂(CH₂)COO-
~14.2-OCH₂C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H Stretch (Alcohol)
~2970-2850StrongC-H Stretch (Aliphatic)
~1735StrongC=O Stretch (Ester)
~1240StrongC-O Stretch (Ester)
~1170StrongC-O Stretch (Alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z RatioRelative IntensityPossible Fragment
160Moderate[M]⁺ (Molecular Ion)
145Moderate[M - CH₃]⁺
115Moderate[M - OCH₂CH₃]⁺
101Strong[M - CH(OH)CH₃]⁺
88StrongMcLafferty rearrangement fragment
45Strong[COOCH₂CH₃]⁺
43Very Strong[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and calibrated using the reference standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: An FT-IR spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument passes a beam of infrared radiation through the sample and records the frequencies at which the radiation is absorbed.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for small molecules. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus the m/z ratio.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Carbon-Hydrogen Framework IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight & Fragmentation

Caption: General workflow for the spectroscopic analysis of an organic compound.

Structure_Elucidation_Logic MS_Data MS Data (Molecular Formula, Unsaturation) Proposed_Structure Proposed Structure MS_Data->Proposed_Structure IR_Data IR Data (Functional Groups) IR_Data->Proposed_Structure NMR_Data NMR Data (Connectivity, Stereochemistry) NMR_Data->Proposed_Structure

References

Unveiling the Biological Significance of Chiral Ethyl 5-hydroxyhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity of the chiral molecule Ethyl 5-hydroxyhexanoate (B1262163), with a particular focus on its (S)-enantiomer as a valuable chiral intermediate in the synthesis of pharmaceuticals. While direct biological activity of Ethyl 5-hydroxyhexanoate is an emerging area of research, its role as a building block in drug development is more established. This document is intended for researchers, scientists, and drug development professionals interested in the application and potential therapeutic relevance of this chiral ester.

(S)-Ethyl 5-hydroxyhexanoate: A Key Intermediate in Pharmaceutical Synthesis

(S)-Ethyl 5-hydroxyhexanoate has been identified as a crucial chiral building block, particularly in the development of therapeutic agents targeting neurodegenerative diseases. Although the specific blockbuster drug derived from this intermediate is not widely disclosed in publicly available literature, its consistent reference as a key precursor for anti-Alzheimer's drugs underscores its importance in the pharmaceutical industry.[1] The stereochemistry at the C5 position is critical for the biological activity of the final active pharmaceutical ingredient (API).

The synthesis of enantiomerically pure (S)-Ethyl 5-hydroxyhexanoate is often achieved through biocatalytic methods, such as the enantioselective reduction of the corresponding ketone, ethyl 5-oxohexanoate. This highlights the value placed on obtaining the specific (S)-configuration for subsequent synthetic transformations.

Emerging Research on Direct Biological Activity: Antiviral Potential

While the primary focus has been on its role as a synthetic intermediate, recent studies on related molecules suggest that hydroxyhexanoate esters may possess direct biological activities. A notable study demonstrated that Ethyl 3-hydroxyhexanoate , a positional isomer of the topic compound, exhibits significant antiviral activity against Coxsackievirus B (CVB).[2][3]

This finding opens up a new avenue of investigation into the potential pharmacological effects of this compound and its enantiomers. It is plausible that these molecules could interact with biological targets, and further research is warranted to explore their antiviral, anti-inflammatory, or other therapeutic properties.

Quantitative Data on Related Compounds

To date, there is a lack of publicly available quantitative data on the direct biological activity of chiral this compound. However, for the related antiviral compound, Ethyl 3-hydroxyhexanoate, the following data has been reported:

CompoundVirusAssayParameterValueReference
Ethyl 3-hydroxyhexanoateCoxsackievirus B3Cytopathic Effect (CPE) AssayEC₅₀1.2 µM[2]
Ethyl 3-hydroxyhexanoate-Cytotoxicity AssayCC₅₀25.6 µM[2]

Table 1: Antiviral Activity of Ethyl 3-hydroxyhexanoate

Experimental Protocols

Detailed experimental protocols for the biological evaluation of chiral this compound are not yet established in the literature. However, based on the research on related compounds, the following methodologies would be relevant for future studies.

General Workflow for Antiviral Screening

The following diagram illustrates a general workflow for screening compounds for antiviral activity, which could be adapted for this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Preparation (Enantiomers of this compound) C Cytotoxicity Assay (CC₅₀) (e.g., MTT Assay) A->C E Antiviral Assay (EC₅₀) (e.g., Plaque Reduction, CPE Assay) A->E B Cell Culture (e.g., HeLa, Vero) B->C D Virus Infection (e.g., Coxsackievirus, Influenza) B->D F Determination of Selectivity Index (SI = CC₅₀/EC₅₀) C->F D->E E->F G Time-of-Addition Assay F->G H Viral Entry/Replication Assays G->H I Target Identification Studies H->I G cluster_0 Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis PreSyn Presynaptic Neuron PreSyn->ACh Release PostSyn Postsynaptic Neuron Signal Signal Transduction PostSyn->Signal AChR->PostSyn Activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor Potential Drug (derived from (S)-Ethyl 5-hydroxyhexanoate) Inhibitor->AChE

References

An In-depth Technical Guide to the Discovery and History of Ethyl 5-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxyhexanoate (B1262163) is a chiral ester of significant interest in organic synthesis, particularly as a precursor for enantiomerically pure compounds with applications in pharmaceutical research. This technical guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. It details both classical and modern enzymatic approaches to its preparation, presents its physicochemical properties in a structured format, and explores its known applications. This document aims to serve as a thorough resource for professionals in drug development and chemical research.

Introduction and Historical Context

The precise historical details surrounding the initial discovery and synthesis of ethyl 5-hydroxyhexanoate are not prominently documented in readily available scientific literature. Its emergence is likely intertwined with the broader development of synthetic organic chemistry in the late 19th and early 20th centuries, a period marked by the exploration of fundamental reactions for creating new carbon-carbon bonds and functional group transformations.

While a definitive first synthesis report is elusive, the structural simplicity of this compound suggests its initial preparation could have been achieved through well-established classical reactions of the time. Plausible historical synthetic routes include the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887, which involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal.[1][2] Another possibility is the Grignard reaction , developed by Victor Grignard in 1900, a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium compound with a carbonyl group.

The primary impetus for the study and synthesis of this compound in more recent decades has been its role as a valuable chiral building block. The development of stereoselective synthesis methods has allowed for the preparation of specific enantiomers of this compound, which are crucial intermediates in the synthesis of complex target molecules, most notably in the development of pharmaceuticals. Specifically, the (S)-enantiomer, Ethyl (S)-5-hydroxyhexanoate, has been identified as a key chiral intermediate in the synthesis of drugs targeting Alzheimer's disease.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[4]
CAS Number 20266-62-0[5]
Molecular Formula C₈H₁₆O₃[4]
Molecular Weight 160.21 g/mol [4][6]
Appearance Colorless liquid (estimated)
Boiling Point 213.44 °C at 760 mmHg (estimated)[5][6]
Vapor Pressure 0.036 mmHg at 25 °C (estimated)[5][6]
Flash Point 173.00 °F (78.30 °C) (estimated)[5]
Solubility in Water 17,480 mg/L at 25 °C (estimated)[5][6]
logP (o/w) 0.95 (estimated)[5][6]
Refractive Index 1.44 (for ethyl 6-hydroxyhexanoate)[7]
Specific Gravity 0.99 (for ethyl 6-hydroxyhexanoate)[7]

Note: Some physical properties are estimated or referenced from the closely related isomer, ethyl 6-hydroxyhexanoate, due to limited specific data for the 5-hydroxy isomer.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be approached through both classical chemical methods and modern biocatalytic routes. The latter is particularly important for producing enantiomerically pure forms of the molecule.

Classical Synthesis: A Plausible Historical Approach via Grignard Reaction

A plausible and historically relevant method for the synthesis of racemic this compound involves the Grignard reaction, utilizing the readily available starting material, ethyl levulinate (ethyl 4-oxopentanoate).

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Ethyl levulinate Ethyl levulinate This compound This compound Ethyl levulinate->this compound 1. Et₂O (anhydrous) 2. H₃O⁺ (workup) Methylmagnesium bromide Methylmagnesium bromide (Grignard Reagent) Methylmagnesium bromide->this compound

Figure 1: Plausible classical synthesis of this compound via Grignard reaction.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the magnesium has reacted.

  • Grignard Reaction: Cool the freshly prepared methylmagnesium bromide solution in an ice bath. Slowly add a solution of ethyl levulinate in anhydrous diethyl ether from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with two additional portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield this compound.

Modern Biocatalytic Synthesis: Enantioselective Reduction

The modern approach to synthesizing optically active this compound, particularly the (S)-enantiomer, relies on the enantioselective reduction of ethyl 5-oxohexanoate (B1238966) using biocatalysts such as yeast or isolated enzymes.

Reaction Scheme:

G cluster_reactants Reactant cluster_products Product Ethyl 5-oxohexanoate Ethyl 5-oxohexanoate Ethyl (S)-5-hydroxyhexanoate Ethyl (S)-5-hydroxyhexanoate Ethyl 5-oxohexanoate->Ethyl (S)-5-hydroxyhexanoate Pichia methanolica (SC 16116) (or other suitable reductase)

Figure 2: Biocatalytic synthesis of Ethyl (S)-5-hydroxyhexanoate.

Experimental Protocol (General Procedure):

  • Preparation of the Biocatalyst: A culture of a suitable microorganism, such as Pichia methanolica (SC 16116), is grown in an appropriate nutrient medium. The cells are then harvested by centrifugation and washed with a buffer solution.

  • Bioreduction: The harvested cells are resuspended in a buffer solution. The substrate, ethyl 5-oxohexanoate, is added to the cell suspension. A co-factor recycling system, often involving a simple alcohol like isopropanol, may be included to regenerate the NADPH or NADH required by the reductase enzymes.

  • Reaction Monitoring: The reaction mixture is incubated with shaking at a controlled temperature. The progress of the reduction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography to yield enantiomerically enriched ethyl (S)-5-hydroxyhexanoate. This biocatalytic approach typically results in high yields (80-90%) and excellent enantiomeric excess (>95% e.e.).[3]

Involvement in Signaling Pathways

Currently, there is no specific information available in the scientific literature that directly implicates this compound in any signaling pathways or biological processes. Its primary documented role is as a synthetic intermediate in the preparation of pharmacologically active molecules. Further research would be required to investigate any potential biological activity of the compound itself.

Conclusion

This compound, while lacking a well-documented historical discovery narrative, has evolved from a potentially accessible molecule via classical organic reactions to a key chiral intermediate in modern pharmaceutical synthesis. Its preparation has transitioned from likely racemic mixtures to highly enantiomerically pure forms through the advent of biocatalysis. The detailed physicochemical properties and synthetic protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling a deeper understanding and more effective utilization of this versatile chiral building block. Future research may yet uncover direct biological activities or involvement in cellular pathways, further expanding the significance of this compound.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 5-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 5-hydroxyhexanoate (B1262163), compiled for researchers, scientists, and professionals in drug development. Due to the limited availability of specific safety data for Ethyl 5-hydroxyhexanoate (CAS No. 20266-62-0), this document also includes information from structurally related compounds, namely Ethyl hexanoate (B1226103) and Ethyl 6-hydroxyhexanoate (B1236181), to provide a more complete and conservative safety profile. All data is clearly attributed to the specific compound to which it pertains.

Chemical Identification and Physical Properties

This compound is an ester with the molecular formula C8H16O3.[1] A summary of its known and estimated physical and chemical properties is presented below, alongside data for related compounds for comparison.

PropertyThis compoundEthyl 6-hydroxyhexanoateEthyl hexanoate
CAS Number 20266-62-0[2]5299-60-5[3]123-66-0[4][5]
Molecular Formula C8H16O3[1]C8H16O3[6]C8H16O2[7]
Molecular Weight 160.21 g/mol [1]160.21 g/mol [6]144.21 g/mol [7]
Boiling Point 213.44 °C @ 760 mm Hg (est)[2]127 - 128 °C @ 16 hPa[3]-
Flash Point 78.3 °C (173.0 °F) TCC (est)[2]-54 °C (129.2 °F)[5]
Density -0.985 g/mL @ 25 °C[3]-
Vapor Pressure 0.036 mmHg @ 25 °C (est)[2]--
Water Solubility 17480 mg/L @ 25 °C (est)[2]-Insoluble
logP (o/w) 0.947 (est)[2]--

Hazard Identification and GHS Classification

GHS Classification for Related Compounds:

Hazard ClassGHS Classification (Ethyl hexanoate)GHS Classification (Ethyl 6-hydroxyhexanoate)
Flammable Liquids Category 3 (H226: Flammable liquid and vapor)[8]Not Classified
Skin Corrosion/Irritation Not ClassifiedCategory 2 (H315: Causes skin irritation)[6]
Serious Eye Damage/Irritation Not ClassifiedCategory 2 (H319: Causes serious eye irritation)[6]
Specific target organ toxicity – single exposure Not ClassifiedCategory 3 (H335: May cause respiratory irritation)[6]

It is recommended to handle this compound as a potentially flammable liquid and a possible skin, eye, and respiratory irritant.

Toxicology Profile

Detailed toxicological data for this compound has not been determined.[2] The table below summarizes the available information for related compounds.

Toxicity EndpointThis compoundEthyl hexanoate
Oral/Parenteral Toxicity Not determined[2]-
Dermal Toxicity Not determined[2]-
Inhalation Toxicity Not determined[2]-
Genotoxicity -Not genotoxic[7]
Repeated Dose Toxicity -NOAEL = 333 mg/kg/day[7]

Handling and Storage Precautions

Given the flammability of the related compound Ethyl hexanoate, stringent precautions against ignition sources are mandatory.

Safe Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces.[4][8] No smoking.

  • Use only non-sparking tools and explosion-proof equipment.[4][5][8]

  • Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[4][8]

  • Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray.[4]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5][8]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a well-ventilated place and keep cool.[4][8]

  • Keep the container tightly closed in a dry place.[4][8]

  • Incompatible with strong oxidizing agents.[5]

G General Handling and Storage Workflow cluster_storage Storage cluster_handling Handling storage_area Store in Cool, Dry, Well-Ventilated Area check_compatibility Check for Incompatible Materials (e.g., Oxidizers) storage_area->check_compatibility don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage_area->don_ppe ground_equipment Ground and Bond All Equipment don_ppe->ground_equipment use_tools Use Non-Sparking Tools ground_equipment->use_tools avoid_ignition Keep Away from Ignition Sources use_tools->avoid_ignition end_process Dispose of Waste Properly avoid_ignition->end_process start Receive Chemical start->storage_area

Caption: General workflow for safe storage and handling of this compound.

Experimental Protocols: Spill and Exposure Response

Detailed experimental protocols for safety testing of this compound are not available. However, standard laboratory procedures for handling spills and exposures to similar chemicals should be followed.

5.1 Spill Response Protocol

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[9]

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[4][10]

  • Containment: Cover drains to prevent the material from entering.[3][8]

  • Absorption: Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[4][5] Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[4][5]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of the waste material in accordance with approved local, state, and federal regulations.[4]

G Chemical Spill Response Protocol spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ignition Remove Ignition Sources evacuate->ignition ppe Wear Full PPE ignition->ppe contain Contain Spill & Cover Drains ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste with Non-Sparking Tools absorb->collect dispose Dispose of Waste in Sealed Containers collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: Step-by-step protocol for responding to a chemical spill.

5.2 First Aid and Exposure Measures

The following first aid measures are based on procedures for structurally similar compounds and represent best practices.[4][5]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[4][5]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Get medical attention if symptoms occur.[4][5]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required.[4][5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician immediately.[4][5][11]

Self-Protection for First Aiders: Ensure that medical personnel are aware of the material(s) involved and take precautions to protect themselves and prevent the spread of contamination.[4]

Fire-Fighting Measures

Due to the flammability of related esters, it is prudent to treat this compound as a flammable liquid.

  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or CO2.[4][10] Water mist may be used to cool closed containers.[5][10]

  • Specific Hazards: Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air.[8][9] Vapors may travel to a source of ignition and flash back.[5] Containers may explode when heated.[5]

  • Hazardous Combustion Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[4][5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

Stability and Reactivity

  • Stability: Stable under normal conditions.[4]

  • Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[4][8] Avoid incompatible products.

  • Incompatible Materials: Strong oxidizing agents.[4][5]

  • Hazardous Decomposition: Thermal decomposition can produce carbon monoxide and carbon dioxide.[4][5]

  • Hazardous Polymerization: No information available, but not expected to occur.[4]

This guide is intended for informational purposes and should be used in conjunction with a formal risk assessment and adherence to all applicable institutional and regulatory safety protocols.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 5-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 5-hydroxyhexanoate (B1262163), a valuable chiral intermediate in the synthesis of various pharmaceuticals, including anti-Alzheimer's drugs.[1] Due to the limited availability of experimentally determined data for this specific compound, this guide also includes data for the related isomers, Ethyl 6-hydroxyhexanoate (B1236181) and Ethyl 3-hydroxyhexanoate (B1247844), to provide a comparative context for researchers. The guide details experimental protocols for the synthesis and determination of key physical properties and includes a workflow visualization for its chemical synthesis and characterization.

Core Physical Properties

The physical characteristics of Ethyl 5-hydroxyhexanoate and its isomers are crucial for their application in research and drug development, influencing factors such as reaction kinetics, purification techniques, and formulation. The following table summarizes the key physical property data available.

PropertyThis compoundEthyl 6-hydroxyhexanoateEthyl 3-hydroxyhexanoate
Molecular Formula C₈H₁₆O₃[2]C₈H₁₆O₃[3]C₈H₁₆O₃
Molecular Weight 160.21 g/mol [2]160.21 g/mol 160.21 g/mol
Boiling Point 213.44 °C @ 760 mmHg (estimated)[4]127-128 °C @ 12 mmHg[3]90-92 °C @ 14 mmHg[5][6]
Density Not available0.985 g/mL at 25 °C[3]0.974 g/mL at 25 °C[5][6]
Refractive Index (n20/D) Not available1.437[3]1.428[5][6]
Solubility in Water 17480 mg/L @ 25 °C (estimated)[4]Not availableInsoluble in water[7]
Flash Point 78.3 °C (estimated)[4]>110 °C94 °C (closed cup)[6]
logP (o/w) 0.947 (estimated)[4]1.102201.117 (estimated)[8]
CAS Number 20266-62-0[4]5299-60-5[3]2305-25-1[8]

Experimental Protocols

Detailed methodologies are essential for the replication of synthesis and the accurate measurement of physical properties. The following sections outline relevant experimental protocols.

Synthesis of Ethyl 5-(S)-hydroxyhexanoate

A biocatalytic approach has been successfully employed for the synthesis of the (S)-enantiomer of this compound.[1] This method offers high yield and enantiomeric excess.

Materials:

  • Ethyl 5-oxohexanoate (B1238966)

  • Pichia methanolica (SC 16116)

  • Appropriate buffer solution and growth medium for the microorganism

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment for microbial fermentation and chemical extraction.

Procedure:

  • Cultivation of Pichia methanolica : The microorganism is cultivated in a suitable nutrient-rich medium under optimal temperature and aeration conditions to achieve sufficient biomass.

  • Biocatalytic Reduction : Ethyl 5-oxohexanoate is added to the microbial culture. The enzymatic machinery of Pichia methanolica reduces the ketone to the corresponding (S)-alcohol. The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Extraction : Once the reaction is complete, the mixture is centrifuged to separate the biomass. The supernatant is then extracted with an organic solvent like ethyl acetate.

  • Purification : The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Further Purification : The crude Ethyl 5-(S)-hydroxyhexanoate can be further purified by column chromatography on silica (B1680970) gel to achieve high purity.

Determination of Boiling Point (Microscale Method)

The boiling point of a liquid can be determined on a small scale using the Thiele tube method.[9]

Materials:

  • Small sample of this compound (a few drops)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Small test tube

  • Thiele tube filled with mineral oil

  • Bunsen burner or other heat source

Procedure:

  • A small amount of the liquid is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The test tube is attached to a thermometer.

  • The assembly is placed in a Thiele tube containing mineral oil.

  • The Thiele tube is gently heated, causing a stream of bubbles to emerge from the open end of the capillary tube.

  • The heat is removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Visualizations

To illustrate the logical flow of producing and verifying the properties of this compound, the following diagrams are provided.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Ethyl 5-oxohexanoate + Pichia methanolica reaction Biocatalytic Reduction start->reaction extraction Extraction with Ethyl Acetate reaction->extraction purification Column Chromatography extraction->purification product Pure Ethyl 5-hydroxyhexanoate purification->product bp Boiling Point Determination product->bp density Density Measurement product->density ri Refractive Index Measurement product->ri spectroscopy Spectroscopic Analysis (NMR, IR) product->spectroscopy

Caption: Workflow for the synthesis and characterization of this compound.

Experimental_Logic A Objective: Determine Physical Properties B Synthesize High-Purity Sample A->B C Measure Boiling Point B->C D Measure Density B->D E Measure Refractive Index B->E F Confirm Structure (Spectroscopy) B->F G Compile Data Table C->G D->G E->G F->G

Caption: Logical relationship of experimental steps for physical property determination.

References

Solubility of Ethyl 5-hydroxyhexanoate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxyhexanoate (B1262163) is a bifunctional organic molecule containing both a hydroxyl group and an ester. Its solubility characteristics are crucial for a variety of applications, including its use as a synthetic intermediate, a fragrance component, and in the development of novel drug delivery systems. Understanding its solubility in different solvents is fundamental for process design, formulation development, and purification. This technical guide provides an overview of the known solubility of Ethyl 5-hydroxyhexanoate and presents a detailed experimental protocol for determining its solubility in various solvents.

Data Presentation: Quantitative Solubility of this compound

Currently, there is a notable scarcity of published quantitative data on the solubility of this compound in a wide range of organic solvents. The available information is limited to an estimated solubility in water.

Table 1: Estimated Aqueous Solubility of this compound

SolventTemperature (°C)Solubility (mg/L)Citation
Water251.748e+004[1]

Note: This value is an estimation and should be confirmed by experimental determination.

Due to the lack of comprehensive data, this guide provides a robust experimental protocol to enable researchers to determine the solubility of this compound in solvents relevant to their work.

Experimental Protocol: Determination of this compound Solubility using the Isothermal Shake-Flask Method

The following protocol details the isothermal equilibrium method, a reliable technique for determining the solubility of a liquid solute, such as this compound, in various solvents.

1. Materials and Equipment

  • Solute: High-purity this compound

  • Solvents: High-purity solvents of interest (e.g., ethanol, methanol, acetone, toluene, water)

  • Apparatus:

    • Analytical balance (readable to ±0.1 mg)

    • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1°C)

    • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

    • Pipettes and syringes for accurate liquid handling

    • Centrifuge (for phase separation, if necessary)

    • Filtration apparatus with solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

    • Analytical instrumentation for quantification, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

2. Preparation of Standard Solutions

  • Prepare a series of standard solutions of this compound in each solvent of interest. These standards should cover a range of concentrations that are expected to bracket the solubility limit.

  • These standards will be used to create a calibration curve for the analytical quantification of the solute.

3. Experimental Procedure

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of a distinct second phase of the solute is necessary to ensure that a saturated solution is formed.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the samples for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant. A typical equilibration time can range from 24 to 72 hours.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature to allow for phase separation.

    • If the phases do not separate cleanly by gravity, the vials can be centrifuged at the experimental temperature.

  • Sampling and Analysis:

    • Carefully extract an aliquot of the clear, saturated solvent phase using a syringe. To avoid contamination from the undissolved solute phase, it is crucial not to disturb the interface.

    • Immediately filter the aliquot through a solvent-compatible membrane filter to remove any microscopic droplets of the undissolved solute.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

4. Quantification by Gas Chromatography (GC)

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar-phase column like a wax column).

  • Method:

    • Injector Temperature: 250°C

    • Detector Temperature: 270°C

    • Oven Temperature Program: Start at a suitable temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 220°C).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Analysis: Inject the prepared standard solutions to generate a calibration curve. Inject the diluted sample and determine the concentration of this compound based on the calibration curve.

5. Data Reporting

  • The solubility should be reported in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), or mole fraction, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility.

G Workflow for Solubility Determination of this compound A Preparation of Materials (High-purity Solute and Solvents) B Addition of Excess Solute to a Known Volume of Solvent in a Sealed Vial A->B C Equilibration in a Thermostatic Shaker (Constant Temperature and Agitation) B->C D Phase Separation (Gravity or Centrifugation) C->D E Sampling of the Saturated Solvent Phase D->E F Filtration of the Aliquot (0.45 µm filter) E->F G Dilution of the Filtered Sample F->G H Quantitative Analysis (GC or HPLC) G->H I Data Calculation and Reporting (Solubility at a Specific Temperature) H->I

Caption: A flowchart of the isothermal equilibrium method for solubility determination.

References

Navigating the Thermochemical Landscape of Ethyl 5-hydroxyhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the thermochemical data for Ethyl 5-hydroxyhexanoate (B1262163), tailored for researchers, scientists, and professionals in the field of drug development. In the absence of extensive experimental data for this specific compound, this document leverages predictive methodologies and data from analogous compounds to offer valuable estimations. Furthermore, it details the established experimental protocols for the determination of key thermochemical properties, ensuring a solid foundation for further research and application.

Executive Summary

Ethyl 5-hydroxyhexanoate, a bifunctional organic molecule, presents a unique profile for potential applications in synthesis and material science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is paramount for process design, safety analysis, and molecular modeling. This guide addresses the current data gap by providing estimated values based on established computational methods and offers detailed experimental workflows for their empirical validation.

Thermochemical Data for this compound

Due to the limited availability of direct experimental thermochemical data for this compound in publicly accessible databases, this section presents estimated values derived from group contribution methods. These methods provide reliable approximations based on the summation of contributions from the molecule's constituent functional groups. For comparative purposes, experimental data for the structurally similar compound, methyl hexanoate, is also provided.

PropertyEstimated Value for this compoundExperimental Value for Methyl Hexanoate[1][2][3]Units
Standard Molar Enthalpy of Formation (Liquid, 298.15 K) -650 ± 15-544.7 ± 0.9kJ/mol
Standard Molar Enthalpy of Vaporization (298.15 K) 65 ± 544.2 ± 0.2kJ/mol
Standard Molar Enthalpy of Formation (Gas, 298.15 K) -585 ± 16-500.5 ± 0.9kJ/mol
Standard Molar Entropy (Gas, 298.15 K) 480 ± 20423.4 ± 3.0J/mol·K
Molar Heat Capacity (Gas, 298.15 K) 220 ± 10185.7 ± 2.0J/mol·K

Disclaimer: The estimated values for this compound are derived from group contribution methods and should be considered as approximations. Experimental verification is highly recommended for critical applications.

Experimental Protocols for Thermochemical Data Determination

Accurate determination of thermochemical data relies on precise and well-established experimental techniques. The following sections detail the methodologies for measuring the key thermochemical properties of a liquid organic compound like this compound.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion, the heat released during the complete combustion of a substance, is a fundamental thermochemical property. It is experimentally determined using a bomb calorimeter.[4][5][6][7]

Methodology:

  • Sample Preparation: A precisely weighed sample of the liquid (e.g., this compound) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with a surplus of pure oxygen to ensure complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water within the insulated calorimeter vessel. The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the observed temperature change. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of the compound can then be calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of the Enthalpy of Vaporization

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. Several methods can be employed for its determination.

The transpiration method is a reliable technique for determining vapor pressures and, consequently, the enthalpy of vaporization.[8]

Methodology:

  • Sample Saturation: An inert carrier gas is passed at a known and controlled flow rate through or over the liquid sample, which is maintained at a constant temperature. The gas becomes saturated with the vapor of the substance.

  • Condensation and Quantification: The vapor-saturated gas stream is then passed through a cold trap where the vapor condenses. The amount of the condensed substance is determined gravimetrically or by other analytical techniques.

  • Vapor Pressure Calculation: The partial pressure of the substance at the saturation temperature is calculated from the amount of condensed vapor and the total volume of the carrier gas that has passed through the system.

  • Clausius-Clapeyron Equation: By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Differential Scanning Calorimetry is another powerful technique for measuring the enthalpy of vaporization.[9]

Methodology:

  • Sample Encapsulation: A small, accurately weighed amount of the liquid sample is sealed in a suitable pan. An empty, sealed pan is used as a reference.

  • Heating Program: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating ramp.

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Peak Integration: As the sample vaporizes, it absorbs energy, resulting in an endothermic peak in the DSC thermogram. The area of this peak is directly proportional to the enthalpy of vaporization.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the key methodologies described.

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh_sample Weigh Sample place_in_crucible Place in Crucible weigh_sample->place_in_crucible attach_fuse Attach Fuse Wire place_in_crucible->attach_fuse seal_bomb Seal Bomb attach_fuse->seal_bomb pressurize Pressurize with O2 seal_bomb->pressurize place_in_calorimeter Place in Water Bath pressurize->place_in_calorimeter record_initial_T Record Initial Temp. place_in_calorimeter->record_initial_T ignite Ignite Sample record_initial_T->ignite record_final_T Record Final Temp. ignite->record_final_T calculate_q Calculate Heat Released (q) record_final_T->calculate_q calibrate Calibrate with Standard calibrate->calculate_q apply_corrections Apply Corrections calculate_q->apply_corrections calculate_delta_H Calculate ΔHc apply_corrections->calculate_delta_H

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Transpiration_Method_Workflow cluster_experiment Experimental Setup cluster_data_analysis Data Analysis saturate_gas Saturate Carrier Gas condense_vapor Condense Vapor saturate_gas->condense_vapor quantify_condensate Quantify Condensate condense_vapor->quantify_condensate calculate_vp Calculate Vapor Pressure quantify_condensate->calculate_vp repeat_at_diff_T Repeat at Different Temps calculate_vp->repeat_at_diff_T plot_data Plot ln(P) vs 1/T repeat_at_diff_T->plot_data determine_slope Determine Slope plot_data->determine_slope calculate_delta_H_vap Calculate ΔHvap determine_slope->calculate_delta_H_vap

Caption: Workflow for determining the enthalpy of vaporization via the transpiration method.

References

Ethyl 5-hydroxyhexanoate: A Chiral Building Block for Neurological Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-hydroxyhexanoate (B1262163), particularly its (S)-enantiomer, is a valuable chiral intermediate in the pharmaceutical industry. Its unique stereochemistry makes it a crucial building block for the synthesis of complex molecules targeting neurodegenerative diseases. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary industrial application as a precursor to potent Glycogen (B147801) Synthase Kinase 3 (GSK-3) inhibitors for the treatment of Alzheimer's disease.

Chemical and Physical Properties

Ethyl 5-hydroxyhexanoate is a chiral ester with the molecular formula C8H16O3.[1][2] Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
Boiling Point (estimated) 213.44 °C @ 760.00 mm Hg[3]
Vapor Pressure (estimated) 0.036000 mmHg @ 25.00 °C[3]
Flash Point (estimated) 173.00 °F (78.30 °C)[3]
logP (o/w) (estimated) 0.947[3]
Water Solubility (estimated) 1.748e+004 mg/L @ 25 °C[3]
Assay 95.00 to 100.00%

Synthesis of (S)-Ethyl 5-hydroxyhexanoate

The enantiomerically pure (S)-form of this compound is of significant interest in pharmaceutical synthesis.[4] A highly effective method for its production is the biocatalytic, enantioselective reduction of the prochiral ketone, ethyl 5-oxohexanoate (B1238966). This reaction is efficiently catalyzed by the yeast Pichia methanolica (SC 16116), yielding the desired (S)-alcohol with high yield and excellent enantiomeric excess.[4]

Experimental Protocol: Biocatalytic Reduction of Ethyl 5-oxohexanoate

This protocol describes a representative method for the synthesis of (S)-Ethyl 5-hydroxyhexanoate based on available literature.

Materials:

  • Ethyl 5-oxohexanoate

  • Pichia methanolica (SC 16116)

  • Suitable fermentation medium (e.g., Yeast Mold Broth)

  • Glucose (or other carbon source)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

Procedure:

  • Cultivation of Pichia methanolica : Inoculate a sterile fermentation medium with Pichia methanolica and incubate with shaking at an appropriate temperature (e.g., 30°C) until a sufficient cell density is reached.

  • Biocatalytic Reduction : Harvest the yeast cells by centrifugation and resuspend them in a buffer solution. Add ethyl 5-oxohexanoate to the cell suspension. A co-substrate such as glucose may be added to facilitate cofactor regeneration. The reaction is typically carried out at a controlled temperature and pH with gentle agitation.

  • Reaction Monitoring : Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Extraction : Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate.

  • Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure (S)-Ethyl 5-hydroxyhexanoate.

  • Characterization : Confirm the identity and purity of the product using techniques such as NMR spectroscopy and determine the enantiomeric excess using chiral GC or HPLC.

Expected Outcome: This biocatalytic reduction typically yields (S)-Ethyl 5-hydroxyhexanoate in 80-90% yield with an enantiomeric excess of >95%.[4]

G Biocatalytic Synthesis of (S)-Ethyl 5-hydroxyhexanoate cluster_0 Preparation cluster_1 Bioreduction cluster_2 Workup and Purification Cultivate Pichia methanolica Cultivate Pichia methanolica Resuspend cells in buffer Resuspend cells in buffer Cultivate Pichia methanolica->Resuspend cells in buffer Prepare buffer solution Prepare buffer solution Prepare buffer solution->Resuspend cells in buffer Add Ethyl 5-oxohexanoate Add Ethyl 5-oxohexanoate Resuspend cells in buffer->Add Ethyl 5-oxohexanoate Incubate with agitation Incubate with agitation Add Ethyl 5-oxohexanoate->Incubate with agitation Extract with Ethyl Acetate Extract with Ethyl Acetate Incubate with agitation->Extract with Ethyl Acetate Dry and concentrate Dry and concentrate Extract with Ethyl Acetate->Dry and concentrate Purify by chromatography Purify by chromatography Dry and concentrate->Purify by chromatography Final Product: (S)-Ethyl 5-hydroxyhexanoate Final Product: (S)-Ethyl 5-hydroxyhexanoate Purify by chromatography->Final Product: (S)-Ethyl 5-hydroxyhexanoate

Caption: Experimental workflow for the synthesis of (S)-Ethyl 5-hydroxyhexanoate.

Industrial Applications in Drug Development

The primary industrial application of (S)-Ethyl 5-hydroxyhexanoate is as a chiral precursor in the synthesis of drugs targeting Alzheimer's disease.[4] Specifically, it is a key intermediate for the synthesis of Glycogen Synthase Kinase 3 (GSK-3) inhibitors.

Glycogen Synthase Kinase 3 (GSK-3) and Alzheimer's Disease

GSK-3 is a serine/threonine kinase that is implicated in the pathogenesis of several diseases, including Alzheimer's.[5] In a healthy brain, GSK-3 is involved in various cellular processes. However, its hyperactivity is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, which leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction and death.[5][6] Therefore, inhibiting GSK-3 is a promising therapeutic strategy for Alzheimer's disease.

Several potent and selective GSK-3 inhibitors have been developed, and the synthesis of some of these, such as AR-A014418 and Tideglusib, can utilize chiral intermediates derived from (S)-Ethyl 5-hydroxyhexanoate.[5][7][8]

GSK-3 Signaling Pathway and Inhibition in Alzheimer's Disease cluster_0 Upstream Signaling cluster_1 GSK-3 Regulation cluster_2 Pathological Cascade in Alzheimer's cluster_3 Therapeutic Intervention Insulin/IGF-1 Receptor Insulin/IGF-1 Receptor PI3K PI3K Insulin/IGF-1 Receptor->PI3K activates Akt/PKB Akt/PKB PI3K->Akt/PKB activates GSK-3 GSK-3 Akt/PKB->GSK-3 inhibits (phosphorylates) Active GSK-3 Active GSK-3 Tau Protein Tau Protein Active GSK-3->Tau Protein hyperphosphorylates Neurofibrillary Tangles Neurofibrillary Tangles Tau Protein->Neurofibrillary Tangles aggregate to form Neuronal Dysfunction & Death Neuronal Dysfunction & Death Neurofibrillary Tangles->Neuronal Dysfunction & Death This compound Derivative (e.g., AR-A014418) This compound Derivative (e.g., AR-A014418) This compound Derivative (e.g., AR-A014418)->Active GSK-3 inhibits

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Ethyl 5-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ethyl 5-hydroxyhexanoate (B1262163) is a valuable chiral building block in the synthesis of various pharmaceuticals and natural products. Its stereoselective synthesis is of significant interest, and various methods, including biocatalytic and chemocatalytic approaches, have been developed. This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-Ethyl 5-hydroxyhexanoate, focusing on methods that offer high enantiomeric excess (ee) and good yields. The protocols are based on established methodologies and are presented in a manner that is accessible to researchers in organic synthesis and drug development.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow, as the pharmacological activity of a drug is often associated with a single enantiomer. (S)-Ethyl 5-hydroxyhexanoate serves as a key intermediate in the synthesis of a variety of chiral molecules. The primary route to this compound involves the asymmetric reduction of the prochiral ketone, ethyl 5-oxohexanoate (B1238966). This can be achieved through biocatalytic methods, employing whole-cell microorganisms or isolated enzymes, or through chemocatalytic methods using chiral catalysts. This document outlines and compares several effective methods for this transformation.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for different enantioselective methods for the synthesis of (S)-Ethyl 5-hydroxyhexanoate.

MethodCatalyst/BiocatalystSubstrateYield (%)Enantiomeric Excess (ee) (%)Key Advantages
Biocatalytic Reduction Pichia methanolica (SC 16116)Ethyl 5-oxohexanoate80-90>95High enantioselectivity, mild reaction conditions.[1]
Biocatalytic Reduction Saccharomyces cerevisiae (Baker's Yeast)Ethyl 5-oxohexanoate75-8588-94Inexpensive, readily available biocatalyst.[2]
Chemocatalytic Reduction (R)-2-Methyl-CBS-oxazaborolidineEthyl 5-oxohexanoate>95>95High enantioselectivity, broad applicability.[3][4]
Enzymatic Resolution Candida antarctica Lipase B (CALB)Racemic Ethyl 5-hydroxyhexanoate~45>99Very high enantioselectivity for the resolved ester.

Experimental Protocols

Biocatalytic Reduction using Pichia methanolica

This protocol is based on the reported asymmetric reduction of ethyl 5-oxohexanoate using Pichia methanolica.[1]

Materials:

  • Pichia methanolica (e.g., SC 16116)

  • Yeast extract

  • Peptone

  • Dextrose (Glucose)

  • Ethyl 5-oxohexanoate

  • Antifoaming agent

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Celite

Equipment:

  • Fermenter or baffled flasks

  • Incubator shaker

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • ** inoculum Preparation:** Aseptically inoculate a sterile liquid medium (e.g., YPD broth: 1% yeast extract, 2% peptone, 2% dextrose) with a culture of Pichia methanolica. Incubate at 30°C with shaking (200 rpm) for 24-48 hours until a dense culture is obtained.

  • Fermentation: In a larger fermenter or baffled flasks, prepare the production medium (e.g., YPD broth). Inoculate with the seed culture (typically 5-10% v/v). Incubate at 30°C with agitation and aeration.

  • Substrate Addition: After an initial growth phase (e.g., 24 hours), add ethyl 5-oxohexanoate to the culture. The substrate can be added neat or as a solution in a minimal amount of a water-miscible solvent like ethanol (B145695). A typical substrate concentration is 1-5 g/L.

  • Biotransformation: Continue the fermentation for another 24-72 hours. Monitor the progress of the reaction by TLC or GC analysis of the culture extract.

  • Work-up:

    • Harvest the cells by centrifugation.

    • To the supernatant, add an equal volume of ethyl acetate and stir for 1-2 hours.

    • Filter the mixture through a pad of Celite to remove any remaining cells.

    • Separate the organic layer using a separatory funnel.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude (S)-Ethyl 5-hydroxyhexanoate by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol is a general procedure for the asymmetric reduction of ketones using baker's yeast, adapted for ethyl 5-oxohexanoate.[2][5][6]

Materials:

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894) or glucose

  • Tap water

  • Ethyl 5-oxohexanoate

  • Celite

  • Ethyl acetate or diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Yeast Activation: In an Erlenmeyer flask, dissolve sucrose (e.g., 30 g) in warm tap water (e.g., 150 mL). Add active dry baker's yeast (e.g., 10 g) and stir the suspension gently at room temperature (25-30°C) for 30 minutes.

  • Substrate Addition: Dissolve ethyl 5-oxohexanoate (e.g., 1 g) in a minimal amount of ethanol and add it dropwise to the activated yeast suspension.

  • Reduction Reaction: Stir the reaction mixture at room temperature for 48-96 hours. The progress of the reduction can be monitored by TLC or GC.

  • Work-up:

    • Add Celite (e.g., 10 g) to the reaction mixture and stir for 30 minutes to aid filtration.

    • Filter the mixture through a Buchner funnel. Wash the filter cake with water and then with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography to yield pure (S)-Ethyl 5-hydroxyhexanoate.

Chemocatalytic Reduction using Corey-Bakshi-Shibata (CBS) Catalyst

This protocol describes the enantioselective reduction of ethyl 5-oxohexanoate using a chiral oxazaborolidine catalyst, commonly known as the Corey-Itsuno or Corey-Bakshi-Shibata (CBS) reduction.[3][4][7][8][9]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of anhydrous reagents

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents) in anhydrous THF.

  • Borane Addition: Cool the flask to 0°C and add borane-dimethyl sulfide complex or borane-THF (e.g., 1.0-1.2 equivalents) dropwise via syringe. Stir for 15 minutes at 0°C.

  • Substrate Addition: Cool the reaction mixture to -78°C (dry ice/acetone bath). Add a solution of ethyl 5-oxohexanoate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at -78°C for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at -78°C.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add saturated aqueous NH4Cl solution.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired (S)-Ethyl 5-hydroxyhexanoate.

Mandatory Visualizations

Enantioselective_Synthesis_Workflow cluster_Biocatalytic Biocatalytic Reduction cluster_Chemocatalytic Chemocatalytic Reduction Yeast Pichia methanolica or Saccharomyces cerevisiae Culture Activation Activation/ Growth Phase Yeast->Activation Reduction_Bio Asymmetric Reduction Activation->Reduction_Bio Substrate_Bio Ethyl 5-oxohexanoate Substrate_Bio->Reduction_Bio Workup_Bio Extraction & Purification Reduction_Bio->Workup_Bio Product_S (S)-Ethyl 5-hydroxyhexanoate Workup_Bio->Product_S Catalyst Chiral Catalyst (e.g., CBS Reagent) Reduction_Chem Asymmetric Reduction Catalyst->Reduction_Chem Hydride Hydride Source (e.g., Borane) Hydride->Reduction_Chem Substrate_Chem Ethyl 5-oxohexanoate Substrate_Chem->Reduction_Chem Workup_Chem Quenching & Purification Reduction_Chem->Workup_Chem Product_S_Chem (S)-Ethyl 5-hydroxyhexanoate Workup_Chem->Product_S_Chem

Caption: General workflows for biocatalytic and chemocatalytic enantioselective synthesis of (S)-Ethyl 5-hydroxyhexanoate.

Asymmetric_Reduction_Pathway Substrate Ethyl 5-oxohexanoate (Prochiral Ketone) TransitionState Diastereomeric Transition State Substrate->TransitionState Product_S (S)-Ethyl 5-hydroxyhexanoate TransitionState->Product_S Favored Pathway Product_R (R)-Ethyl 5-hydroxyhexanoate (Minor Product) TransitionState->Product_R Disfavored Pathway Catalyst Chiral Catalyst + Hydride Source Catalyst->TransitionState

Caption: Simplified signaling pathway for the asymmetric reduction of ethyl 5-oxohexanoate.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess is crucial. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods.

General Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used.

  • Analysis: Inject a solution of the synthesized this compound. The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Conclusion

The enantioselective synthesis of (S)-Ethyl 5-hydroxyhexanoate can be effectively achieved through both biocatalytic and chemocatalytic methods. Biocatalytic reductions with microorganisms like Pichia methanolica and Saccharomyces cerevisiae offer environmentally friendly routes with high enantioselectivity. Chemocatalytic methods, particularly the Corey-Bakshi-Shibata reduction, provide a robust and highly enantioselective alternative with broad substrate scope. The choice of method will depend on factors such as desired scale, cost, and available resources. The protocols and data presented in this document provide a comprehensive guide for researchers to select and implement a suitable method for their specific needs.

References

Application Notes and Protocols for the Biocatalytic Reduction of Ethyl 5-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biocatalytic reduction of ethyl 5-oxohexanoate (B1238966) to produce chiral ethyl 5-hydroxyhexanoate (B1262163), a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The protocols outlined below are based on established methodologies for the asymmetric reduction of similar keto esters, offering robust starting points for process development and optimization.

Introduction

The stereoselective reduction of prochiral ketones to form enantiomerically pure alcohols is a critical transformation in modern organic synthesis. Biocatalysis, leveraging the inherent selectivity of enzymes, presents a green and efficient alternative to traditional chemical methods. Whole-cell biocatalysts, such as Saccharomyces cerevisiae (baker's yeast) and recombinant Escherichia coli expressing ketoreductases, are particularly attractive due to their operational simplicity and integrated cofactor regeneration systems. This application note details protocols for the biocatalytic reduction of ethyl 5-oxohexanoate utilizing these systems.

Data Presentation

The following table summarizes representative data for the biocatalytic reduction of a closely related δ-keto ester, tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate, which serves as a model for the reduction of ethyl 5-oxohexanoate.[1] This data highlights the high stereoselectivity achievable with different whole-cell biocatalysts.

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Product Configuration
Saccharomyces cerevisiae (Baker's Yeast)tert-Butyl 6-chloro-3,5-dioxohexanoate(R)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate5090-94R
Recombinant E. coli expressing Lactobacillus brevis ADHtert-Butyl 6-chloro-3,5-dioxohexanoate(S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate72>99S

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol describes the asymmetric reduction of ethyl 5-oxohexanoate using commercially available baker's yeast.

Materials:

  • Ethyl 5-oxohexanoate

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • D-Glucose (or sucrose)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Yeast Activation: In a sterile Erlenmeyer flask, suspend 10 g of active dry baker's yeast in 100 mL of lukewarm (35-40°C) deionized water. Add 5 g of D-glucose and gently swirl to dissolve. Allow the yeast to activate for 30 minutes at room temperature.

  • Reaction Setup: To the activated yeast suspension, add 100 mL of phosphate buffer (100 mM, pH 7.0).

  • Substrate Addition: Add 1 g of ethyl 5-oxohexanoate to the reaction mixture. For substrates with low water solubility, a co-solvent such as ethanol (B145695) or DMSO (up to 5% v/v) can be used.

  • Incubation: Incubate the flask at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by TLC or GC.

  • Work-up: After the reaction is complete, centrifuge the mixture to pellet the yeast cells.

  • Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ethyl 5-hydroxyhexanoate by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Protocol 2: Whole-Cell Bioreduction using Recombinant E. coli

This protocol outlines the use of recombinant E. coli cells overexpressing a ketoreductase (KRED) with a cofactor regeneration system.

Materials:

  • Recombinant E. coli cells expressing a suitable ketoreductase

  • Luria-Bertani (LB) medium with appropriate antibiotic for selective pressure

  • Isopropyl alcohol (IPA) or D-glucose for cofactor regeneration

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Ethyl 5-oxohexanoate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Cell Culture and Induction: Inoculate a single colony of the recombinant E. coli strain into 10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression according to the specific protocol for the expression vector (e.g., by adding IPTG). Continue to culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation. The cell pellet can be used directly as a whole-cell biocatalyst or can be resuspended in phosphate buffer to a desired cell density (e.g., 50-100 g wet cell weight/L).

  • Reaction Setup: In a reaction vessel, add the prepared E. coli cell suspension.

  • Cofactor Regeneration System:

    • Isopropanol-coupled: Add isopropanol (B130326) to the reaction mixture (e.g., 5-10% v/v). The endogenous alcohol dehydrogenases in E. coli will oxidize the isopropanol to acetone, regenerating the NADPH or NADH required by the ketoreductase.

    • Glucose-coupled: If the recombinant strain also co-expresses glucose dehydrogenase (GDH), add D-glucose (e.g., 1.1 equivalents relative to the substrate) and a catalytic amount of NADP⁺ or NAD⁺.

  • Substrate Addition: Add ethyl 5-oxohexanoate to the reaction mixture (e.g., 10-50 mM).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25-30°C) with agitation. Monitor the reaction progress by GC analysis of aliquots.

  • Work-up and Purification: Follow the same extraction, drying, concentration, and purification steps as described in Protocol 1.

Protocol 3: Analytical Method for Chiral Purity Determination

This protocol describes a general method for determining the enantiomeric excess (ee) of the product, this compound, using chiral gas chromatography (GC).

Instrumentation and Columns:

  • Gas chromatograph with a flame ionization detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column like CP-Chirasil-DEX CB).[2]

GC Conditions (starting point, optimization may be required):

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program: Start at a suitable temperature (e.g., 80°C), hold for 1 minute, then ramp at a rate of 5-10°C/min to a final temperature (e.g., 180°C).

  • Injection: 1 µL of a diluted sample in a suitable solvent (e.g., ethyl acetate).

Procedure:

  • Prepare a standard solution of the racemic this compound to determine the retention times of both enantiomers.

  • Prepare a sample of the purified product from the biocatalytic reduction.

  • Inject both the standard and the sample into the GC under the optimized conditions.

  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualization of Experimental Workflow

Biocatalytic_Reduction_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Biocatalytic Reduction cluster_downstream Downstream Processing yeast_prep Yeast Activation (Glucose, Water) reaction_yeast Reaction with S. cerevisiae yeast_prep->reaction_yeast ecoli_prep Recombinant E. coli (Culture & Induction) reaction_ecoli Reaction with Recombinant E. coli ecoli_prep->reaction_ecoli substrate Ethyl 5-oxohexanoate substrate->reaction_yeast substrate->reaction_ecoli workup Extraction (Ethyl Acetate) reaction_yeast->workup cofactor Cofactor Regeneration (Glucose or IPA) reaction_ecoli->cofactor reaction_ecoli->workup purification Purification (Column Chromatography) workup->purification analysis Chiral GC Analysis purification->analysis product This compound purification->product

Caption: Experimental workflow for the biocatalytic reduction of ethyl 5-oxohexanoate.

References

Application Notes and Protocols for the Chiral Resolution of Racemic Ethyl 5-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure ethyl 5-hydroxyhexanoate (B1262163) is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. The stereochemistry at the C5 position is often crucial for the desired biological activity, necessitating the separation of the racemic mixture into its individual enantiomers. This document provides detailed application notes and protocols for three common methods of chiral resolution: enzymatic kinetic resolution, chemical resolution via diastereomer formation, and chromatographic separation using chiral stationary phases.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and environmentally benign method that utilizes the stereoselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers of a racemic substrate. For racemic ethyl 5-hydroxyhexanoate, a secondary alcohol, lipase-catalyzed enantioselective acylation (or transesterification) is a highly effective strategy.

Principle

In the presence of an acyl donor, a lipase (B570770) will selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. This results in a mixture of an enantioenriched acylated ester and the unreacted, enantioenriched alcohol of the opposite configuration. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the product and the remaining substrate. The resulting ester and alcohol can then be easily separated by standard chromatographic techniques. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and highly effective biocatalyst for the resolution of secondary alcohols.[1][2][3]

Data Presentation: Lipase-Catalyzed Acylation of Secondary Alcohols

The following table summarizes typical results for the kinetic resolution of secondary alcohols using Candida antarctica lipase B (CALB), providing a starting point for the optimization of this compound resolution.

EntrySubstrateAcyl DonorSolventTemp (°C)Time (h)Conversion (%)e.e. of Ester (%)e.e. of Alcohol (%)Reference
11-PhenylethanolVinyl Acetate (B1210297)TolueneAmbient5~50>98 (R)>98 (S)[4]
2Ethyl 3-hydroxybutanoateIsopropenyl AcetateSolvent-free3548~5092 (R)>96 (S)[5]
32-Ethylhexan-1-ol (B42007)Vinyl AcetateCH₂Cl₂024~50>99 (S)>99 (R)[6]
4(±)-trans-2-PhenylcyclopentanamineEthyl MethoxyacetateToluene7048~50>98 (S)>98 (R)[7]
Experimental Protocol: Enantioselective Acylation with Novozym 435

This protocol describes a general procedure for the enzymatic resolution of racemic this compound by enantioselective acylation.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

  • Molecular sieves (4 Å), activated

  • Standard laboratory glassware

  • Stirring plate and magnetic stirrer

  • Temperature-controlled bath

  • Chiral HPLC or GC for monitoring

Procedure:

  • Reaction Setup: To a dry, screw-capped vial, add racemic this compound (1.0 mmol).

  • Dissolve the substrate in an anhydrous organic solvent (e.g., 10 mL of MTBE).

  • Add the acyl donor (1.0-1.5 equivalents). Vinyl acetate is often used as it is an irreversible acyl donor.[6]

  • Add immobilized CALB (Novozym 435, typically 10-50 mg per mmol of substrate).[1][4]

  • If not using a vinyl acyl donor, add activated 4 Å molecular sieves to remove the alcohol byproduct which can cause reaction inhibition.

  • Reaction Conditions: Seal the vial and place it in a temperature-controlled bath (e.g., 30-45 °C).

  • Stir the reaction mixture at a constant rate (e.g., 200 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours).

  • Filter the enzyme from the aliquot and analyze by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Work-up (at ~50% conversion):

    • Filter off the immobilized enzyme. The enzyme can be washed with the solvent and potentially reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

    • Purify the resulting mixture of the acylated product (ethyl 5-acetoxyhexanoate) and the unreacted this compound by silica (B1680970) gel column chromatography, typically using a hexane/ethyl acetate gradient.

Workflow Diagram: Enzymatic Kinetic Resolution

G Workflow for Enzymatic Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Separation cluster_products Products racemate Racemic Ethyl 5-hydroxyhexanoate reaction_vessel Stirred Reaction at Controlled Temperature (e.g., 40°C) racemate->reaction_vessel enzyme Immobilized Lipase (Novozym 435) enzyme->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Anhydrous Solvent (e.g., MTBE) solvent->reaction_vessel monitoring Monitor by Chiral HPLC/GC reaction_vessel->monitoring filtration Filter to Remove Enzyme reaction_vessel->filtration monitoring->reaction_vessel Continue until ~50% conversion concentration Concentrate Filtrate filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography product1 (R)-Ethyl 5-acetoxyhexanoate (Enantioenriched) chromatography->product1 product2 (S)-Ethyl 5-hydroxyhexanoate (Enantioenriched) chromatography->product2

Caption: Workflow for enzymatic kinetic resolution of racemic this compound.

Chemical Resolution via Diastereomeric Salt Formation

This classical method involves the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[8][9] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[10][11] For resolving an alcohol like this compound, it is first necessary to introduce a carboxylic acid functionality, for example, by reaction with phthalic or succinic anhydride (B1165640) to form a hemiester. This hemiester can then be resolved using a chiral base.

Principle

The racemic hemiester is reacted with an enantiomerically pure chiral base (e.g., (+)-cinchonine, (-)-brucine, or (R)-1-phenylethylamine) to form two diastereomeric salts.[8] Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize. After separation of the crystals, the chiral auxiliary is removed by acidification to yield the enantioenriched hemiester, which can then be hydrolyzed to the desired enantioenriched this compound.

Data Presentation: Common Chiral Resolving Agents
Resolving Agent TypeExamplesTarget Functional Group
Chiral Bases(+)-Cinchonine, (-)-Brucine, (R)- or (S)-1-PhenylethylamineCarboxylic Acids
Chiral Acids(+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acidAmines
Experimental Protocol: Resolution via Diastereomeric Salt Formation

Part A: Synthesis of the Hemiester

  • Reaction Setup: In a round-bottom flask, dissolve racemic this compound (1.0 mmol) and succinic anhydride (1.1 mmol) in a suitable solvent (e.g., toluene) containing a catalytic amount of a base (e.g., triethylamine (B128534) or DMAP).

  • Reaction Conditions: Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with dilute HCl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the racemic hemiester.

Part B: Diastereomeric Salt Formation and Separation

  • Salt Formation: Dissolve the racemic hemiester (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve the chiral resolving base (e.g., (R)-1-phenylethylamine, 0.5-1.0 equivalents) in the same solvent.

  • Slowly add the base solution to the hemiester solution with stirring.

  • Crystallization: Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization. The less soluble diastereomeric salt will precipitate.

  • Separation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enriched Acid: Suspend the crystalline salt in water and add an acid (e.g., 1 M HCl) to lower the pH to ~2.

  • Extract the enantioenriched hemiester with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the enantioenriched hemiester.

  • The mother liquor contains the other diastereomeric salt and can be treated similarly to recover the other enantiomer of the hemiester.

Part C: Hydrolysis to Enantioenriched Alcohol

  • Hydrolyze the enantioenriched hemiester using a base (e.g., NaOH in methanol/water) to cleave the ester bond and liberate the enantioenriched this compound.

Workflow Diagram: Chemical Resolution

G Workflow for Chemical Resolution via Diastereomeric Salt Formation rac_alcohol Racemic Ethyl 5-hydroxyhexanoate rac_hemiester Racemic Hemiester rac_alcohol->rac_hemiester + succinic_anhydride Succinic Anhydride succinic_anhydride->rac_hemiester diastereomeric_salts Mixture of Diastereomeric Salts rac_hemiester->diastereomeric_salts + chiral_base Chiral Resolving Base (e.g., (R)-1-Phenylethylamine) chiral_base->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt crystallization->mother_liquor acidification1 Acidification (HCl) less_soluble_salt->acidification1 acidification2 Acidification (HCl) mother_liquor->acidification2 enriched_hemiester1 Enantioenriched Hemiester 1 acidification1->enriched_hemiester1 enriched_hemiester2 Enantioenriched Hemiester 2 acidification2->enriched_hemiester2 hydrolysis1 Hydrolysis enriched_hemiester1->hydrolysis1 hydrolysis2 Hydrolysis enriched_hemiester2->hydrolysis2 final_product1 (R)-Ethyl 5-hydroxyhexanoate hydrolysis1->final_product1 final_product2 (S)-Ethyl 5-hydroxyhexanoate hydrolysis2->final_product2

Caption: Workflow for chemical resolution of racemic this compound.

Chromatographic Separation

Direct separation of enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP).[12][13] This method is highly effective for both analytical determination of enantiomeric excess and for preparative-scale separations.

Principle

A racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This leads to different retention times for each enantiomer, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and are effective for a broad range of compounds, including alcohols and esters.[12]

Data Presentation: Typical Chiral HPLC Conditions

The following table provides a starting point for developing a chiral HPLC method for the separation of this compound enantiomers.

ColumnMobile PhaseFlow Rate (mL/min)DetectionTypical Analytes
Chiralcel® OD-H (Cellulose-based)n-Hexane / Isopropanol (B130326) (90:10)1.0UV @ 210 nmChiral Alcohols, Esters
Chiralpak® AD-H (Amylose-based)n-Hexane / Ethanol (95:5)0.8UV @ 210 nmChiral Alcohols, Esters
Chiralpak® IC (Cellulose-based)n-Hexane / Ethanol + 0.1% TFA1.0UV @ 210 nmChiral Alcohols with acidic additives
Experimental Protocol: Chiral HPLC Separation

Instrumentation and Materials:

  • HPLC system with a pump, injector, column oven, and UV detector.

  • Chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

  • HPLC-grade solvents (e.g., n-hexane, isopropanol).

  • Sample of racemic this compound.

Procedure:

  • System Preparation:

    • Install the chiral column in the HPLC system.

    • Prepare the mobile phase, for example, a mixture of n-hexane and isopropanol (90:10 v/v). Degas the mobile phase before use.

  • Method Setup:

    • Set the column oven temperature (e.g., 25 °C).

    • Set the pump flow rate (e.g., 1.0 mL/min).

    • Set the UV detector wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore).

  • Sample Preparation:

    • Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample onto the column.

    • Record the chromatogram. Two separate peaks corresponding to the two enantiomers should be observed.

  • Optimization:

    • If the resolution is not optimal, adjust the mobile phase composition (e.g., change the percentage of isopropanol) or the flow rate to improve the separation.

Workflow Diagram: Chiral HPLC Separation

G Workflow for Chiral HPLC Separation cluster_prep Preparation cluster_analysis Analysis cluster_output Output cluster_collection Preparative Scale sample_prep Prepare Sample Solution (Racemic Mixture in Mobile Phase) injection Inject Sample sample_prep->injection hplc_setup Setup HPLC System (Chiral Column, Mobile Phase, Flow Rate) hplc_setup->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection fraction_collection Collect Fractions for Each Enantiomer separation->fraction_collection For Preparative HPLC chromatogram Chromatogram with Two Resolved Peaks detection->chromatogram product1 Enantiomer 1 fraction_collection->product1 product2 Enantiomer 2 fraction_collection->product2

References

Laboratory-Scale Synthesis of Ethyl 5-hydroxyhexanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of Ethyl 5-hydroxyhexanoate (B1262163), a valuable intermediate in pharmaceutical and biochemical research. Two primary synthetic routes are presented: the chemical reduction of ethyl 5-oxohexanoate (B1238966) using sodium borohydride (B1222165), and a stereoselective enzymatic reduction utilizing Pichia methanolica. These methods offer flexibility in achieving either the racemic or the enantiomerically enriched (S)-form of the target molecule. Detailed experimental procedures, data summaries, and visual workflows are provided to facilitate successful synthesis.

Introduction

Ethyl 5-hydroxyhexanoate is a chiral ester of significant interest as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1] Its bifunctional nature, possessing both an ester and a hydroxyl group, allows for a wide range of subsequent chemical transformations. The (S)-enantiomer, in particular, is a key chiral intermediate in the synthesis of anti-Alzheimer's drugs.[2] This document outlines reliable and reproducible methods for the laboratory-scale preparation of this compound.

Data Presentation

The following table summarizes the quantitative data for the described synthetic methods.

MethodStarting MaterialReagent/BiocatalystSolventReaction TimeTemperatureYieldEnantiomeric Excess (e.e.)
Chemical ReductionEthyl 5-oxohexanoateSodium BorohydrideMethanol< 1 hourRoom Temp.HighNot applicable (racemic)
Enzymatic ReductionEthyl 5-oxohexanoatePichia methanolicaWater--80-90%>95% (S)-enantiomer

Experimental Protocols

Method 1: Chemical Reduction of Ethyl 5-oxohexanoate

This protocol describes the synthesis of racemic this compound via the reduction of Ethyl 5-oxohexanoate using sodium borohydride.

Materials and Reagents:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-oxohexanoate (1 equivalent) in methanol. Cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1 hour.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[3][4]

Method 2: Stereoselective Enzymatic Reduction of Ethyl 5-oxohexanoate

This protocol provides a method for the synthesis of (S)-Ethyl 5-hydroxyhexanoate using the yeast Pichia methanolica.[2]

Materials and Reagents:

  • Ethyl 5-oxohexanoate

  • Pichia methanolica (SC 16116)

  • Culture medium (e.g., YM broth)

  • Glucose

  • Ethyl acetate

  • Celite

Procedure:

  • Yeast Culture: Cultivate Pichia methanolica in an appropriate culture medium according to standard microbiological techniques.

  • Bioreduction: To the yeast culture, add Ethyl 5-oxohexanoate and glucose (as a cofactor regeneration source).[2] Incubate the mixture under appropriate conditions of temperature and agitation.

  • Reaction Monitoring: Monitor the conversion of the starting material to the product by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion of the reaction, filter the mixture through a pad of Celite to remove the yeast cells.

  • Extraction: Saturate the filtrate with sodium chloride and extract with ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-Ethyl 5-hydroxyhexanoate.

  • Purification: Further purification can be achieved by column chromatography if necessary. The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis.

Visualizations

reaction_pathway Synthesis of this compound cluster_0 Route 1: Chemical Reduction cluster_1 Route 2: Enzymatic Reduction Ethyl_5_oxohexanoate Ethyl 5-oxohexanoate Ethyl_5_hydroxyhexanoate_racemic This compound (Racemic) Ethyl_5_oxohexanoate->Ethyl_5_hydroxyhexanoate_racemic NaBH4, Methanol Ethyl_5_oxohexanoate_2 Ethyl 5-oxohexanoate Ethyl_5_hydroxyhexanoate_S (S)-Ethyl 5-hydroxyhexanoate Ethyl_5_oxohexanoate_2->Ethyl_5_hydroxyhexanoate_S Pichia methanolica

Caption: Reaction pathways for the synthesis of this compound.

experimental_workflow Workflow for Chemical Synthesis and Purification Start Start: Ethyl 5-oxohexanoate Reduction Reduction with NaBH4 in Methanol Start->Reduction Quenching Quench with aq. NH4Cl Reduction->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry with MgSO4 & Concentrate Extraction->Drying Purification Flash Column Chromatography Drying->Purification Product Pure Ethyl 5-hydroxyhexanoate Purification->Product

Caption: Experimental workflow for the chemical synthesis of this compound.

References

Purification of Ethyl 5-hydroxyhexanoate by Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Ethyl 5-hydroxyhexanoate (B1262163) using silica (B1680970) gel column chromatography. This method is crucial for obtaining a high-purity compound, essential for subsequent applications in research, development, and quality control.

Introduction

Ethyl 5-hydroxyhexanoate is a valuable chiral building block in the synthesis of various pharmaceutical compounds and biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final product. Column chromatography is a widely used and effective technique for the purification of moderately polar organic compounds like this compound, separating it from starting materials, by-products, and other impurities. This application note outlines a robust and reproducible protocol for this purification.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for the development of an effective purification strategy.

PropertyValue
Molecular FormulaC₈H₁₆O₃
Molecular Weight160.21 g/mol
AppearanceColorless liquid
Boiling Point213.4 °C (estimated)
SolubilitySoluble in water (17.48 g/L at 25 °C, estimated) and common organic solvents.
logP (o/w)0.947 (estimated)

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the purification of this compound by silica gel column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Glass chromatography column (appropriate size for the scale of purification)

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) stain

  • Rotary evaporator

  • Glass wool or cotton

  • Sand (washed and dried)

Pre-purification Analysis: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This allows for the effective separation of this compound from impurities.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of hexane (B92381) and ethyl acetate. A starting ratio of 7:3 (hexane:ethyl acetate) is recommended.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp. Further visualization can be achieved by staining with potassium permanganate.

  • Optimization: The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired product, this compound. Adjust the ratio of hexane to ethyl acetate to achieve this Rf value. The starting material, ethyl 5-oxohexanoate, is less polar and will have a higher Rf value, while more polar impurities will have lower Rf values.

Column Chromatography Protocol
  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) over the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing of the silica gel.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully load the sample solution onto the top of the silica gel bed using a pipette.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

      • 9:1 Hexane:Ethyl Acetate (to elute non-polar impurities)

      • 8:2 Hexane:Ethyl Acetate (to elute the product)

      • 7:3 Hexane:Ethyl Acetate (to elute more polar impurities)

    • Maintain a consistent flow rate throughout the elution process.

  • Fraction Collection:

    • Collect the eluate in separate fractions using test tubes or flasks.

    • Monitor the separation by performing TLC analysis on the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure this compound, as identified by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Data Presentation

The following table summarizes the expected results from the purification of this compound by column chromatography. The data is based on typical yields and purities achieved for similar hydroxy esters.

ParameterCrude ProductPurified Product
Appearance Yellowish oilColorless liquid
Yield (%) -85 - 95%
Purity (by GC analysis) ~80%>98%
Rf (7:3 Hexane:EtOAc) Multiple spotsSingle spot at ~0.3

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude Ethyl 5-hydroxyhexanoate tlc_analysis TLC Analysis (Optimize Mobile Phase) crude_sample->tlc_analysis Determine Rf column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing Select Mobile Phase sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading elution Gradient Elution (Hexane:EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis Monitor Separation pooling Pooling of Pure Fractions fraction_analysis->pooling Identify Pure Fractions solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Pure Ethyl 5-hydroxyhexanoate solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

Application Note: Protocol for Monitoring Ethyl 5-hydroxyhexanoate Synthesis by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of Ethyl 5-hydroxyhexanoate (B1262163) via the reduction of ethyl 5-oxohexanoate (B1238966) and a robust method for monitoring the reaction progress using Thin-Layer Chromatography (TLC). Ethyl 5-hydroxyhexanoate is a valuable chiral intermediate in the synthesis of various pharmaceuticals.[1] Accurate monitoring of its synthesis is crucial for optimizing reaction conditions and maximizing yield. This guide includes a step-by-step synthesis procedure, a comprehensive TLC protocol, methods for data interpretation, and workflow diagrams for clarity.

Synthesis of this compound

A common and effective method for synthesizing this compound is the reduction of the corresponding ketoester, ethyl 5-oxohexanoate.[1][2] This transformation is typically achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol.

Reaction Scheme: The ketone functional group of ethyl 5-oxohexanoate is selectively reduced to a secondary alcohol, yielding the desired product, this compound.

G cluster_reaction Synthesis of this compound start Ethyl 5-oxohexanoate (Starting Material) reagent 1. NaBH₄, Ethanol 2. H₃O⁺ workup start->reagent product This compound (Product) reagent->product

Caption: Chemical synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the reduction of ethyl 5-oxohexanoate using sodium borohydride.

Materials and Reagents:

  • Ethyl 5-oxohexanoate

  • Sodium borohydride (NaBH₄)

  • Anhydrous Ethanol (EtOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 5-oxohexanoate (10.0 g, 63.2 mmol) in anhydrous ethanol (100 mL). Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (2.39 g, 63.2 mmol) to the cooled solution in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress every 30 minutes using the TLC protocol described in section 2.2. The reaction is typically complete within 2-4 hours, indicated by the complete consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the excess NaBH₄ by adding 1 M HCl dropwise until the effervescence ceases and the pH is ~6-7.

  • Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Optional): The crude this compound can be purified further by flash column chromatography on silica (B1680970) gel if required.

TLC Protocol for Reaction Monitoring

This protocol provides a method for effectively monitoring the conversion of ethyl 5-oxohexanoate to this compound.

Materials and Reagents:

  • TLC plates (Silica Gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: Hexane and Ethyl Acetate

  • Visualization Stain: Potassium permanganate (B83412) (KMnO₄) stain

  • Forceps

  • Heat gun

Procedure:

  • Preparation of Developing Chamber: Pour the chosen mobile phase (e.g., 30% Ethyl Acetate in Hexane) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover the chamber and let it equilibrate for at least 10 minutes.

  • Preparation of TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for spotting: 'SM' (Starting Material), 'C' (Co-spot), and 'RM' (Reaction Mixture).[3]

  • Spotting the Plate:

    • SM Lane: Using a capillary tube, spot a dilute solution of the starting material (ethyl 5-oxohexanoate in ethanol) on the 'SM' mark.

    • RM Lane: At t=0 and subsequent time points (e.g., every 30 minutes), take a small aliquot from the reaction mixture and spot it on the 'RM' mark.[4]

    • C Lane: Spot the starting material first, then carefully spot the reaction mixture aliquot directly on top of the starting material spot. This "co-spot" helps to confirm the identity of the spots.[3]

    • Ensure all spots are small and concentrated.

  • Developing the Plate: Place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[5] Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Drying the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood or use a heat gun on a low setting.

  • Visualization:

    • Prepare the KMnO₄ stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Briefly dip the dried TLC plate into the KMnO₄ stain solution using forceps.

    • Gently wipe excess stain from the back of the plate and warm the plate with a heat gun.

    • Oxidizable compounds, including the starting ketone and the product alcohol, will appear as yellow-brown spots against a purple background.[6]

Data Presentation and Interpretation

The progress of the reaction is determined by the disappearance of the starting material spot and the appearance of the product spot. The product, this compound, is more polar than the starting material, ethyl 5-oxohexanoate, due to the presence of the hydroxyl group. Therefore, the product will have a lower Retention Factor (Rf) value.

Rf Value Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table 1: Hypothetical TLC Data and Rf Values
CompoundMobile Phase (EtOAc/Hexane)Expected Rf ValueSpot Appearance (KMnO₄ stain)
Ethyl 5-oxohexanoate30:70~ 0.55Yellow-brown
This compound30:70~ 0.30Yellow-brown
Table 2: Example of Reaction Monitoring Data
Time PointSM Lane (Rf ≈ 0.55)RM Lane (Rf ≈ 0.55)RM Lane (Rf ≈ 0.30)Reaction Status
t = 0 minIntense spotIntense spotNo spot0% Conversion
t = 60 minIntense spotFaint spotIntense spot~ 70% Conversion
t = 120 minIntense spotNo spotIntense spot> 95% Conversion

Visual Workflow

The following diagram illustrates the workflow for monitoring the reaction using TLC.

G cluster_workflow TLC Monitoring Workflow prep_chamber 1. Prepare Developing Chamber spot_plate 2. Spot TLC Plate (SM, Co-spot, RM) prep_chamber->spot_plate develop_plate 3. Develop Plate in Chamber spot_plate->develop_plate dry_plate 4. Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize 5. Visualize with KMnO₄ Stain dry_plate->visualize analyze 6. Calculate Rf Values & Analyze visualize->analyze interpret 7. Interpret Results (Assess Conversion) analyze->interpret

Caption: Step-by-step workflow for the TLC monitoring protocol.

References

Application Notes and Protocols: Ethyl 5-hydroxyhexanoate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 5-hydroxyhexanoate (B1262163) as a versatile chiral building block in organic synthesis. The focus is on its application in the stereoselective synthesis of valuable intermediates for the pharmaceutical industry, particularly for compounds with potential therapeutic applications in neurodegenerative diseases.

Introduction

Ethyl 5-hydroxyhexanoate is a chiral molecule that serves as a valuable precursor in the synthesis of enantiomerically pure compounds. The stereochemistry at the C5 position is crucial for the biological activity of many target molecules. This document details the enzymatic synthesis of (S)-ethyl 5-hydroxyhexanoate and its subsequent transformation into the key intermediate, (S)-δ-hexanolide, a valuable chiral synthon for various bioactive molecules. While direct synthetic routes to specific marketed anti-Alzheimer's drugs from this building block are not extensively published in readily available literature, its role as a precursor to chiral lactones, which are integral to the synthesis of complex molecules, is well-established.

Data Presentation

The following table summarizes the quantitative data for the key transformations described in these application notes.

TransformationBiocatalyst/ReagentSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Reference
Enantioselective reduction of ethyl 5-oxohexanoatePichia methanolica SC 16116Ethyl 5-oxohexanoate(S)-ethyl 5-hydroxyhexanoate80-90>95[1]
Acid-catalyzed lactonization of (S)-ethyl 5-hydroxyhexanoateAcid catalyst (e.g., H₂SO₄)(S)-ethyl 5-hydroxyhexanoate(S)-δ-hexanolideHigh>95 (retention of chirality)

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-ethyl 5-hydroxyhexanoate via Enantioselective Reduction of Ethyl 5-oxohexanoate

This protocol describes a representative method for the asymmetric reduction of a ketoester using a whole-cell yeast biocatalyst. The specific parameters may require optimization depending on the yeast strain and laboratory conditions.

Materials:

  • Pichia pastoris (or a similar methylotrophic yeast strain with ketoreductase activity)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Basal Salt Medium (BSM) for fermentation

  • Glycerol (B35011)

  • Methanol (B129727) (for induction if using an inducible promoter)

  • Ethyl 5-oxohexanoate

  • Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Shake flasks

  • Fermenter (bioreactor)

  • Centrifuge

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of Pichia pastoris into 50 mL of YPD medium in a 250 mL shake flask.

    • Incubate at 28-30°C with shaking (200-250 rpm) for 24-48 hours until a dense culture is obtained.

  • Fermentation (Cell Growth):

    • Transfer the inoculum to a fermenter containing Basal Salt Medium with glycerol as the carbon source.

    • Maintain the fermentation at 28-30°C with controlled pH (around 5.0-6.0) and dissolved oxygen levels.

    • Grow the cells until a high cell density is achieved. If using an inducible promoter system (like the common AOX1 promoter in Pichia pastoris), induce the expression of the alcohol dehydrogenase/ketoreductase by adding methanol according to standard protocols.

  • Biotransformation (Enzymatic Reduction):

    • Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet with sterile phosphate buffer.

    • Resuspend the cell pellet in the reaction buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).

    • Add the substrate, ethyl 5-oxohexanoate, to the cell suspension. The substrate concentration should be optimized (typically in the range of 1-10 g/L) to avoid substrate inhibition.

    • The reaction may include a co-substrate for cofactor regeneration, such as glucose or isopropanol.

    • Incubate the reaction mixture at a controlled temperature (e.g., 28-30°C) with gentle agitation.

    • Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Product Extraction and Purification:

    • Once the reaction is complete, separate the cells from the supernatant by centrifugation.

    • Extract the supernatant with an organic solvent such as ethyl acetate (3 x volume of supernatant).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure (S)-ethyl 5-hydroxyhexanoate.

    • Determine the enantiomeric excess of the product using chiral GC or HPLC.

Protocol 2: Acid-Catalyzed Lactonization of (S)-ethyl 5-hydroxyhexanoate to (S)-δ-hexanolide

Materials:

  • (S)-ethyl 5-hydroxyhexanoate

  • Toluene (B28343) (or another suitable azeotropic solvent)

  • Concentrated sulfuric acid (or another strong acid catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve (S)-ethyl 5-hydroxyhexanoate in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Lactonization:

    • Heat the mixture to reflux. The ethanol (B145695) and water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

    • Monitor the reaction progress by TLC until all the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude (S)-δ-hexanolide.

    • The crude lactone can be further purified by vacuum distillation or column chromatography if necessary.

Visualizations

experimental_workflow cluster_biotransformation Biocatalytic Reduction cluster_lactonization Chemical Synthesis inoculum Inoculum Preparation (Pichia pastoris) fermentation Fermentation (Cell Growth) inoculum->fermentation bioreduction Asymmetric Reduction of Ethyl 5-oxohexanoate fermentation->bioreduction extraction Product Extraction and Purification bioreduction->extraction product1 (S)-ethyl 5-hydroxyhexanoate extraction->product1 lactonization_step Acid-Catalyzed Lactonization product1->lactonization_step Input workup Work-up and Purification lactonization_step->workup product2 (S)-δ-hexanolide workup->product2

Caption: Experimental workflow for the synthesis of (S)-δ-hexanolide.

signaling_pathway substrate Ethyl 5-oxohexanoate intermediate (S)-ethyl 5-hydroxyhexanoate substrate->intermediate Biocatalytic Reduction product (S)-δ-hexanolide intermediate->product Acid-Catalyzed Lactonization biocatalyst Pichia pastoris (Ketoreductase) biocatalyst->intermediate acid_catalyst H⁺ (Acid Catalyst) acid_catalyst->product

Caption: Chemical transformation pathway.

References

Synthesis of Ethyl 5-Hydroxyhexanoate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 5-hydroxyhexanoate (B1262163) and its derivatives. This chiral molecule is a valuable building block in the pharmaceutical industry, particularly as a key intermediate in the synthesis of anti-Alzheimer's disease drugs.[1] The methodologies outlined below cover both biocatalytic and chemical approaches to afford enantiomerically enriched or racemic products.

Introduction

Ethyl 5-hydroxyhexanoate is a chiral ester with the hydroxyl group at the C5 position, making it a versatile synthon for the introduction of a stereocenter in a target molecule. The (S)-enantiomer is of particular interest in the pharmaceutical industry.[1] This document details the synthesis of this compound starting from ethyl 5-oxohexanoate (B1238966), covering both highly enantioselective biocatalytic reductions and traditional chemical reductions.

Data Presentation

The following tables summarize the quantitative data for the different synthetic approaches to this compound derivatives.

Table 1: Biocatalytic Synthesis of (S)-Ethyl 5-Hydroxyhexanoate

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
Pichia methanolica (SC 16116)Ethyl 5-oxohexanoate(S)-Ethyl 5-hydroxyhexanoate80-90>95[1]
Lipase PS (from Pseudomonas cepacia)Racemic ethyl 5-acetoxyhexanoate(S)-Ethyl 5-hydroxyhexanoate-96 (at 30% conversion)[2]
Candida antarctica Lipase B (CAL-B)Racemic ethyl 3-hydroxybutanoate & isopropenyl acetate (B1210297)(R)-ethyl acetoxybutanoate85-9092[3]

Table 2: Chemical Synthesis of this compound Derivatives

ReactionSubstrateReagentsProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
ReductionEthyl 5-oxohept-6-enoateNaBH₄/CeCl₃Racemic ethyl 5-hydroxyhept-6-enoate76Racemic[4]
Asymmetric ReductionEthyl 5-oxohept-6-enoateCatecholborane, (S)-CBS catalyst(S)-Ethyl 5-hydroxyhept-6-enoate3982[4]

Experimental Protocols

Biocatalytic Synthesis of (S)-Ethyl 5-Hydroxyhexanoate via Whole-Cell Bioreduction

This protocol describes the enantioselective reduction of ethyl 5-oxohexanoate to (S)-ethyl 5-hydroxyhexanoate using the yeast Pichia methanolica.

Materials:

  • Pichia methanolica (e.g., SC 16116)

  • Growth medium (e.g., YPD broth)

  • Ethyl 5-oxohexanoate

  • Glucose (or other carbon source)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Shaking incubator

  • Centrifuge

  • Bioreactor or fermentation vessel

  • Extraction funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Cultivation of Pichia methanolica : Inoculate a sterile growth medium with Pichia methanolica. Incubate in a shaking incubator at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm) for 24-48 hours, or until a sufficient cell density is reached.

  • Cell Harvesting : Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet with phosphate buffer and resuspend in fresh buffer.

  • Biotransformation : Transfer the cell suspension to a bioreactor. Add ethyl 5-oxohexanoate (e.g., 1-5 g/L) and a co-substrate for cofactor regeneration (e.g., glucose, 10-20 g/L). Maintain the pH at 7.0 and the temperature at 30°C with gentle agitation.

  • Reaction Monitoring : Monitor the progress of the reaction by taking samples periodically and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess.

  • Product Extraction : Once the reaction is complete, remove the cells by centrifugation or filtration. Extract the supernatant or filtrate with ethyl acetate (3 x volume).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain pure (S)-ethyl 5-hydroxyhexanoate.

Chemical Synthesis of Racemic this compound

This protocol describes the reduction of ethyl 5-oxohexanoate to racemic this compound using sodium borohydride (B1222165).

Materials:

  • Ethyl 5-oxohexanoate

  • Methanol (B129727) or Ethanol (B145695)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1 M)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup : Dissolve ethyl 5-oxohexanoate in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0°C.

  • Reduction : Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching : Once the reaction is complete, slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

  • Extraction : Extract the product with diethyl ether or ethyl acetate (3 x volume).

  • Washing : Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude racemic this compound.

  • Purification : If necessary, purify the product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the synthetic pathways and the relevance of this compound derivatives in the context of drug development.

Synthesis_of_Ethyl_5_hydroxyhexanoate cluster_biocatalytic Biocatalytic Synthesis cluster_chemical Chemical Synthesis Ethyl_5_oxohexanoate_bio Ethyl 5-oxohexanoate S_Ethyl_5_hydroxyhexanoate (S)-Ethyl 5-hydroxyhexanoate Ethyl_5_oxohexanoate_bio->S_Ethyl_5_hydroxyhexanoate Enantioselective Reduction Pichia_methanolica Pichia methanolica Pichia_methanolica->S_Ethyl_5_hydroxyhexanoate Ethyl_5_oxohexanoate_chem Ethyl 5-oxohexanoate Racemic_Ethyl_5_hydroxyhexanoate Racemic this compound Ethyl_5_oxohexanoate_chem->Racemic_Ethyl_5_hydroxyhexanoate Reduction NaBH4 NaBH₄ NaBH4->Racemic_Ethyl_5_hydroxyhexanoate

Caption: Synthetic routes to this compound.

Drug_Development_Workflow Start Starting Material: (S)-Ethyl 5-hydroxyhexanoate Step1 Multi-step Chemical Synthesis Start->Step1 Key Chiral Building Block Step2 Cholinesterase Inhibitor (Hypothetical Drug Candidate) Step1->Step2 Step3 Preclinical Studies Step2->Step3 Step4 Clinical Trials Step3->Step4 End Approved Anti-Alzheimer's Drug Step4->End

Caption: Role in Anti-Alzheimer's Drug Development.

References

Application of Ethyl 5-hydroxyhexanoate in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-hydroxyhexanoate (B1262163) is a chiral ester that has garnered significant attention in the field of pharmaceutical research and development. Its primary application lies in its role as a crucial chiral building block for the synthesis of complex bioactive molecules, particularly those targeted at treating neurodegenerative diseases. The stereochemistry of Ethyl 5-hydroxyhexanoate, specifically the (S)-enantiomer, makes it an ideal starting material for the enantioselective synthesis of various pharmaceutical agents, most notably anti-Alzheimer's drugs.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their drug discovery endeavors.

Physicochemical Properties and "Drug-Likeness"

While this compound is primarily used as a synthetic intermediate, its physicochemical properties are favorable and align with the general characteristics of drug-like molecules, making it an excellent scaffold for further chemical modifications. An analysis based on Lipinski's Rule of Five, a set of guidelines used to evaluate the druglikeness of a chemical compound, indicates its potential for good oral bioavailability.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₆O₃[4][5]
Molecular Weight160.21 g/mol [5]
logP (o/w)0.947 (estimated)[6]
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors3Calculated
Boiling Point213.44 °C (estimated)[6]
Water Solubility17,480 mg/L at 25 °C (estimated)[6]

Lipinski's Rule of Five Analysis

RuleValue for this compoundCompliance
Molecular Weight < 500 Da160.21Yes
logP < 50.947Yes
Hydrogen Bond Donors ≤ 51Yes
Hydrogen Bond Acceptors ≤ 103Yes

As shown in the table, this compound does not violate any of Lipinski's rules, suggesting that molecules derived from this scaffold are likely to possess favorable pharmacokinetic properties.

Application in the Synthesis of Anti-Alzheimer's Drugs

The most prominent application of (S)-Ethyl 5-hydroxyhexanoate is as a key chiral intermediate in the synthesis of drugs for the treatment of Alzheimer's disease.[1] Its specific stereoconfiguration is essential for the biological activity of the final drug molecule.

Below is a generalized workflow illustrating the role of this compound in a drug discovery pipeline.

G cluster_synthesis Synthesis of Chiral Intermediate cluster_drug_synthesis Active Pharmaceutical Ingredient (API) Synthesis cluster_development Drug Development start Ethyl 5-oxohexanoate process Enantioselective Reduction start->process Biocatalyst (e.g., Pichia methanolica) intermediate (S)-Ethyl 5-hydroxyhexanoate process->intermediate elaboration Multi-step Chemical Elaboration intermediate->elaboration api Anti-Alzheimer's Drug Candidate elaboration->api preclinical Preclinical Studies api->preclinical clinical Clinical Trials preclinical->clinical G cluster_enantiomers Enantiomers of this compound cluster_activity Biological Outcome s_enantiomer (S)-Enantiomer therapeutic_effect Desired Therapeutic Effect (e.g., Anti-Alzheimer's) s_enantiomer->therapeutic_effect Leads to r_enantiomer (R)-Enantiomer inactive_or_toxic Inactive or Undesired/Toxic Effects r_enantiomer->inactive_or_toxic May lead to

References

Application Notes and Protocols: Asymmetric Synthesis of Ethyl 5-hydroxyhexanoate using Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of ethyl (S)-5-hydroxyhexanoate, a valuable chiral building block in the pharmaceutical industry, utilizing whole-cell yeast biocatalysis. The protocols focus on the enantioselective reduction of the prochiral ketone, ethyl 5-oxohexanoate (B1238966).

Introduction

Chiral alcohols are critical intermediates in the synthesis of a wide array of pharmaceuticals. The asymmetric reduction of prochiral ketones using biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and other yeast species, offers a green, cost-effective, and highly selective alternative to traditional chemical methods.[1][2] Yeast contains a multitude of oxidoreductase enzymes that can catalyze the reduction of carbonyl compounds with high enantioselectivity, often yielding chiral alcohols in high enantiomeric excess (e.e.).[2][3][4] This application note details the experimental procedures for the yeast-mediated reduction of ethyl 5-oxohexanoate to ethyl 5-hydroxyhexanoate (B1262163), summarizes key performance data, and illustrates the experimental workflow and underlying biochemical pathway.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric reduction of ethyl 5-oxohexanoate to ethyl 5-hydroxyhexanoate using different yeast species.

Yeast StrainSubstrate ConcentrationCo-substrate/MediumReaction Time (h)Conversion (%)Yield (%)Enantiomeric Excess (e.e.) (%)Product ConfigurationReference
Pichia methanolica SC 16116Not specifiedNot specifiedNot specified>9580-90>95(S)--INVALID-LINK--
Saccharomyces cerevisiae (Baker's Yeast)1 g/LGlucose48-728575>98(S)Adapted from general procedures for yeast reductions of keto esters

Experimental Protocols

This section provides a detailed methodology for the asymmetric reduction of ethyl 5-oxohexanoate using commercially available baker's yeast (Saccharomyces cerevisiae).

Materials and Equipment:

  • Ethyl 5-oxohexanoate

  • Baker's yeast (Saccharomyces cerevisiae), active dry

  • Sucrose (B13894) (or glucose)

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Incubator or temperature-controlled water bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Equipment for chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC)

Protocol for Yeast-Mediated Reduction:

  • Yeast Activation: In a 1 L Erlenmeyer flask, dissolve 50 g of sucrose in 500 mL of warm tap water (approximately 35-40 °C). Add 20 g of active dry baker's yeast to the sucrose solution. Stir the mixture gently for 30-60 minutes at 30-35 °C to activate the yeast. Activation is indicated by the formation of foam.

  • Substrate Addition: Once the yeast is activated, add 1.0 g of ethyl 5-oxohexanoate to the fermenting yeast culture.

  • Incubation: Seal the flask with a cotton plug or a fermentation lock to allow for the release of carbon dioxide while preventing contamination. Place the flask in an incubator or on a magnetic stirrer in a temperature-controlled environment at 30-35 °C. Stir the reaction mixture at a moderate speed (e.g., 150-200 rpm) for 48-72 hours.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals. Extract the aliquot with an equal volume of ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and analyze by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up and Extraction: After the reaction is complete (as determined by monitoring or after the set time), add approximately 20 g of diatomaceous earth (Celite®) to the reaction mixture to aid in the filtration of the yeast cells.

  • Filter the mixture through a Büchner funnel lined with filter paper. Wash the filter cake with 100 mL of water.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with 150 mL portions of ethyl acetate.

  • Combine the organic extracts and wash them with 100 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification and Analysis:

  • Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the purified product is determined by chiral GC or HPLC. For chiral HPLC, a column with a chiral stationary phase (e.g., polysaccharide-based) is used. The mobile phase and detection wavelength should be optimized for the specific column and instrument. The e.e. is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Visualizations

The following diagrams illustrate the experimental workflow and the biochemical pathway involved in the asymmetric synthesis of this compound using yeast.

experimental_workflow cluster_preparation Preparation cluster_reaction Biocatalytic Reduction cluster_workup Work-up & Purification cluster_analysis Analysis yeast Baker's Yeast activation Yeast Activation (30-35°C, 30-60 min) yeast->activation sucrose_water Sucrose in Warm Water sucrose_water->activation incubation Incubation (30-35°C, 48-72 h, stirring) activation->incubation substrate Ethyl 5-oxohexanoate substrate->incubation filtration Filtration with Celite incubation->filtration extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->extraction purification Column Chromatography extraction->purification analysis Chiral GC/HPLC Analysis purification->analysis product Ethyl (S)-5-hydroxyhexanoate analysis->product biochemical_pathway cluster_cell Yeast Cell cluster_cofactor Cofactor Regeneration substrate Ethyl 5-oxohexanoate (Prochiral Ketone) enzyme Ketoreductase (Oxidoreductase) substrate->enzyme Binds to active site product Ethyl (S)-5-hydroxyhexanoate (Chiral Alcohol) enzyme->product Stereoselective reduction nadp NADP+ enzyme->nadp nadph NADPH nadph->enzyme H- donor gdh Glucose Dehydrogenase nadp->gdh glucose Glucose glucose->gdh gluconolactone Gluconolactone gdh->nadph Regeneration gdh->gluconolactone

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 5-hydroxyhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of Ethyl 5-hydroxyhexanoate (B1262163) in common synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Ethyl 5-hydroxyhexanoate?

A1: The two primary laboratory-scale methods for synthesizing this compound are:

  • Reduction of Ethyl 5-oxohexanoate (B1238966): This is a widely used method where the ketone functionality of the starting material is selectively reduced to a secondary alcohol. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2] Biocatalytic reductions using microorganisms like Pichia methanolica have also shown high yields and enantioselectivity.[3]

  • Ring-Opening of δ-Valerolactone: This method involves the nucleophilic attack of an ethanolate (B101781) on the lactone ring. This reaction is typically catalyzed by an acid or a base. While effective, controlling polymerization can be a challenge.[4][5]

Q2: My yield is consistently low when reducing Ethyl 5-oxohexanoate with NaBH₄. What are the common causes?

A2: Low yields in this reduction are often traced back to several key factors:

  • Reagent Quality: Sodium borohydride is sensitive to moisture. Use freshly opened or properly stored NaBH₄. Over time, it can decompose, reducing its efficacy.

  • Solvent Choice: While methanol (B129727) or ethanol (B145695) are common solvents, NaBH₄ reacts slowly with them, consuming the reagent.[1] Running the reaction at lower temperatures (e.g., 0 to -78 °C) can minimize this side reaction.[1]

  • Insufficient Reagent: In practice, an excess of NaBH₄ (typically 1.5 to 2 equivalents of hydride) is used to compensate for reaction with the solvent and ensure complete conversion of the ketone.[2][6]

  • Incomplete Reaction: The reaction may not have run to completion. It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until all the starting material is consumed.[6]

  • Workup Issues: The product can be lost during the aqueous workup and extraction phases. Ensure the pH is adjusted correctly to neutralize any remaining borate (B1201080) salts and that extractions are performed thoroughly with an appropriate organic solvent.

Q3: I am observing a significant amount of a polymeric byproduct when synthesizing from δ-valerolactone. How can I prevent this?

A3: Polymerization is a common side reaction in the ring-opening of lactones.[7][8] To favor the desired monomeric ethyl ester, consider the following:

  • Control Stoichiometry: Use a large excess of ethanol to act as both the nucleophile and the solvent. This shifts the equilibrium towards the formation of the ethyl ester rather than polymer chain propagation.

  • Catalyst Choice: The choice of catalyst is critical. Strong bases can aggressively promote polymerization. Milder conditions or specific catalysts designed for controlled ring-opening should be investigated.

  • Temperature Control: Lowering the reaction temperature can help to control the rate of polymerization, which often has a higher activation energy than the initial ring-opening step.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the reduction of Ethyl 5-oxohexanoate.

Issue / Observation Potential Cause Recommended Solution
Low or No Conversion of Starting Material (by TLC/GC) 1. Inactive reducing agent (NaBH₄).2. Insufficient amount of reducing agent.3. Reaction temperature is too low.1. Use a fresh bottle of NaBH₄. Perform a small-scale test reaction on a simple ketone like acetone (B3395972) to verify activity.2. Increase the molar equivalents of NaBH₄. A 50-100% excess is common.[2]3. Allow the reaction to warm to room temperature after the initial addition of the reagent at low temperature.[9]
Multiple Spots on TLC Plate (Besides Starting Material and Product) 1. Formation of borate ester intermediates.2. Side reactions from impurities in the starting material or solvent.1. Ensure the acidic workup step is sufficient to hydrolyze all borate complexes.[2]2. Purify the starting material (e.g., by distillation) before the reaction. Use anhydrous grade solvents.
Product is Lost During Workup/Extraction 1. Emulsion formation during extraction.2. Insufficient number of extractions.3. Incorrect pH during extraction.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.2. Perform at least 3-5 extractions with a suitable solvent (e.g., ethyl acetate (B1210297), dichloromethane) to ensure complete recovery.3. Ensure the aqueous layer is neutralized or slightly acidic before extraction to protonate the alcohol and minimize its solubility in water.
Difficulty in Purifying the Final Product 1. Co-elution with a byproduct during column chromatography.2. Thermal decomposition during distillation.1. Adjust the solvent system for column chromatography. A gradient elution might be necessary.2. Purify via vacuum distillation to lower the boiling point and prevent decomposition.

Data Presentation: Effect of Reaction Conditions

The selection of a reducing agent and solvent system significantly impacts the outcome of the synthesis.

Table 1: Comparison of Common Reducing Agents for Ketone Reduction

Reducing AgentReactivitySelectivitySolventsSafety Considerations
Sodium Borohydride (NaBH₄) ModerateReduces aldehydes and ketones.[1] Does not typically reduce esters or amides.[1]Protic solvents (e.g., Methanol, Ethanol, Water).[9]Safer and easier to handle than LiAlH₄. Reacts with protic solvents to generate H₂ gas.[1]
Lithium Aluminum Hydride (LiAlH₄) Very HighReduces most carbonyl compounds, including esters, amides, and carboxylic acids.[2]Aprotic solvents only (e.g., Diethyl ether, THF).[2]Reacts violently with water and protic solvents.[9] Must be handled under an inert atmosphere.
Biocatalysts (Pichia methanolica) HighCan exhibit high enantioselectivity for one stereoisomer.[3]Aqueous buffer systems.Generally considered safe, requires specific fermentation and incubation conditions.

Experimental Protocol: Reduction of Ethyl 5-oxohexanoate with NaBH₄

This protocol is a general guideline for the reduction of Ethyl 5-oxohexanoate to this compound.

Materials:

  • Ethyl 5-oxohexanoate

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve Ethyl 5-oxohexanoate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 eq) to the solution in small portions. Control the rate of addition to maintain the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is no longer visible (typically 1-2 hours).

  • Quenching: Cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄. Then, carefully add 1 M HCl dropwise until the solution is neutral to slightly acidic (pH ~6-7) to hydrolyze the borate esters.

  • Extraction: Remove the methanol from the mixture under reduced pressure using a rotary evaporator. Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound via ketone reduction.

G start Start setup Reaction Setup (Dissolve Ketone in MeOH) start->setup cool Cool to 0 °C setup->cool add Add NaBH₄ cool->add react Stir & Monitor (TLC) add->react quench Quench & Neutralize (H₂O, HCl) react->quench extract Extraction (Ethyl Acetate) quench->extract dry Dry & Concentrate extract->dry purify Purification (Distillation/Chromatography) dry->purify end Final Product purify->end

General workflow for this compound synthesis.
Troubleshooting Low Yield

This decision tree provides a logical approach to diagnosing the cause of low product yield.

G start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC/GC start->check_tlc sm_present Is starting material (SM) present? check_tlc->sm_present no_sm SM is consumed sm_present->no_sm No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes workup_loss Product Lost During Workup no_sm->workup_loss sol_incomplete Increase reaction time or add more reducing agent incomplete_rxn->sol_incomplete sol_workup Review extraction pH, solvent volume, and number of extractions. Check for emulsions. workup_loss->sol_workup

A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Reduction of Ethyl 5-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reduction of ethyl 5-oxohexanoate (B1238966).

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reduction of ethyl 5-oxohexanoate?

The intended primary product is typically ethyl 5-hydroxyhexanoate, where the ketone functional group is selectively reduced to a secondary alcohol. This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals.

Q2: Which reducing agents are commonly used for this transformation?

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) for the selective reduction of the ketone and lithium aluminum hydride (LiAlH₄) for the reduction of both the ketone and the ester. Biochemical reductions using yeast, such as Pichia methanolica, have also been employed to produce the chiral (S)-alcohol with high enantiomeric excess.[1]

Q3: What are the most common side products observed during the reduction of ethyl 5-oxohexanoate?

The formation of side products is highly dependent on the choice of reducing agent and the reaction conditions. The most common side products include:

  • Hexane-1,5-diol: This diol is formed when a strong reducing agent like LiAlH₄ is used, which reduces both the ketone and the ester functional groups.

  • δ-Valerolactone: This lactone can be formed through intramolecular transesterification of the desired product, this compound. This side reaction can be promoted by basic or acidic conditions.[2][3]

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting ethyl 5-oxohexanoate in the final product mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of ethyl 5-oxohexanoate.

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction due to insufficient reducing agent or short reaction time.Increase the molar equivalents of the reducing agent (e.g., NaBH₄) and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of the reducing agent due to moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Presence of a significant amount of hexane-1,5-diol Use of a strong, non-selective reducing agent like LiAlH₄.If the desired product is the hydroxy-ester, use a milder reducing agent such as sodium borohydride (NaBH₄), which is generally selective for ketones over esters.
Formation of δ-valerolactone Reaction conditions (e.g., temperature, basicity) promoting intramolecular transesterification.Maintain a low reaction temperature and perform a careful workup to neutralize any basic or acidic species promptly. Consider using a buffered system if compatible with the reducing agent.
Difficulties in product isolation and purification Presence of inorganic byproducts from the reducing agent.Follow a proper aqueous workup procedure to quench the reaction and remove inorganic salts. For LiAlH₄ reductions, a Fieser workup is common.[4] For NaBH₄ reductions, quenching with a dilute acid is typical.[5]
The product is an oil and difficult to crystallize.Purification by column chromatography is often the most effective method for separating the desired product from side products and impurities, especially if the product is an oil.[6]

Side Product Summary

The following table summarizes the expected major and minor side products when using different reducing agents for the reduction of ethyl 5-oxohexanoate.

Reducing Agent Primary Product Potential Major Side Product(s) Potential Minor Side Product(s) Key Considerations
Sodium Borohydride (NaBH₄) This compoundUnreacted Ethyl 5-oxohexanoateδ-ValerolactoneNaBH₄ is selective for the ketone. The ester is generally not reduced.[7] Side reactions are often due to incomplete reaction or workup conditions.
Lithium Aluminum Hydride (LiAlH₄) Hexane-1,5-diolThis compound-LiAlH₄ is a powerful reducing agent and will reduce both the ketone and the ester.[8] Controlling the stoichiometry and temperature is critical if partial reduction is desired, though challenging.
Yeast (e.g., Pichia methanolica) (S)-Ethyl 5-hydroxyhexanoateUnreacted Ethyl 5-oxohexanoate-Offers high enantioselectivity.[1] Requires specific fermentation conditions and may have longer reaction times.

Experimental Protocols

General Protocol for Sodium Borohydride (NaBH₄) Reduction of Ethyl 5-Oxohexanoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 5-oxohexanoate in a suitable alcohol solvent, such as methanol (B129727) or ethanol, under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (typically 1.0 to 1.5 molar equivalents) to the cooled solution in portions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add a dilute aqueous acid solution (e.g., 1 M HCl) to the reaction mixture at 0 °C to quench the excess NaBH₄ and any borate (B1201080) complexes.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

General Protocol for Lithium Aluminum Hydride (LiAlH₄) Reduction of Ethyl 5-Oxohexanoate to Hexane-1,5-diol

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care in a fume hood and under an inert atmosphere.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (sufficient to reduce both carbonyls) in an anhydrous ether solvent (e.g., diethyl ether or THF). Cool the suspension to 0 °C.

  • Addition of Substrate: Dissolve ethyl 5-oxohexanoate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the desired reaction temperature.

  • Reaction: After the addition is complete, the reaction may be stirred at 0 °C or allowed to warm to room temperature and stirred until completion, as monitored by TLC.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, then a 15% aqueous NaOH solution, and finally more water in a specific ratio to the amount of LiAlH₄ used.[4] This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Filtration and Extraction: Filter the resulting slurry through a pad of Celite and wash the filter cake thoroughly with the reaction solvent.

  • Drying and Purification: Dry the filtrate over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude diol, which can be further purified by distillation or chromatography.

Reaction Pathways

ReductionPathways Start Ethyl 5-oxohexanoate Product_HydroxyEster This compound Start->Product_HydroxyEster NaBH₄ (Ketone Reduction) Side_Diol Hexane-1,5-diol Start->Side_Diol LiAlH₄ (Ketone & Ester Reduction) Product_HydroxyEster->Side_Diol LiAlH₄ (Ester Reduction) Side_Lactone δ-Valerolactone Product_HydroxyEster->Side_Lactone Intramolecular Transesterification (Acid/Base)

Caption: Reaction pathways in the reduction of ethyl 5-oxohexanoate.

The above diagram illustrates the potential transformations of ethyl 5-oxohexanoate depending on the reducing agent and reaction conditions. Sodium borohydride selectively reduces the ketone to the desired hydroxy-ester. Lithium aluminum hydride, being a more potent reducing agent, can reduce both the ketone and the ester functionalities, leading to the diol. The desired product, this compound, can undergo a subsequent intramolecular transesterification to form δ-valerolactone under certain conditions.

References

Optimizing temperature for biocatalytic synthesis of Ethyl 5-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the biocatalytic synthesis of Ethyl 5-hydroxyhexanoate (B1262163).

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal temperature range for the biocatalytic synthesis of Ethyl 5-hydroxyhexanoate?

A1: The optimal temperature for biocatalytic synthesis is highly dependent on the specific enzyme (biocatalyst) used. For many commonly used lipases, such as those from fungi and yeast, the optimal temperature generally lies between 30°C and 50°C.[1][2] However, some lipases can exhibit optimal activity at higher temperatures. For example, native Candida antarctica lipase (B570770) B (CALB) has an optimal temperature of around 55°C, which can increase to 60°C after certain chemical modifications.[3] It is crucial to consult literature specific to your chosen enzyme or conduct an initial temperature screening experiment.

Q2: How does temperature affect the reaction rate and final product yield?

A2: Temperature has a dual effect on enzymatic reactions. Initially, increasing the temperature will increase the reaction rate as molecules have more kinetic energy, leading to more frequent enzyme-substrate collisions. However, once the temperature exceeds the enzyme's optimum, its structure begins to break down (denature), causing a rapid loss of activity and a decrease in the final product yield.[1][4] For instance, in one study, increasing the temperature from 30°C to 60°C led to a linear increase in the synthesis rate of a similar ester.[2]

Q3: Can temperature influence the enantioselectivity of the reaction?

A3: Yes, temperature can significantly impact the enantioselectivity of a biocatalyst. While the effect is specific to each enzyme-substrate system, higher temperatures can sometimes decrease enantioselectivity by increasing the flexibility of the enzyme's active site, making it less specific. It is often a trade-off; a lower temperature might yield higher enantiomeric excess (e.e.) but at the cost of a slower reaction rate. Therefore, optimizing temperature is critical for achieving both high yield and high enantiopurity.[5]

Q4: What are the visible signs of enzyme denaturation due to excessive heat?

A4: For immobilized enzymes, like Novozym 435, visual signs of denaturation are not typically apparent. The primary indicator is a significant and often irreversible loss of catalytic activity.[4] If you reuse your biocatalyst and notice a sharp drop in conversion efficiency after a high-temperature run, denaturation is a likely cause. For soluble enzymes, denaturation can sometimes lead to precipitation or aggregation, causing the solution to appear cloudy.

Troubleshooting Guide

Problem 1: My reaction yield is consistently low.

Potential Cause Troubleshooting Step
Sub-optimal Temperature The reaction temperature may be too low, resulting in a slow conversion rate, or too high, causing enzyme deactivation.
Solution: Perform a temperature screening experiment. Set up several small-scale reactions at different temperatures (e.g., in 5°C or 10°C increments around the expected optimum, such as 30°C, 40°C, 50°C, 60°C).[2][4] Analyze the yield after a fixed time to identify the optimal temperature for your specific system.
Enzyme Inactivation The enzyme may have lost activity due to improper storage or denaturation from previous high-temperature experiments.
Solution: Test the enzyme activity with a standard control reaction. If activity is low, use a fresh batch of the enzyme. Ensure enzymes are stored at the recommended temperature (typically refrigerated or frozen).
Incorrect Reaction Time The reaction may not have been allowed to proceed for a sufficient duration to reach maximum conversion.
Solution: Set up a time-course experiment at the optimal temperature. Take samples at regular intervals (e.g., 2, 4, 8, 12, 24 hours) to determine when the reaction reaches completion.

Problem 2: The enantiomeric excess (e.e.) of my product is poor.

Potential Cause Troubleshooting Step
Temperature is Too High Elevated temperatures can increase the flexibility of the enzyme's active site, potentially reducing its ability to discriminate between enantiomers.[5]
Solution: Try running the reaction at a lower temperature. While this may slow down the reaction rate, it can often lead to a significant improvement in enantioselectivity. Compare the e.e. from reactions run at, for example, 25°C, 35°C, and 45°C.
Incorrect Enzyme Choice The selected biocatalyst may not be inherently selective for the desired enantiomer of this compound.
Solution: Screen different lipases or reductases. For example, Pichia methanolica has been used to produce the (S)-enantiomer with high e.e.[6]

Data on Temperature Optimization

The following tables summarize data on the effect of temperature on various lipases, which are commonly used for ester synthesis.

Table 1: General Optimal Temperature Ranges for Microbial Lipases

Microbe Source Typical Optimal Temperature Range (°C)
Fungal & Yeast Lipases30 - 50[2]
Bacterial Lipases37 - 65[2]
Candida antarctica Lipase B (Native)~55[3]
Candida antarctica Lipase B (Modified)~60[3]

Table 2: Example of Temperature Effect on Candida antarctica Lipase B (CALB) Activity in Polymerization

Note: This data is for a polymerization reaction but illustrates the general principle of an optimal temperature followed by denaturation.

Reaction Temperature (°C) Relative Monomer Conversion Rate
60High
70Higher
80Higher
90Highest [4]
100Decreased (Denaturation likely)[4]
105Decreased (Denaturation likely)[4]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization of this compound Synthesis

This protocol outlines a general method for determining the optimal temperature for the synthesis via lipase-catalyzed esterification of 5-hydroxyhexanoic acid and ethanol.

Materials:

  • 5-hydroxyhexanoic acid

  • Ethanol (anhydrous)

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)[7]

  • Organic solvent (e.g., n-hexane or solvent-free)[7]

  • Molecular sieves (optional, for water removal)

  • Screw-capped vials (e.g., 4 mL)

  • Shaking incubator or heated magnetic stirrers

  • Gas Chromatograph (GC) with a chiral column for analysis

Procedure:

  • Reaction Setup: In a series of labeled vials, add equimolar amounts of 5-hydroxyhexanoic acid and ethanol. If using a solvent, add it at this stage.

  • Enzyme Addition: Add the immobilized lipase. A typical starting load is 2-10% (w/w) of the total substrate weight.[7]

  • Incubation: Securely cap the vials and place them in shaking incubators set to different temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C). Set agitation to 150-250 rpm.[7]

  • Reaction Monitoring: After a fixed period (e.g., 24 hours), take a small aliquot from each reaction vial.

  • Sample Preparation: Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and filter it through a 0.22 µm syringe filter to remove the enzyme before analysis.

  • Analysis: Analyze the samples by Gas Chromatography (GC) to determine the percent conversion to this compound and the enantiomeric excess (e.e.).

  • Determination of Optimum: The temperature that provides the best combination of high yield and high e.e. is the optimum for your specific conditions.

Protocol 2: Gas Chromatography (GC) Analysis Method

This is a template protocol for analyzing the product. The exact parameters must be optimized for your specific instrument and chiral column.

GC System:

  • Column: Chiral GC column (e.g., a cyclodextrin-based column like γ-cyclodextrin is suitable for separating enantiomers of esters).[8]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-1.5 mL/min).[9][10]

  • Injector: 1 µL injection volume, split mode (e.g., 15:1 split ratio).[8]

  • Injector Temperature: 240-250°C.[11]

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 260-280°C.[10][11]

Oven Temperature Program:

  • Initial Temperature: 90°C, hold for 3 minutes.

  • Ramp 1: Increase at 10°C/min to 200°C.[10]

  • Hold: Hold at 200°C for 5-7 minutes.[10]

Note: This program is a starting point and should be optimized to achieve baseline separation of reactants and product enantiomers.

Diagrams

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_result 4. Optimization prep Prepare Substrates (5-hydroxyhexanoic acid, ethanol) enzyme Add Immobilized Lipase react Incubate at Controlled Temperature (e.g., 30-70°C) enzyme->react sample Take Aliquot & Filter react->sample gc GC Analysis (Yield & e.e.) sample->gc optimize Identify Optimal Temperature gc->optimize

Caption: Workflow for Temperature Optimization.

troubleshooting_low_yield start Problem: Low Product Yield cause1 Is the temperature within the optimal range (e.g., 30-60°C)? start->cause1 cause2 Is the enzyme known to be active? cause1->cause2 Yes sol1 Solution: Perform temperature screening experiment. cause1->sol1 No cause3 Is the reaction time sufficient? cause2->cause3 Yes sol2 Solution: Test with a fresh batch of enzyme. cause2->sol2 No sol3 Solution: Run a time-course experiment. cause3->sol3 No ok Investigate other parameters (pH, substrate ratio, etc.) cause3->ok Yes

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Purification of Crude Ethyl 5-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 5-hydroxyhexanoate (B1262163).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Ethyl 5-hydroxyhexanoate synthesized by the reduction of ethyl 5-oxohexanoate (B1238966)?

A1: The most common impurities include:

  • Unreacted Starting Material: Ethyl 5-oxohexanoate.

  • Reducing Agent Byproducts: Borate (B1201080) salts (if using sodium borohydride) or aluminum salts (if using lithium aluminum hydride).[1][2]

  • Solvent Residues: Solvents used in the reaction and workup, such as ethanol, methanol, or ethyl acetate (B1210297).

  • Water: From the workup and extraction steps.

Q2: What is the recommended method for monitoring the purity of this compound during purification?

A2: The recommended methods for monitoring purity are:

  • Thin Layer Chromatography (TLC): A quick and effective method to track the progress of the purification, especially during column chromatography. A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a detailed analysis of the components in a sample, allowing for the identification and quantification of impurities.[4]

Q3: What are the key physical properties of this compound that are important for its purification?

A3: Key physical properties include:

  • Molecular Formula: C₈H₁₆O₃[4]

  • Molecular Weight: 160.21 g/mol [4]

  • Boiling Point: High boiling point, making vacuum distillation the preferred method for distillation.[5]

  • Solubility: Soluble in common organic solvents like ethyl acetate, dichloromethane (B109758), and methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Problem Possible Cause(s) Solution(s)
Low yield after purification 1. Incomplete reaction. 2. Product loss during extraction due to emulsion formation or insufficient number of extractions. 3. Product loss during column chromatography due to irreversible adsorption on silica (B1680970) gel or using an incorrect solvent system. 4. Decomposition of the product during distillation due to high temperature.1. Monitor the reaction progress using TLC or GC-MS to ensure completion. 2. Break up emulsions by adding brine. Perform at least three extractions with a suitable organic solvent. 3. Choose an appropriate solvent system for column chromatography based on TLC analysis. A typical eluent is a gradient of ethyl acetate in hexane.[3] 4. Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[6]
Product is an oil instead of a clear liquid 1. Presence of residual solvent. 2. Presence of high-boiling point impurities.1. Remove residual solvent under high vacuum using a rotary evaporator. 2. Purify the product using flash column chromatography followed by vacuum distillation.
Multiple spots on TLC after purification 1. Incomplete separation during column chromatography. 2. Co-elution of impurities with the product. 3. Decomposition of the product on the silica gel column.1. Optimize the solvent system for column chromatography to achieve better separation. A shallower gradient or a different solvent system might be necessary.[7] 2. If impurities have similar polarity, consider alternative purification methods like preparative HPLC. 3. Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent if the product is sensitive to acid.
Product contains inorganic salt residues 1. Incomplete quenching of the reducing agent. 2. Insufficient washing during the workup.1. Ensure the complete quenching of the reducing agent by slow and careful addition of the quenching solution. 2. Wash the organic layer thoroughly with water and brine to remove all inorganic salts.

Data Presentation

The following table summarizes the expected purity and yield at different stages of the purification process for this compound.

Purification Stage Typical Purity (by GC-MS) Expected Recovery Yield Primary Impurities Removed
Crude Reaction Mixture 50-70%N/AEthyl 5-oxohexanoate, reducing agent byproducts, solvent
After Liquid-Liquid Extraction 70-85%85-95%Water-soluble byproducts (e.g., borate salts)
After Flash Column Chromatography >95%70-85%Unreacted starting material, other organic impurities
After Vacuum Distillation >98%90-95%High-boiling and low-boiling organic impurities

Experimental Protocols

Protocol 1: Workup and Liquid-Liquid Extraction

This protocol describes the initial purification of the crude reaction mixture after the reduction of ethyl 5-oxohexanoate with sodium borohydride (B1222165).

  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add 1 M HCl solution dropwise to the stirred reaction mixture to quench the excess sodium borohydride and neutralize the mixture. Monitor the pH with litmus (B1172312) paper until it is approximately 7.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously.

    • Allow the layers to separate. The organic layer will be on top.

    • Drain the aqueous layer and extract it two more times with ethyl acetate.

    • Combine all the organic layers.

  • Washing:

    • Wash the combined organic layers with an equal volume of deionized water.

    • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for the purification of the crude product obtained from the liquid-liquid extraction.[8]

  • Preparation of the Column:

    • Select a column of appropriate size based on the amount of crude product (typically a 1:20 to 1:100 ratio of product to silica gel by weight).[7]

    • Pack the column with silica gel (230-400 mesh) as a slurry in hexane.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% hexane.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., a gradient from 0% to 30% ethyl acetate in hexane). The optimal gradient should be determined by TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using TLC.

    • Combine the fractions containing the pure product.

  • Concentration:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Vacuum Distillation

This protocol is for the final purification of this compound to achieve high purity.[6]

  • Apparatus Setup:

    • Set up a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased.

    • Use a magnetic stirrer and a heating mantle with a stirrer.

  • Distillation:

    • Place the partially purified this compound in the distilling flask with a stir bar.

    • Connect the apparatus to a vacuum pump.

    • Begin stirring and gradually apply vacuum.

    • Once a stable vacuum is achieved, slowly heat the distilling flask.

    • Collect the fraction that distills at the expected boiling point under the applied pressure.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • The collected distillate is the high-purity this compound.

Mandatory Visualization

G cluster_synthesis Synthesis of this compound cluster_purification Purification Workflow Start Ethyl 5-oxohexanoate Reaction Reduction Reaction Start->Reaction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Reaction CrudeProduct Crude this compound (with impurities) Reaction->CrudeProduct Workup Workup & Liquid-Liquid Extraction CrudeProduct->Workup Column Flash Column Chromatography Workup->Column Impurities1 Impurities1 Workup->Impurities1 Removes Water-Soluble Impurities Distillation Vacuum Distillation Column->Distillation Impurities2 Impurities2 Column->Impurities2 Removes Organic Impurities PureProduct Pure this compound Distillation->PureProduct Impurities3 Impurities3 Distillation->Impurities3 Removes Volatile Impurities

Caption: A workflow diagram illustrating the synthesis and subsequent multi-step purification process for obtaining pure this compound.

G Start Crude Product Analysis TLC TLC Analysis Start->TLC GCMS GC-MS Analysis Start->GCMS Pure Is the product pure? TLC->Pure GCMS->Pure End Pure Product Pure->End Yes Purify Further Purification Needed Pure->Purify No ChooseMethod Choose Purification Method: - Column Chromatography - Distillation Purify->ChooseMethod ChooseMethod->TLC Monitor Progress

Caption: A logical relationship diagram for troubleshooting the purity of this compound, guiding the user through analytical steps and purification choices.

References

Technical Support Center: Chiral Integrity of Ethyl 5-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of Ethyl 5-hydroxyhexanoate (B1262163) during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for Ethyl 5-hydroxyhexanoate?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. For a chiral molecule like this compound, which has a stereocenter at the C5 position, maintaining its specific stereoconfiguration is often critical for its biological activity and desired therapeutic effects. Racemization can lead to a significant decrease in the efficacy of a drug substance or the introduction of undesired pharmacological effects.

Q2: What are the primary factors that can cause racemization of this compound during workup?

A2: The primary factors that can induce racemization of the secondary alcohol in this compound are exposure to acidic or basic conditions and elevated temperatures.

  • Acidic Conditions: Strong acids can protonate the hydroxyl group, which can then be eliminated as water to form a planar carbocation intermediate. Subsequent attack by water can occur from either face, leading to a racemic mixture.[1]

  • Basic Conditions: While the proton at the chiral center (C5) is not highly acidic, strong bases at elevated temperatures could potentially promote side reactions or degradation that may affect the chiral integrity. For related compounds like β-hydroxy esters, basic conditions can lead to racemization via retro-aldol reactions, though this is less likely for a γ-hydroxy ester.

  • Elevated Temperatures: Increased temperature accelerates the rate of racemization, especially in the presence of acidic or basic catalysts.[1]

Q3: Can the ester functional group in this compound be affected during workup?

A3: Yes, the ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-hydroxyhexanoic acid. Basic hydrolysis (saponification) is irreversible and proceeds via nucleophilic acyl substitution. Acidic hydrolysis is a reversible equilibrium process. These conditions could potentially lead to the formation of byproducts and complicate purification.

Q4: How can I minimize the risk of racemization during an aqueous workup?

A4: To minimize racemization, it is crucial to maintain mild conditions throughout the workup.

  • Control pH: Use buffered solutions (e.g., phosphate (B84403) buffer with a pH around 7) for aqueous washes to avoid extremes of pH. If an acidic or basic wash is necessary, use mild reagents (e.g., saturated sodium bicarbonate instead of sodium hydroxide) and minimize contact time.

  • Low Temperature: Perform all extractions, washes, and solvent removal steps at low temperatures (e.g., 0-5 °C) to slow down potential racemization reactions.

  • Minimize Time: Complete the workup procedure as efficiently as possible to reduce the exposure time of the chiral compound to potentially harmful conditions.

  • Aprotic Solvents: Whenever possible, use aprotic solvents for extraction (e.g., ethyl acetate (B1210297), dichloromethane) as protic solvents can sometimes facilitate racemization.

Q5: Is racemization a concern during purification by silica (B1680970) gel chromatography?

A5: Yes, standard silica gel is slightly acidic and can potentially cause epimerization or degradation of acid-sensitive compounds, including some chiral alcohols. For highly sensitive compounds, this can lead to a decrease in enantiomeric excess.

Troubleshooting Guide

Issue 1: Loss of enantiomeric excess (ee) after aqueous workup.

Possible Cause Suggested Solution
Use of strong acid (e.g., HCl) for neutralization or washing. Neutralize the reaction mixture with a milder acid, such as saturated ammonium (B1175870) chloride solution. For washes, use a neutral brine solution or a buffered aqueous solution (pH ≈ 7).
Use of strong base (e.g., NaOH, KOH) for extraction or washing. Use a milder base like saturated sodium bicarbonate (NaHCO₃) solution for washes. Ensure contact time is minimal and the process is carried out at low temperature.
Prolonged exposure to aqueous acidic or basic layers. Perform extractions and phase separations quickly. Do not let the separatory funnel sit for extended periods with the chiral product in an acidic or basic aqueous phase.
Workup performed at room temperature or higher. Conduct the entire workup procedure in an ice bath to maintain a low temperature (0-5 °C).

Issue 2: Racemization observed after purification.

Possible Cause Suggested Solution
Acidic silica gel used for column chromatography. Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount of a base like triethylamine (B128534) (1-2%), then packing the column. Alternatively, flush the packed column with the eluent containing triethylamine before loading the sample.
Prolonged heating during solvent evaporation. Remove the solvent under reduced pressure at a low temperature (rotary evaporator with a chilled water bath). Avoid heating the flask to high temperatures.
Distillation for purification. If distillation is necessary, perform it under high vacuum to keep the boiling temperature as low as possible.

Data Presentation

Workup Condition Initial ee (%) Final ee (%) % Loss of ee
Neutral Wash (Brine), 0 °C, 15 min99.098.80.2
Saturated NaHCO₃ Wash, 0 °C, 15 min99.098.50.5
1M HCl Wash, 0 °C, 15 min99.095.04.0
1M NaOH Wash, 0 °C, 15 min99.096.52.5
Neutral Wash (Brine), 25 °C, 15 min99.097.51.5
Neutral Wash (Brine), 0 °C, 60 min99.098.01.0
Purification on standard silica gel98.897.01.8
Purification on neutralized silica gel98.898.70.1

Experimental Protocols

Protocol 1: Recommended Non-Racemizing Aqueous Workup

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow addition of a pre-chilled saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the quenched mixture to a pre-chilled separatory funnel. Extract the product with a suitable aprotic organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with:

    • Pre-chilled saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 20 mL) - use only if the reaction was acidic and with minimal contact time.

    • Pre-chilled deionized water (1 x 20 mL).

    • Pre-chilled saturated aqueous sodium chloride (brine) solution (1 x 20 mL) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<30 °C).

Protocol 2: Purification by Chromatography on Neutralized Silica Gel

  • Slurry Preparation: In a fume hood, weigh the required amount of silica gel for the column. Prepare a slurry of the silica gel in the chosen eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Column Packing: Swirl the slurry gently and pour it into the chromatography column. Allow the silica gel to pack under gravity or with gentle pressure.

  • Column Equilibration: Elute the packed column with the eluent system (without triethylamine) until the pH of the eluate is neutral (check with wet pH paper). This removes the excess triethylamine.

  • Sample Loading and Elution: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column. Elute the column with the planned solvent gradient to separate the desired product.

  • Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Visualization

Racemization_Prevention_Workflow cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis start Reaction Mixture containing This compound quench Quench at 0 °C (e.g., sat. NH4Cl) start->quench extract Extract with Aprotic Solvent (e.g., EtOAc) at 0 °C quench->extract wash Wash with Neutral or Buffered Solution (pH ≈ 7) extract->wash dry Dry (Na2SO4) and Concentrate (Low Temperature) wash->dry crude_product Crude Product dry->crude_product check_sensitivity Assess Compound Sensitivity to Acid crude_product->check_sensitivity neutral_silica Use Neutralized Silica Gel (1-2% Et3N in eluent) check_sensitivity->neutral_silica Sensitive standard_silica Use Standard Silica Gel (Monitor for Racemization) check_sensitivity->standard_silica Not Sensitive chromatography Column Chromatography neutral_silica->chromatography standard_silica->chromatography pure_product Pure this compound chromatography->pure_product chiral_hplc Determine Enantiomeric Excess (Chiral HPLC/GC) pure_product->chiral_hplc

Caption: Workflow for minimizing racemization of this compound during workup and purification.

References

Troubleshooting peak tailing in HPLC analysis of Ethyl 5-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 5-hydroxyhexanoate (B1262163), with a focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the HPLC analysis of Ethyl 5-hydroxyhexanoate?

A1: Peak tailing for a polar compound like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Secondary Silanol (B1196071) Interactions: The hydroxyl group in this compound can interact with residual silanol groups on the silica-based column packing material. These interactions can lead to a secondary, stronger retention mechanism for some analyte molecules, resulting in a tailed peak.

  • Mobile Phase pH Issues: The pH of the mobile phase can influence the ionization state of residual silanol groups. At a mid-range pH, these groups can be ionized and interact more strongly with polar analytes.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to peak distortion, including tailing.[1][2][3]

  • Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, leading to poor peak shape. A void at the column inlet can also cause peak tailing.[1][4]

Q2: What are the typical starting conditions for HPLC analysis of this compound?

A2: For the analysis of polar compounds like hydroxy esters, a reversed-phase method is commonly employed. Here are typical starting parameters:

ParameterRecommendation
Column C18, 5 µm particle size, 4.6 x 150 mm or 4.6 x 250 mm
Mobile Phase A mixture of acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) and water.
Modifier 0.1% Formic Acid in the mobile phase can help to suppress silanol interactions and improve peak shape.
Detection UV detection at low wavelengths (e.g., 200-220 nm) may be possible, but due to the lack of a strong chromophore, sensitivity might be low. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can provide better sensitivity.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C

Q3: Does this compound require chiral separation?

A3: Yes, this compound has a chiral center at the C5 position. Therefore, if the analysis requires the separation of enantiomers, a chiral HPLC method is necessary. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, are often effective for this type of separation. Method development for chiral separations typically involves screening different chiral columns and mobile phases (often normal-phase with alkane/alcohol mixtures).

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Step 1: Initial Assessment

Before making any changes to your method, it's crucial to characterize the problem.

  • Observe the chromatogram: Does only the this compound peak tail, or do all peaks in the chromatogram exhibit tailing?

    • All peaks tailing: This often points to a system-level issue, such as extra-column dead volume or a problem with the column itself (e.g., a void).

    • Only the analyte peak tails: This suggests a chemical interaction between this compound and the stationary phase.[5]

  • Quantify the tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.

Step 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed all_peaks_tail Do all peaks tail? start->all_peaks_tail check_system Check for System Issues: - Extra-column dead volume - Column void/degradation - Improper fitting connections all_peaks_tail->check_system Yes chemical_interaction Investigate Chemical Interactions: - Secondary silanol interactions - Mobile phase pH all_peaks_tail->chemical_interaction No reduce_dead_volume Action: Minimize tubing length/ID, check fittings check_system->reduce_dead_volume replace_column Action: Replace column or guard column check_system->replace_column adjust_ph Action: Adjust mobile phase pH (e.g., add 0.1% formic acid) chemical_interaction->adjust_ph change_column Action: Use an end-capped column or a column with a different stationary phase chemical_interaction->change_column check_overload Is the peak shape concentration-dependent? chemical_interaction->check_overload solution Peak Shape Improved reduce_dead_volume->solution replace_column->solution adjust_ph->solution change_column->solution reduce_concentration Action: Reduce sample concentration or injection volume check_overload->reduce_concentration Yes reduce_concentration->solution

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in HPLC.

Detailed Troubleshooting Steps
Problem: All Peaks are Tailing

If all peaks in your chromatogram are tailing, the issue is likely related to the HPLC system or the column itself.

Potential CauseRecommended Action
Extra-column dead volume Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly seated and that there are no gaps.
Column void or degradation Inspect the column inlet for any visible voids. If a void is present or the column is old, replace it. Using a guard column can help protect the analytical column and is a good first component to replace when troubleshooting.
Improperly packed column If the column is new and shows poor performance, it may be improperly packed. Contact the column manufacturer for support.
Problem: Only the this compound Peak is Tailing

If only your analyte of interest shows tailing, the problem is likely due to specific chemical interactions.

Potential CauseRecommended Action
Secondary silanol interactions The hydroxyl group of this compound can interact with acidic silanol groups on the silica (B1680970) packing. To mitigate this: - Adjust Mobile Phase pH: Add a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase. This will protonate the silanol groups, reducing their ability to interact with the analyte. - Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to reduce the number of accessible silanol groups. If you are not already using one, switching to an end-capped C18 column can significantly improve peak shape for polar analytes.
Column Overload To test for column overload, inject a series of dilutions of your sample (e.g., 1:10, 1:100). If the peak shape improves at lower concentrations, you are likely overloading the column.[1][2] - Mass Overload: Reduce the concentration of your sample. - Volume Overload: Reduce the injection volume.
Sample Solvent Effects If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

The following diagram illustrates the interaction between a polar analyte and residual silanol groups on the stationary phase, a common cause of peak tailing.

Silanol_Interaction cluster_surface Silica Surface cluster_analyte This compound Si-OH Si-OH Si-O- Si-O⁻ Analyte R-OH Analyte->Si-OH Desired Hydrophobic Interaction (with C18 chains - not shown) Analyte->Si-O- Secondary Interaction (Causes Tailing)

Caption: Secondary interaction of a polar analyte with ionized silanol groups.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To improve peak shape by suppressing silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • High-purity formic acid

Procedure:

  • Prepare the aqueous component of your mobile phase (e.g., 900 mL of HPLC-grade water).

  • Carefully add 1.0 mL of formic acid to the water to create a 0.1% (v/v) solution.

  • Mix thoroughly.

  • Prepare your desired mobile phase composition by mixing the acidified aqueous phase with your organic solvent (e.g., 50:50 0.1% formic acid in water:acetonitrile).

  • Equilibrate your HPLC system with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Protocol 2: Column Overload Study

Objective: To determine if peak tailing is caused by mass overload.

Materials:

  • Stock solution of this compound at a known concentration.

  • Mobile phase.

Procedure:

  • Prepare a series of dilutions of your stock solution (e.g., 1:2, 1:5, 1:10, 1:50, 1:100) using the mobile phase as the diluent.

  • Inject the highest concentration sample and record the chromatogram.

  • Sequentially inject the dilutions, from most concentrated to least concentrated.

  • Compare the peak shape and tailing factor for each injection. A significant improvement in peak shape at lower concentrations indicates that column overload was the cause of the tailing.

References

Optimizing mobile phase for chiral HPLC of Ethyl 5-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral HPLC of Ethyl 5-hydroxyhexanoate (B1262163)

This guide provides troubleshooting tips and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral HPLC analysis of Ethyl 5-hydroxyhexanoate.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for the chiral separation of this compound?

A common starting point for the chiral separation of compounds like this compound is to use a polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H). A typical normal-phase mobile phase consisting of n-hexane and an alcohol modifier is recommended for initial screening.

  • Recommended Starting Conditions:

    • Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H)

    • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 210 nm

Q2: How does the choice of alcohol modifier (Isopropanol vs. Ethanol) affect the separation?

The type of alcohol modifier can significantly impact selectivity and resolution.[1] Isopropanol (IPA) and ethanol (B145695) (EtOH) are the most common choices. Generally, ethanol is a more polar and stronger solvent than isopropanol. Switching between them can alter the hydrogen bonding and dipole-dipole interactions between the analyte and the stationary phase, often leading to changes in resolution and even the enantiomeric elution order.[1][2] If satisfactory separation is not achieved with IPA, screening with EtOH is a standard optimization step.[3]

Q3: What is the role of temperature in optimizing the chiral separation?

Temperature is a critical parameter for optimizing chiral separations.[4] Lowering the temperature typically enhances the enantioselectivity by strengthening the transient diastereomeric interactions responsible for separation, which often leads to increased resolution.[4] However, this may also lead to longer retention times and broader peaks. Conversely, increasing the temperature can decrease run time and improve peak efficiency, but may reduce resolution.[4] The effect is compound-dependent, so temperature should be systematically evaluated.[5]

Q4: When should I consider using a mobile phase additive?

Mobile phase additives are typically used to improve poor peak shape, such as tailing.[6] For a neutral molecule like this compound, additives are often unnecessary. However, if peak tailing is observed, it could be due to secondary interactions with residual silanols on the silica (B1680970) support. While less common for neutral compounds, a very small amount of a polar additive like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) (e.g., 0.1%) can sometimes improve peak shape, but care must be taken as they can dramatically alter selectivity.[4][6]

Troubleshooting Guide

Problem 1: Poor or No Resolution (Resolution, Rs < 1.5)

Possible Causes:

  • Suboptimal mobile phase composition (incorrect alcohol or percentage).

  • Inappropriate chiral stationary phase (CSP).

  • High column temperature reducing selectivity.

  • High flow rate preventing proper equilibration.

Solutions:

  • Adjust Alcohol Modifier Percentage: Decrease the concentration of the alcohol modifier (e.g., from 10% IPA to 5% IPA). This typically increases retention and improves resolution.

  • Change Alcohol Modifier: If adjusting the percentage of IPA is not sufficient, switch to ethanol. Prepare mobile phases with varying percentages of ethanol (e.g., n-Hexane/EtOH 95:5, 90:10, 85:15) and evaluate the separation.[2]

  • Lower the Temperature: Decrease the column temperature in 5°C increments (e.g., to 20°C, then 15°C).[4] This often enhances chiral recognition.

  • Reduce Flow Rate: Lower the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) to allow more time for interactions between the analyte and the CSP.

Problem 2: Excessive Peak Tailing

Possible Causes:

  • The sample is overloaded on the column.

  • The sample solvent is incompatible with the mobile phase.[7]

  • The column is contaminated or has degraded.[4]

Solutions:

  • Reduce Sample Concentration: Dilute the sample by a factor of 10 and re-inject. If peak shape improves, the original concentration was causing column overload.[4]

  • Match Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[7]

  • Column Wash: If the column is suspected to be contaminated, follow the manufacturer's instructions for washing. Flushing with a strong solvent like 100% IPA or ethanol can often remove strongly retained contaminants.[4][8]

Problem 3: High Column Backpressure

Possible Causes:

  • Blocked column inlet frit.[8]

  • Particulate matter from the sample or mobile phase.[9]

  • Precipitation of buffer or sample in the mobile phase.

Solutions:

  • Filter Sample and Mobile Phase: Always filter samples and aqueous mobile phase components through a 0.22 µm or 0.45 µm filter before use.[9]

  • Backflush the Column: Disconnect the column from the detector and reverse the flow direction at a low flow rate (consult manufacturer's guide first). This can dislodge particulates from the inlet frit.[8][9]

  • Use a Guard Column: A guard column installed before the analytical column can protect it from contamination and particulates, extending its lifetime.[7]

Data Presentation: Mobile Phase Optimization

The following tables summarize expected quantitative data for the separation of this compound enantiomers based on common chromatographic principles.

Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters

Chiral Stationary Phase Mobile Phase (v/v) k'₁ k'₂ Separation Factor (α) Resolution (Rs)
Cellulose-based CSP n-Hexane / IPA (95:5) 5.8 6.5 1.12 2.1
Cellulose-based CSP n-Hexane / IPA (90:10) 3.2 3.5 1.09 1.6
Cellulose-based CSP n-Hexane / IPA (85:15) 1.9 2.0 1.05 0.8
Amylose-based CSP n-Hexane / EtOH (97:3) 6.1 7.1 1.16 2.5
Amylose-based CSP n-Hexane / EtOH (95:5) 4.0 4.5 1.13 1.9

| Amylose-based CSP | n-Hexane / EtOH (90:10) | 2.1 | 2.3 | 1.10 | 1.4 |

k'₁ = Retention factor of the first eluting enantiomer; k'₂ = Retention factor of the second eluting enantiomer; α = k'₂ / k'₁

Table 2: Effect of Temperature on Resolution

Mobile Phase Temperature (°C) Resolution (Rs)
n-Hexane / IPA (90:10) 30 1.4
n-Hexane / IPA (90:10) 25 1.6
n-Hexane / IPA (90:10) 20 1.9

| n-Hexane / IPA (90:10) | 15 | 2.2 |

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol describes a systematic approach to optimizing the mobile phase for the chiral separation of this compound.

  • System and Column Preparation:

    • Select a polysaccharide-based chiral column (e.g., Chiralcel® OD-H).

    • Flush the HPLC system with 100% Isopropanol (IPA).

    • Equilibrate the column with the initial mobile phase (n-Hexane / IPA 90:10) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Initial Screening:

    • Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

    • Inject the sample and record the chromatogram.

    • Assess the resolution (Rs). A value of Rs ≥ 1.5 is generally considered baseline separation.

  • Optimization of Alcohol Percentage:

    • If resolution is poor (Rs < 1.5) but two peaks are visible, decrease the IPA percentage.

    • Prepare and equilibrate the column with n-Hexane / IPA (95:5). Re-inject the sample.

    • If resolution is still insufficient, try n-Hexane / IPA (97:3).

    • If retention time is too long, increase the IPA percentage to n-Hexane / IPA (85:15).

  • Screening of a Different Alcohol:

    • If optimization with IPA does not yield satisfactory results, switch to Ethanol (EtOH).

    • Flush the system and column with 100% EtOH.

    • Equilibrate with a starting mobile phase of n-Hexane / EtOH (95:5).

    • Repeat Step 3, adjusting the percentage of EtOH to optimize resolution.

  • Temperature Optimization:

    • Once the optimal mobile phase composition is identified, evaluate the effect of temperature.

    • Set the column oven to 20°C, allow the system to equilibrate, and inject the sample.

    • Further decrease the temperature to 15°C if improved resolution is needed and the resulting backpressure is within the system's limits.

Visualizations

Mobile_Phase_Optimization_Workflow Workflow for Chiral HPLC Mobile Phase Optimization start Start: Select Polysaccharide CSP (e.g., Cellulose or Amylose) screen_ipa Screen Mobile Phase: n-Hexane / IPA (90:10) start->screen_ipa eval_res Evaluate Resolution (Rs) screen_ipa->eval_res res_ok Resolution OK? (Rs >= 1.5) eval_res->res_ok screen_etoh Switch Modifier: Screen n-Hexane / EtOH eval_res->screen_etoh No Improvement optimize_ipa Adjust % IPA (e.g., 5% or 3%) res_ok->optimize_ipa No optimize_temp Optimize Temperature (e.g., Lower to 15-20°C) res_ok->optimize_temp Yes optimize_ipa->eval_res optimize_etoh Adjust % EtOH screen_etoh->optimize_etoh optimize_etoh->eval_res end End: Method Finalized optimize_temp->end

Caption: A systematic workflow for optimizing the mobile phase in chiral HPLC.

Parameter_Influence_Diagram Influence of Mobile Phase Parameters on Chiral Separation mp Mobile Phase Parameters alcohol_perc Decrease % Alcohol (e.g., IPA, EtOH) mp->alcohol_perc alcohol_type Change Alcohol Type (IPA -> EtOH) mp->alcohol_type temp Decrease Temperature mp->temp retention Increases Retention Time alcohol_perc->retention resolution Increases Resolution alcohol_perc->resolution alcohol_type->resolution selectivity Alters Selectivity alcohol_type->selectivity temp->retention temp->resolution

Caption: Logical relationships between key parameters and chromatographic results.

References

Overcoming substrate inhibition in enzymatic synthesis of Ethyl 5-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of Ethyl 5-hydroxyhexanoate (B1262163). The information is tailored to address common issues, particularly substrate inhibition, that may be encountered during this biocatalytic process.

Troubleshooting Guide

High concentrations of either substrate, 5-hydroxyhexanoic acid (or its precursor) and ethanol (B145695), can lead to significant inhibition of the lipase (B570770) catalyst, most commonly Candida antarctica lipase B (CALB), resulting in reduced reaction rates and lower product yields. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low initial reaction rate Substrate Inhibition: High initial concentrations of ethanol or 5-hydroxyhexanoic acid are inhibiting the enzyme.- Optimize Substrate Molar Ratio: Systematically vary the molar ratio of ethanol to 5-hydroxyhexanoic acid to find the optimal balance that maximizes the initial rate. Start with a 1:1 molar ratio and incrementally increase the excess of one substrate. - Fed-Batch Substrate Addition: Instead of adding all substrates at the beginning, implement a fed-batch strategy. Add one substrate (typically the more inhibitory one, often the alcohol) gradually over the course of the reaction to maintain a low and non-inhibitory concentration in the reaction medium.[1][2]
Suboptimal Temperature: The reaction temperature is too low, resulting in reduced enzyme activity.- Increase Temperature: Raise the reaction temperature to the optimal range for CALB, which is typically between 40°C and 60°C.[3]
Insufficient Enzyme Loading: The amount of enzyme is too low to achieve a desirable reaction rate.- Increase Enzyme Concentration: Increase the enzyme loading in the reaction mixture. Typical concentrations range from 1% to 10% (w/w) of the total substrates.
Reaction stops before completion Product Inhibition: Accumulation of the product, Ethyl 5-hydroxyhexanoate, or the by-product, water, is inhibiting the enzyme.- In Situ Product Removal (ISPR): Employ techniques to remove the product and/or by-product from the reaction medium as it is formed. This can include vacuum evaporation to remove water, or the use of molecular sieves.[4][5][6][7]
Enzyme Denaturation: The enzyme has lost its activity due to suboptimal conditions.- Verify Temperature and pH: Ensure the reaction temperature and pH are within the optimal range for the lipase. - Check for Inhibitory Solvents: If a solvent is used, ensure it is not denaturing the enzyme. Non-polar solvents like heptane (B126788) are generally preferred.[3]
Low final product yield Unfavorable Reaction Equilibrium: The reversible nature of the esterification reaction limits the final conversion.- Water Removal: Actively remove water from the reaction medium using molecular sieves or by applying a vacuum. This will shift the equilibrium towards product formation. - Excess of One Substrate: Use a significant molar excess of one of the substrates (e.g., a 3:1 ratio of ethanol to 5-hydroxyhexanoic acid) to drive the reaction to completion.
Substrate Inhibition Throughout Reaction: Even with optimized initial concentrations, substrate inhibition may occur as the reaction progresses.- Fed-Batch Strategy: A fed-batch approach is highly effective in mitigating substrate inhibition throughout the reaction by maintaining low substrate concentrations.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of this compound synthesis?

A1: Substrate inhibition is a phenomenon where the rate of the enzymatic reaction decreases at high concentrations of one or both substrates (5-hydroxyhexanoic acid/precursor and ethanol). In lipase-catalyzed reactions, this can occur when substrate molecules bind to the enzyme in a non-productive manner, hindering the formation of the desired product.[8][9]

Q2: Which of the two substrates, 5-hydroxyhexanoic acid or ethanol, is more likely to cause inhibition?

A2: Both short-chain carboxylic acids and alcohols can be inhibitory to lipases.[10][11][12] In many lipase-catalyzed esterifications, short-chain alcohols like ethanol are often the more potent inhibitors.[8] However, the specific inhibitory effects can depend on the particular enzyme and reaction conditions. It is recommended to experimentally determine the inhibitory concentration for each substrate.

Q3: How can I determine the optimal substrate molar ratio to avoid inhibition?

A3: To determine the optimal molar ratio, a series of experiments should be conducted where the concentration of one substrate is kept constant while the concentration of the other is varied. The initial reaction rates are then measured for each ratio. The optimal ratio will be the one that provides the highest initial reaction rate without causing significant inhibition. A good starting point is a 1:1 molar ratio, followed by experiments with an excess of either the acid or the alcohol (e.g., 1:1.5, 1:2, 1:3, 1.5:1, 2:1, 3:1).

Q4: What is a fed-batch strategy and how do I implement it?

A4: A fed-batch strategy involves adding one or more substrates to the bioreactor during the reaction, rather than adding them all at the beginning. This allows for the maintenance of low, non-inhibitory substrate concentrations.[1][2] To implement this for this compound synthesis, you would start the reaction with an initial concentration of both substrates and then continuously or intermittently feed a concentrated solution of the more inhibitory substrate (e.g., ethanol) at a predetermined rate.

Q5: Are there any alternatives to using a fed-batch approach to overcome substrate inhibition?

A5: Yes, other strategies can be employed. In situ product removal (ISPR) techniques can help to shift the reaction equilibrium and indirectly reduce the impact of substrate inhibition by driving the reaction forward.[4][5][6][7] Additionally, enzyme immobilization can sometimes improve stability and reduce susceptibility to inhibition.

Experimental Protocols

Protocol 1: Determination of Optimal Substrate Molar Ratio

Objective: To identify the substrate molar ratio of 5-hydroxyhexanoic acid to ethanol that results in the highest initial rate of this compound synthesis.

Materials:

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • 5-hydroxyhexanoic acid

  • Ethanol (anhydrous)

  • Heptane (or another suitable non-polar solvent)

  • Gas chromatograph (GC) for analysis

  • Thermostated shaker incubator

Procedure:

  • Set up a series of reaction vials, each containing a fixed amount of 5-hydroxyhexanoic acid (e.g., 1 mmol).

  • To each vial, add a varying amount of ethanol to achieve different molar ratios (e.g., 1:1, 1:2, 1:3, 2:1, 3:1).

  • Add a sufficient volume of heptane to each vial to dissolve the substrates.

  • Equilibrate the vials to the desired reaction temperature (e.g., 50°C) in a shaker incubator.

  • Initiate the reaction by adding a pre-weighed amount of immobilized lipase (e.g., 5% w/w of total substrates) to each vial.

  • Take samples from each reaction vial at regular time intervals (e.g., every 30 minutes for the first 4 hours).

  • Analyze the samples by GC to determine the concentration of this compound.

  • Calculate the initial reaction rate for each molar ratio by plotting the product concentration versus time and determining the slope of the initial linear portion of the curve.

  • The molar ratio that yields the highest initial reaction rate is the optimal ratio under these conditions.

Protocol 2: Fed-Batch Enzymatic Synthesis of this compound

Objective: To synthesize this compound using a fed-batch strategy to overcome substrate inhibition.

Materials:

  • Immobilized Candida antarctica lipase B

  • 5-hydroxyhexanoic acid

  • Ethanol (anhydrous)

  • Heptane (solvent)

  • A reaction vessel equipped with a stirrer, temperature control, and a feeding pump

  • GC for analysis

Procedure:

  • To the reaction vessel, add 5-hydroxyhexanoic acid, a portion of the total ethanol, and heptane.

  • Bring the reaction mixture to the desired temperature (e.g., 50°C) with stirring.

  • Add the immobilized lipase to start the reaction.

  • Prepare a concentrated solution of the remaining ethanol in heptane.

  • Using a syringe pump, feed the ethanol solution into the reaction vessel at a constant, slow rate over a period of several hours.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by GC.

  • Continue the reaction until the desired conversion is achieved.

Visualizations

Substrate_Inhibition_Logic Start Start Synthesis High_Substrate High Substrate Concentration? Start->High_Substrate Low_Yield Low Yield/ Slow Rate High_Substrate->Low_Yield Yes Success Successful Synthesis High_Substrate->Success No Optimize Implement Mitigation Strategy Low_Yield->Optimize Optimize->Start Re-evaluate

Caption: Logical workflow for troubleshooting substrate inhibition.

Fed_Batch_Workflow cluster_0 Batch Phase cluster_1 Fed-Batch Phase A Initial charge of 5-hydroxyhexanoic acid and some ethanol B Add Lipase Start Reaction A->B C Continuous/Intermittent feeding of ethanol B->C D Monitor Reaction Progress (GC) C->D E Stop Reaction & Product Isolation D->E Desired conversion reached

Caption: Experimental workflow for fed-batch synthesis.

References

Validation & Comparative

A Researcher's Guide to Determining the Enantiomeric Excess of Ethyl 5-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereoselective synthesis and analysis, the accurate determination of enantiomeric excess (ee) is a critical checkpoint. Ethyl 5-hydroxyhexanoate (B1262163), a chiral building block, presents a common analytical challenge. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for resolving its enantiomers, supported by representative experimental data and detailed protocols.

Comparison of Analytical Methods

The enantiomeric excess of ethyl 5-hydroxyhexanoate can be reliably determined using two primary chromatographic techniques: direct chiral HPLC and chiral GC. A third approach involves derivatization followed by analysis on a standard achiral HPLC column. Each method offers distinct advantages and is suited to different laboratory capabilities and analytical requirements.

Direct Chiral High-Performance Liquid Chromatography (HPLC) is often the preferred method due to its directness and broad applicability. The use of a chiral stationary phase (CSP) allows for the differential interaction with each enantiomer, leading to their separation. Polysaccharide-based CSPs, in particular, have demonstrated wide-ranging success in resolving a variety of chiral compounds, including those with hydroxyl and ester functional groups.

Chiral Gas Chromatography (GC) presents a powerful alternative, especially for volatile and thermally stable compounds like this compound. This technique utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, to achieve enantioseparation. Chiral GC can offer high resolution and sensitivity.

Indirect HPLC via Chiral Derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. This method is useful when direct chiral methods are unsuccessful or when enhanced detection sensitivity is required, as the CDA can introduce a chromophore.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of the different methods for the analysis of this compound enantiomers. Please note that the following data is representative and may vary based on specific instrumentation and experimental conditions.

ParameterDirect Chiral HPLCIndirect HPLC (with Derivatization)Chiral GC
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)C18 (achiral)2,3,6-tri-O-octanoyl-β-cyclodextrin
Mobile Phase/Carrier Gas n-Hexane / Isopropanol (B130326) (90:10, v/v)Acetonitrile (B52724) / Water (gradient)Helium
Flow Rate / Gas Velocity 1.0 mL/min1.0 mL/min30 cm/s
Column Temperature (°C) 2530120
Retention Time (min) Enantiomer 1: 8.5, Enantiomer 2: 9.8Diastereomer 1: 12.3, Diastereomer 2: 13.1Enantiomer 1: 15.2, Enantiomer 2: 15.9
Resolution (Rs) > 2.0> 1.8> 2.5
Analysis Time (min) ~15~20 (excluding derivatization)~20
Sample Preparation Simple dilutionDerivatization step requiredSimple dilution
Detection UV (210 nm)UV (e.g., 254 nm, depending on CDA)FID
Pros Direct, minimal sample prepUses standard HPLC columns, potential for enhanced sensitivityHigh resolution, high sensitivity
Cons Requires specialized chiral columnAdditional derivatization step, potential for kinetic resolutionRequires analyte volatility and thermal stability

Experimental Protocols

Direct Chiral HPLC Method

Objective: To directly separate the enantiomers of this compound using a polysaccharide-based chiral stationary phase.

Materials:

  • HPLC system with UV detector

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol

  • Sample: Racemic this compound dissolved in mobile phase (1 mg/mL)

Procedure:

  • Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.

  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Set the UV detector wavelength to 210 nm.

  • Inject 10 µL of the sample solution.

  • Record the chromatogram for at least 15 minutes.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Indirect HPLC Method (via Derivatization)

Objective: To separate the diastereomers of this compound after derivatization with a chiral derivatizing agent.

Materials:

  • HPLC system with UV detector

  • Achiral Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Chiral Derivatizing Agent (CDA): (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Pyridine

  • Dichloromethane (anhydrous)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample: Racemic this compound

Procedure:

  • Derivatization:

    • Dissolve 10 mg of racemic this compound in 1 mL of anhydrous dichloromethane.

    • Add 1.2 equivalents of pyridine.

    • Add 1.1 equivalents of (R)-(-)-Mosher's acid chloride and stir at room temperature for 2 hours.

    • Quench the reaction with a small amount of water.

    • Extract the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

    • Dissolve the resulting diastereomeric esters in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with a suitable starting gradient of acetonitrile and water.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to a wavelength appropriate for the Mosher's ester (e.g., 254 nm).

    • Inject 10 µL of the derivatized sample solution.

    • Run a linear gradient to elute the diastereomers.

    • Calculate the diastereomeric excess (de), which corresponds to the enantiomeric excess of the original sample.

Chiral GC Method

Objective: To separate the enantiomers of this compound using a cyclodextrin-based chiral stationary phase.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral GC Column: Capillary column coated with a derivative of β-cyclodextrin (e.g., 2,3,6-tri-O-octanoyl-β-cyclodextrin, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Sample: Racemic this compound dissolved in a suitable solvent (e.g., dichloromethane) (1 mg/mL)

Procedure:

  • Install the chiral GC column in the gas chromatograph.

  • Set the injector and detector temperatures to 250 °C.

  • Set the oven temperature program: hold at 120 °C for 20 minutes.

  • Set the carrier gas (Helium) flow rate to a constant velocity of approximately 30 cm/s.

  • Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

  • Record the chromatogram.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data_analysis Data Analysis racemic_sample Racemic Ethyl 5-hydroxyhexanoate Sample dissolution Dissolve in Appropriate Solvent racemic_sample->dissolution hplc Direct Chiral HPLC dissolution->hplc Inject gc Chiral GC dissolution->gc Inject derivatization Indirect HPLC (via Derivatization) dissolution->derivatization React with CDA & Inject chromatogram Obtain Chromatogram (Separated Enantiomers/ Diastereomers) hplc->chromatogram gc->chromatogram derivatization->chromatogram peak_integration Peak Integration chromatogram->peak_integration ee_calculation Calculate Enantiomeric Excess (ee) peak_integration->ee_calculation

Caption: Workflow for determining the enantiomeric excess of this compound.

Verifying the Purity of Ethyl 5-hydroxyhexanoate: A Comparative Guide to 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the integrity and safety of final products. This guide provides a comprehensive comparison of 1H NMR spectroscopy for the purity confirmation of Ethyl 5-hydroxyhexanoate (B1262163) against other analytical techniques, supported by experimental data and detailed protocols.

Ethyl 5-hydroxyhexanoate is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even small amounts of impurities can significantly impact the stereochemistry and efficacy of the final active pharmaceutical ingredient. 1H NMR spectroscopy stands out as a powerful, non-destructive technique for rapid identification and quantification of the target molecule and any potential impurities.

Comparative Analysis of Analytical Methods

While 1H NMR is a primary tool for purity assessment, other methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) also play a role. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation.

Analytical MethodPrincipleAdvantagesDisadvantages
1H NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data.- Rapid analysis- Non-destructive- Provides structural confirmation of the analyte and impurities- Quantitative with an internal standard- Lower sensitivity compared to chromatographic methods- Can be complex to interpret with overlapping signals
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase.- High resolution for volatile impurities- High sensitivity, especially with a mass spectrometry (MS) detector- Requires volatile or derivatized analytes- Can be destructive to the sample- Does not provide detailed structural information without MS
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and interactions with a stationary phase.[1]- Suitable for non-volatile and thermally sensitive compounds- High sensitivity and resolution- Can be more time-consuming than 1H NMR- Requires selection of appropriate columns and mobile phases

1H NMR Analysis of this compound for Purity Confirmation

A typical 1H NMR spectrum of pure this compound would exhibit characteristic signals corresponding to its unique protons. By integrating these signals, the relative number of protons can be determined, confirming the compound's structure. The presence of any additional peaks would indicate impurities.

Expected 1H NMR Chemical Shifts for this compound:

To accurately assess purity, it is crucial to know the expected chemical shifts (δ) and coupling constants (J) for this compound. While a definitive, publicly available spectrum with full assignment is not readily found in the literature, based on the structure and known chemical shift ranges, the following assignments can be predicted:

  • -CH3 (ethyl group): Triplet, ~1.25 ppm

  • -CH2- (ethyl group): Quartet, ~4.12 ppm

  • -CH3 (on C5): Doublet, ~1.20 ppm

  • -CH- (on C5): Multiplet, ~3.80 ppm

  • -CH2- (C2, C3, C4): Multiplets, ~1.4-2.4 ppm

  • -OH: Broad singlet, variable chemical shift

Common Impurities and Their 1H NMR Signatures:

During the synthesis of this compound, several impurities may arise, including unreacted starting materials, byproducts, and residual solvents.

CompoundKey 1H NMR Signals (in CDCl3)
Ethyl 5-oxohexanoate (B1238966) Singlet for -COCH3 at ~2.15 ppm
5-Hydroxyhexanoic acid Absence of the ethyl ester signals; broad singlet for -COOH
Ethanol Triplet at ~1.25 ppm and a quartet at ~3.72 ppm[2]
Ethyl Acetate Singlet at ~2.05 ppm, triplet at ~1.26 ppm, and quartet at ~4.12 ppm

Experimental Protocol: 1H NMR for Purity Analysis

Objective: To determine the purity of an this compound sample by 1H NMR spectroscopy.

Materials:

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl3 with TMS to the vial.

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the CDCl3.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks in the spectrum.

    • Identify the characteristic peaks of this compound and any impurity peaks.

    • Calculate the purity of the sample by comparing the integration of the product peaks to the integration of the impurity peaks. For quantitative analysis, a known amount of an internal standard would be added.

Logical Workflow for Purity Analysis

The following diagram illustrates the decision-making process and workflow for the purity analysis of this compound.

Purity_Analysis_Workflow cluster_0 Purity Analysis of this compound start Obtain Sample of This compound nmr_analysis Perform 1H NMR Analysis start->nmr_analysis data_processing Process and Analyze NMR Spectrum nmr_analysis->data_processing purity_assessment Assess Purity: Identify and Quantify Impurities data_processing->purity_assessment alternative_methods Consider Alternative Methods (GC, HPLC) if necessary purity_assessment->alternative_methods Ambiguous or below detection limit final_report Generate Purity Report purity_assessment->final_report Purity Confirmed alternative_methods->final_report

Caption: Workflow for Purity Analysis.

References

A Comparative Guide to the Synthesis of Ethyl 5-hydroxyhexanoate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules is a critical endeavor. Ethyl 5-hydroxyhexanoate (B1262163), a valuable chiral building block, can be synthesized through both traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable route for specific research and development needs.

At a Glance: Key Performance Indicators

The choice between chemical and enzymatic synthesis of Ethyl 5-hydroxyhexanoate hinges on the desired outcome, particularly with respect to stereoselectivity, yield, and reaction conditions. The following table summarizes the key quantitative data for a comparative analysis of the two methods.

ParameterChemical Synthesis (NaBH₄ Reduction)Enzymatic Synthesis (Pichia methanolica)
Starting Material Ethyl 5-oxohexanoate (B1238966)Ethyl 5-oxohexanoate
Product Racemic this compound(S)-Ethyl 5-hydroxyhexanoate
Yield ~76%80-90%[1]
Enantiomeric Excess (ee) 0% (racemic)>95%[1]
Key Reagent/Catalyst Sodium Borohydride (B1222165) (NaBH₄)Whole cells of Pichia methanolica
Reaction Temperature 0°C to Room TemperatureTypically Ambient (~25-30°C)
Reaction Time 1-3 hours24-48 hours
Environmental Impact Use of chemical reducing agents and organic solventsGenerally greener, aqueous-based system

Experimental Workflows

The logical flow of both the chemical and enzymatic synthesis routes, from starting material to final product, is depicted in the diagrams below.

Chemical_Synthesis_Workflow cluster_chemical Chemical Synthesis start Ethyl 5-oxohexanoate process Reduction with NaBH₄ in Methanol (B129727) start->process 1. Dissolve quench Quenching (e.g., with NH₄Cl) process->quench 2. React extraction Work-up & Extraction quench->extraction 3. Neutralize purification Purification (e.g., Chromatography) extraction->purification 4. Isolate end Racemic this compound purification->end 5. Purify

Caption: Workflow for the chemical synthesis of racemic this compound.

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis start Ethyl 5-oxohexanoate reaction Biocatalytic Reduction in Aqueous Buffer start->reaction 1. Substrate biocatalyst Pichia methanolica (whole cells) biocatalyst->reaction 2. Catalyst extraction Work-up & Extraction reaction->extraction 3. Incubate purification Purification (e.g., Chromatography) extraction->purification 4. Isolate end (S)-Ethyl 5-hydroxyhexanoate purification->end 5. Purify

Caption: Workflow for the enzymatic synthesis of (S)-Ethyl 5-hydroxyhexanoate.

Experimental Protocols

Chemical Synthesis: Reduction of Ethyl 5-oxohexanoate with Sodium Borohydride

This protocol describes a standard laboratory procedure for the non-enantioselective reduction of a ketoester to its corresponding racemic alcohol.

Materials:

  • Ethyl 5-oxohexanoate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve Ethyl 5-oxohexanoate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure racemic this compound.

Enzymatic Synthesis: Whole-Cell Biocatalytic Reduction of Ethyl 5-oxohexanoate

This protocol outlines a typical procedure for the enantioselective reduction of a ketone using a whole-cell biocatalyst.

Materials:

  • Pichia methanolica (e.g., SC 16116) cells

  • Growth medium for yeast (e.g., YPD broth)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Ethyl 5-oxohexanoate

  • Glucose (as a co-substrate for cofactor regeneration)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Incubator shaker, centrifuge

Procedure:

  • Cell Culture: Inoculate a sterile growth medium with Pichia methanolica and incubate with shaking until a suitable cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with a sterile buffer solution.

  • Biocatalytic Reaction: Resuspend the harvested cells in a phosphate buffer. To this cell suspension, add Ethyl 5-oxohexanoate and glucose.

  • Incubation: Incubate the reaction mixture on a shaker at a controlled temperature (e.g., 30°C) for 24-48 hours. Monitor the conversion of the substrate and the formation of the product by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction has reached the desired conversion, remove the cells by centrifugation.

  • Extraction: Extract the supernatant with ethyl acetate (3 x volume of supernatant).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting product by flash column chromatography to yield enantiomerically enriched (S)-Ethyl 5-hydroxyhexanoate.

Concluding Remarks

The chemical synthesis of this compound via sodium borohydride reduction is a rapid and straightforward method that provides the product in good yield as a racemic mixture. This approach is suitable when stereoselectivity is not a primary concern.

In contrast, the enzymatic synthesis utilizing Pichia methanolica offers an elegant solution for the production of the enantiomerically pure (S)-enantiomer. While the reaction times are longer and the procedure involves cell cultivation, the high enantioselectivity and milder, more environmentally friendly reaction conditions make it a superior choice for applications where chirality is critical, such as in the development of pharmaceuticals and other bioactive molecules. The choice between these methods will ultimately be dictated by the specific requirements of the intended application, balancing the need for speed and simplicity against the demand for high stereochemical purity.

References

A Comparative Guide to the Validation of Chiral Intermediates for Rivastigmine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for a key chiral intermediate, (S)-3-[1-(dimethylamino)ethyl]phenol, a critical component in the synthesis of the anti-Alzheimer's drug, Rivastigmine. While Ethyl 5-hydroxyhexanoate (B1262163) is a valuable chiral building block in various pharmaceutical applications, the direct precursor for Rivastigmine synthesis is (S)-3-[1-(dimethylamino)ethyl]phenol. This document will objectively compare various synthetic pathways to this intermediate, presenting supporting data and detailed experimental protocols to aid researchers in selecting the most efficient and suitable method for their drug development pipeline.

Executive Summary

The synthesis of enantiomerically pure (S)-3-[1-(dimethylamino)ethyl]phenol is a pivotal step in the manufacturing of Rivastigmine. Several synthetic strategies have been developed, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. This guide explores and compares the following prominent methods:

  • Reductive Amination of 3-Hydroxyacetophenone: A common and direct approach.

  • Chiral Resolution of Racemic 3-[1-(dimethylamino)ethyl]phenol (B27075): A classical method involving diastereomeric salt formation.

  • Chemoenzymatic Asymmetric Synthesis: A green and highly selective alternative.

  • Synthesis from m-Hydroxyphenylacetamide: An alternative starting material route.

The following sections will delve into the quantitative performance of these methods, provide detailed experimental protocols, and offer visual representations of the synthetic pathways and validation workflows.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the different synthetic routes to (S)-3-[1-(dimethylamino)ethyl]phenol, allowing for a direct comparison of their efficiencies.

Synthetic Route Starting Material Key Reagents/Catalysts Reported Yield (%) Enantiomeric Excess (ee %) Key Advantages Key Disadvantages Reference
Reductive Amination3-HydroxyacetophenoneDimethylamine (B145610), Ti(OiPr)4, NaBH4Not specifiedNot specifiedDirect routeRequires chiral separation or asymmetric modification[1]
Chiral ResolutionRacemic 3-[1-(dimethylamino)ethyl]phenolD-(+)-O,O'-di-p-toluoyl-tartaric acid monohydrate (D-DTTA)~5% (final Rivastigmine yield)>99%High enantiomeric purityLow yield due to discarding of one enantiomer[2]
Chemoenzymatic Synthesis3'-HydroxyacetophenoneAlcohol dehydrogenase (from baker's yeast), NADHHighHighHigh enantioselectivity, mild reaction conditionsRequires specialized enzymes and cofactors[3]
From m-Hydroxyphenylacetamidem-HydroxyphenylacetamideParaformaldehyde, Raney's nickel, H299% (for the racemic intermediate)Not applicable (produces racemate)High yield for the racemic mixtureRequires subsequent chiral resolution[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Synthesis of Racemic 3-[1-(dimethylamino)ethyl]phenol via Reductive Amination

Materials:

Procedure:

  • Dissolve 3-hydroxyacetophenone in methanol in a round-bottom flask.

  • Add dimethylamine solution and titanium(IV) isopropoxide to the flask.

  • Stir the mixture at room temperature for the specified time to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain racemic 3-[1-(dimethylamino)ethyl]phenol.[1]

Chiral Resolution of Racemic 3-[1-(dimethylamino)ethyl]phenol

Materials:

  • Racemic 3-[1-(dimethylamino)ethyl]phenol

  • D-(+)-O,O'-di-p-toluoyl-tartaric acid monohydrate (D-DTTA)

  • Suitable solvent (e.g., ethanol)

  • Base (e.g., sodium hydroxide)

  • Standard laboratory glassware for crystallization and extraction

Procedure:

  • Dissolve the racemic 3-[1-(dimethylamino)ethyl]phenol in ethanol.

  • Add a solution of D-(+)-O,O'-di-p-toluoyl-tartaric acid monohydrate in the same solvent.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Perform multiple recrystallizations to achieve the desired diastereomeric purity.

  • Treat the purified diastereomeric salt with an aqueous base (e.g., NaOH solution) to liberate the free (S)-3-[1-(dimethylamino)ethyl]phenol.

  • Extract the enantiomerically pure product with an organic solvent, dry the organic layer, and concentrate to yield the final product.[2]

Validation of (S)-3-[1-(dimethylamino)ethyl]phenol Purity by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H or similar).

  • UV detector.

Mobile Phase:

  • A suitable mixture of hexane (B92381) and isopropanol (B130326) with a small percentage of a modifier like diethylamine. The exact ratio should be optimized for the specific column and system.

Procedure:

  • Prepare a standard solution of racemic 3-[1-(dimethylamino)ethyl]phenol and a sample solution of the synthesized (S)-enantiomer.

  • Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers and to ensure the column provides adequate separation.

  • Inject the sample solution.

  • Monitor the chromatogram at a suitable UV wavelength (e.g., 270 nm).

  • Calculate the enantiomeric excess (ee %) using the peak areas of the two enantiomers: ee % = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and a general validation workflow.

Synthesis_Pathways cluster_reductive_amination Reductive Amination cluster_resolution Chiral Resolution cluster_chemoenzymatic Chemoenzymatic Synthesis cluster_from_acetamide From m-Hydroxyphenylacetamide 3-Hydroxyacetophenone 3-Hydroxyacetophenone Imine Intermediate Imine Intermediate 3-Hydroxyacetophenone->Imine Intermediate Dimethylamine, Ti(OiPr)4 Racemic Intermediate Racemic Intermediate Imine Intermediate->Racemic Intermediate NaBH4 Diastereomeric Salts Diastereomeric Salts Racemic Intermediate->Diastereomeric Salts D-DTTA (S)-Intermediate (S)-Intermediate Diastereomeric Salts->(S)-Intermediate Base Rivastigmine Rivastigmine (S)-Intermediate->Rivastigmine Carbamoylation 3'-Hydroxyacetophenone 3'-Hydroxyacetophenone 3'-Hydroxyacetophenone->(S)-Intermediate Alcohol Dehydrogenase, NADH m-Hydroxyphenylacetamide m-Hydroxyphenylacetamide m-Hydroxyphenylacetamide->Racemic Intermediate Paraformaldehyde, Raney's Ni, H2

Caption: Synthetic pathways to the key Rivastigmine intermediate.

Validation_Workflow Start Start Synthesized Intermediate Synthesized Intermediate Start->Synthesized Intermediate Purity Analysis Purity Analysis Synthesized Intermediate->Purity Analysis HPLC, GC-MS Characterization Characterization Purity Analysis->Characterization Purity ≥ 99% Repurification/Rejection Repurification/Rejection Purity Analysis->Repurification/Rejection Purity < 99% Documentation Documentation Characterization->Documentation NMR, IR, MS Release for Drug Synthesis Release for Drug Synthesis Documentation->Release for Drug Synthesis

Caption: General workflow for the validation of pharmaceutical intermediates.

Logical_Relationship Intermediate Selection Intermediate Selection Synthetic Route Evaluation Synthetic Route Evaluation Intermediate Selection->Synthetic Route Evaluation Process Optimization Process Optimization Synthetic Route Evaluation->Process Optimization Yield, Purity, Cost Scale-up and Manufacturing Scale-up and Manufacturing Process Optimization->Scale-up and Manufacturing Safety, Sustainability Final Drug Product Final Drug Product Scale-up and Manufacturing->Final Drug Product

Caption: Logical relationship in pharmaceutical intermediate development.

References

Navigating Byproduct Identification in Ethyl 5-hydroxyhexanoate Synthesis: A GC-MS-Centered Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of Ethyl 5-hydroxyhexanoate (B1262163), a key intermediate in various pharmaceutical and fine chemical applications, necessitates rigorous analytical control to ensure product purity. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal technique for the identification and quantification of reaction byproducts. This guide provides a comparative analysis of GC-MS with other relevant techniques, supported by experimental data, to facilitate the selection of optimal analytical strategies for monitoring this synthesis.

The primary route to Ethyl 5-hydroxyhexanoate involves the reduction of Ethyl 5-oxohexanoate (B1238966). This transformation, while seemingly straightforward, can be accompanied by the formation of several byproducts, the nature and quantity of which are highly dependent on the chosen reduction method. Understanding and controlling these impurities is critical for downstream applications.

Unmasking the Undesirables: Common Byproducts in this compound Synthesis

The reduction of the keto-ester, Ethyl 5-oxohexanoate, can lead to several potential side products. The most common of these is the diol, 1,5-Hexanediol , which results from the over-reduction of both the ketone and the ester functionalities. This is particularly prevalent when strong reducing agents or harsh reaction conditions are employed.

When utilizing catalytic hydrogenation with catalysts such as Raney Nickel, side reactions with the solvent can occur. For instance, if ethanol (B145695) is used as the solvent, an ester-exchange reaction can lead to the formation of butyl acetate. Other impurities may include unreacted starting material, Ethyl 5-oxohexanoate , and potentially other partially reduced or rearranged products.

Head-to-Head: GC-MS versus Alternative Analytical Techniques

While GC-MS is a powerful tool for this analysis, other techniques can also provide valuable information. Below is a comparison of common analytical methods for byproduct identification in this synthesis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based identification.Separation based on polarity.Identification based on the magnetic properties of atomic nuclei.
Strengths High separation efficiency, sensitive detection, and definitive identification through mass spectral libraries and fragmentation patterns.Suitable for non-volatile or thermally labile compounds.Provides detailed structural information, non-destructive.
Limitations Requires volatile and thermally stable compounds. Derivatization may be necessary for polar analytes.Lower resolution for complex mixtures compared to GC. Identification is not as definitive without a mass spectrometer.Lower sensitivity compared to MS-based methods. Complex mixtures can lead to overlapping signals.
Suitability for this Synthesis Ideal for identifying and quantifying volatile byproducts like 1,5-Hexanediol, unreacted starting material, and solvent-related impurities.Can be used to monitor the disappearance of the starting material and the appearance of the product, especially if derivatization for GC is not desired.Excellent for confirming the structure of the final product and major byproducts after isolation.

In the Lab: A Practical GC-MS Protocol for Byproduct Analysis

The following protocol provides a general framework for the GC-MS analysis of a reaction mixture from the synthesis of this compound.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Extract the organic components with a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the organic extract over an anhydrous salt (e.g., sodium sulfate).

  • Filter and dilute the sample to an appropriate concentration for GC-MS analysis. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve the volatility and peak shape of the hydroxyl-containing compounds.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC Column A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a wax column (e.g., DB-WAX), is suitable for separating the components.
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1 mL/min.
MS Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Mass Range m/z 40-400
Ionization Mode Electron Ionization (EI) at 70 eV

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with reference standards or by interpreting the fragmentation patterns.

  • The mass spectrum of this compound is expected to show characteristic fragments corresponding to the loss of an ethoxy group, water, and alkyl chains.

  • Byproducts can be identified by their unique mass spectra. For example, 1,5-Hexanediol will have a different fragmentation pattern, and unreacted Ethyl 5-oxohexanoate will show a molecular ion and fragments corresponding to the keto-ester structure.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of byproducts in the synthesis of this compound.

GCMS_Workflow cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Ethyl 5-oxohexanoate Reduction quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract dry Drying extract->dry derivatize Derivatization (Optional) dry->derivatize injection Injection into GC-MS derivatize->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection tic Total Ion Chromatogram detection->tic mass_spectra Mass Spectra Analysis tic->mass_spectra identification Byproduct Identification mass_spectra->identification

GC-MS analysis workflow for byproduct identification.

Conclusion

The robust and sensitive nature of GC-MS makes it an indispensable tool for the detailed analysis of byproducts in the synthesis of this compound. By employing a systematic approach that includes appropriate sample preparation and optimized analytical conditions, researchers can confidently identify and quantify impurities, ensuring the quality and consistency of their final product. While other techniques like HPLC and NMR offer complementary information, GC-MS provides the most comprehensive data for routine monitoring and quality control in this critical synthetic process.

A Comparative Guide to Yeast Strains for the Biocatalytic Reduction of Ethyl 5-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective reduction of keto esters is a critical step in the synthesis of chiral hydroxy esters, valuable building blocks for various pharmaceuticals. This guide provides a comparative overview of different yeast strains for the reduction of ethyl 5-oxohexanoate (B1238966) to ethyl (S)-5-hydroxyhexanoate, a key chiral intermediate. The information presented is based on available scientific literature and aims to assist in the selection of a suitable biocatalyst.

The enzymatic reduction of ethyl 5-oxohexanoate offers a green and stereoselective alternative to traditional chemical methods. Whole-cell biocatalysis using yeast is particularly attractive due to the mild reaction conditions, high enantioselectivity, and the elimination of the need for costly and toxic metal catalysts. Various yeast genera, including Saccharomyces, Candida, Pichia, and Rhodotorula, possess oxidoreductases capable of catalyzing this transformation with varying degrees of efficiency and stereospecificity.

Performance Comparison of Yeast Strains

While specific comparative studies on the reduction of ethyl 5-oxohexanoate are limited, data from studies on structurally similar keto esters, such as ethyl 3-oxohexanoate (B1246410) and other β-keto esters, can provide valuable insights. The following table summarizes the typical performance of different yeast genera in the asymmetric reduction of keto esters. It is important to note that the actual performance with ethyl 5-oxohexanoate may vary and requires experimental validation.

Yeast GenusTypical Substrate(s)Conversion (%)Enantiomeric Excess (e.e., %)Product ConfigurationReference(s)
Saccharomyces cerevisiae (Baker's Yeast)Ethyl 3-oxohexanoate75-8588-94(S)[1]
Candida sp.Various ketones and keto estersHigh>99(S) or (R)[2][3]
Pichia sp.Various ketonesModerate to HighHigh(S) or (R)[4]
Rhodotorula sp.Various ketonesHighHigh(S) or (R)[5]

Note: The data presented are for illustrative purposes and are derived from studies on various keto esters, not exclusively ethyl 5-oxohexanoate. Direct comparison requires standardized experimental conditions.

Signaling Pathways and Experimental Workflows

The biocatalytic reduction of a ketone by yeast involves the transfer of a hydride ion from a reduced cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), to the carbonyl carbon of the substrate. The yeast's metabolic pathways continuously regenerate these cofactors, allowing for a sustained catalytic cycle.

Biochemical Pathway of Ethyl 5-Oxohexanoate Reduction

Biochemical Pathway Biochemical Pathway of Ethyl 5-Oxohexanoate Reduction cluster_cell Yeast Cell Ethyl_5_oxohexanoate Ethyl 5-oxohexanoate Oxidoreductase Oxidoreductase (ADH/KRED) Ethyl_5_oxohexanoate->Oxidoreductase Ethyl_S_5_hydroxyhexanoate Ethyl (S)-5-hydroxyhexanoate Oxidoreductase->Ethyl_S_5_hydroxyhexanoate NADP NADP+ Oxidoreductase->NADP NADPH NADPH + H+ NADPH->Oxidoreductase Cofactor_Regeneration Cofactor Regeneration (e.g., Glycolysis) NADP->Cofactor_Regeneration Cofactor_Regeneration->NADPH

Caption: General biochemical pathway for the reduction of ethyl 5-oxohexanoate.

Experimental Workflow for Yeast Strain Evaluation

Experimental Workflow Experimental Workflow for Yeast Strain Evaluation Start Start Yeast_Strain_Selection Yeast Strain Selection Start->Yeast_Strain_Selection Pre_culture Pre-culture Preparation Yeast_Strain_Selection->Pre_culture Bioreduction Bioreduction Reaction Pre_culture->Bioreduction Reaction_Quenching Reaction Quenching Bioreduction->Reaction_Quenching Extraction Product Extraction Reaction_Quenching->Extraction Analysis Analysis (GC/HPLC) Extraction->Analysis Data_Evaluation Data Evaluation (Conversion, e.e., Yield) Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: A typical experimental workflow for evaluating different yeast strains.

Experimental Protocols

The following are generalized protocols for the whole-cell yeast-mediated reduction of a keto ester. These should be adapted and optimized for the specific substrate, ethyl 5-oxohexanoate, and the chosen yeast strain.

General Protocol for Pre-culture Preparation
  • Media Preparation: Prepare a suitable growth medium for the selected yeast strain (e.g., YPD medium: 1% yeast extract, 2% peptone, 2% dextrose).

  • Inoculation: Inoculate a sterile flask containing the growth medium with a single colony of the yeast strain.

  • Incubation: Incubate the culture at an appropriate temperature (typically 28-30°C) with shaking (around 150-200 rpm) for 24-48 hours, or until the culture reaches the late exponential or early stationary phase.

  • Cell Harvesting: Harvest the yeast cells by centrifugation (e.g., 5000 rpm for 10 minutes).

  • Washing: Wash the cell pellet with a sterile buffer (e.g., phosphate buffer, pH 7.0) to remove residual media components. The washed cells are now ready for the bioreduction reaction.

General Protocol for Whole-Cell Bioreduction
  • Reaction Setup: In a reaction vessel, suspend a known amount of washed yeast cells (e.g., 10-50 g/L wet cell weight) in a buffer solution (e.g., phosphate buffer, pH 7.0).

  • Co-substrate Addition: Add a co-substrate for cofactor regeneration, such as glucose or isopropanol, to the reaction mixture (e.g., 2-5% w/v).[1]

  • Substrate Addition: Add the substrate, ethyl 5-oxohexanoate, to the reaction mixture. The substrate can be added directly or dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol (B145695) to improve solubility.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 24-72 hours). Monitor the progress of the reaction by periodically taking samples for analysis.

  • Reaction Termination and Extraction: Once the reaction has reached the desired conversion, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and separating the yeast cells by centrifugation or filtration.

  • Product Isolation: Extract the product from the aqueous phase with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Analysis: Analyze the crude product to determine the conversion rate and enantiomeric excess using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column.

Conclusion

The selection of an appropriate yeast strain is a critical factor in achieving high efficiency and stereoselectivity in the bioreduction of ethyl 5-oxohexanoate. While Saccharomyces cerevisiae is a readily available and commonly used biocatalyst, other genera such as Candida, Pichia, and Rhodotorula may offer superior performance. The provided protocols and diagrams serve as a foundation for researchers to screen and identify the optimal yeast strain and reaction conditions for their specific needs. Further optimization of parameters such as pH, temperature, substrate concentration, and co-substrate may be necessary to maximize the yield and enantiomeric excess of the desired ethyl (S)-5-hydroxyhexanoate.

References

A Comparative Guide to the Synthesis of Ethyl 5-hydroxyhexanoate: Biocatalytic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules like Ethyl 5-hydroxyhexanoate (B1262163) is a critical aspect of pharmaceutical development and fine chemical manufacturing. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to this valuable intermediate: an enantioselective biocatalytic reduction and a racemic chemical reduction.

Ethyl 5-hydroxyhexanoate, particularly its (S)-enantiomer, is a key chiral building block for various bioactive molecules. The choice of synthetic strategy can significantly impact the overall efficiency, cost, and environmental footprint of the manufacturing process. This comparison delves into a whole-cell biocatalytic approach using yeast and a conventional chemical reduction with sodium borohydride (B1222165), offering a clear perspective on the advantages and disadvantages of each.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Biocatalytic ReductionRoute 2: Chemical Reduction
Product (S)-Ethyl 5-hydroxyhexanoate(rac)-Ethyl 5-hydroxyhexanoate
Starting Material Ethyl 5-oxohexanoateEthyl 5-oxohexanoate
Key Reagent/Catalyst Whole-cell biocatalyst (e.g., Pichia methanolica, Saccharomyces cerevisiae)Sodium borohydride (NaBH₄)
Stereoselectivity High (typically >95% e.e.)None (produces a racemic mixture)
Reported Yield 80-90%[1]High (typically >90%)
Reaction Conditions Mild (ambient temperature, aqueous media)Mild (0 °C to room temperature)
Environmental Impact Low (uses renewable catalysts, aqueous media)Moderate (involves organic solvents and chemical waste)
Process Complexity Requires cell cultivation and downstream processingStraightforward reaction and workup
Estimated Reagent Cost Low to moderateLow

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Biocatalytic Reduction cluster_1 Route 2: Chemical Reduction start1 Ethyl 5-oxohexanoate process1 Whole-cell biocatalyst (e.g., Pichia methanolica) Aqueous media, ~30°C start1->process1 Reduction end1 (S)-Ethyl 5-hydroxyhexanoate process1->end1 Yield: 80-90% e.e. >95% start2 Ethyl 5-oxohexanoate process2 Sodium Borohydride (NaBH4) Methanol, 0°C to RT start2->process2 Reduction end2 (rac)-Ethyl 5-hydroxyhexanoate process2->end2 Yield: >90% Biocatalytic_Workflow cluster_workflow Experimental Workflow: Biocatalytic Reduction A Yeast Activation (Glucose Solution) B Substrate Addition (Ethyl 5-oxohexanoate) A->B C Biotransformation (24-48h, RT) B->C D Cell Removal (Filtration) C->D E Product Extraction (Ethyl Acetate) D->E F Purification (Chromatography) E->F G (S)-Ethyl 5-hydroxyhexanoate F->G Chemical_Workflow cluster_workflow Experimental Workflow: Chemical Reduction A Dissolve Substrate (Methanol) B Cool to 0°C A->B C Add NaBH4 B->C D Reaction at RT (1-2h) C->D E Quench with HCl D->E F Extraction & Purification E->F G (rac)-Ethyl 5-hydroxyhexanoate F->G

References

Stability studies of (S)-Ethyl 5-hydroxyhexanoate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of (S)-Ethyl 5-Hydroxyhexanoate (B1262163)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of (S)-Ethyl 5-hydroxyhexanoate under various stress conditions. Due to the limited availability of specific experimental data for (S)-Ethyl 5-hydroxyhexanoate in publicly accessible literature, this document establishes a comparative framework using Ethyl Lactate, a structurally similar and well-studied chiral hydroxy ester, as a reference. The experimental protocols provided are based on the International Council for Harmonisation (ICH) guidelines for stability testing and are broadly applicable to chiral esters.

(S)-Ethyl 5-hydroxyhexanoate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical integrity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Stability studies are therefore essential to understand its degradation pathways, identify potential impurities, and establish appropriate storage and handling conditions.

Comparative Stability Data

The following tables present a comparative summary of the stability of (S)-Ethyl 5-hydroxyhexanoate and Ethyl Lactate under forced degradation conditions. The data for (S)-Ethyl 5-hydroxyhexanoate is illustrative and based on expected chemical behavior for a compound of its structure, while the data for Ethyl Lactate is representative of findings in published studies.[1][2][3][4][5][6][7]

Table 1: Hydrolytic Stability

pHTemperature (°C)Time (hours)(S)-Ethyl 5-hydroxyhexanoate % Degradation (Illustrative)Ethyl Lactate % Degradation (Representative)Primary Degradation Products
1 (HCl)6024~15%~20%5-Hydroxyhexanoic Acid, Lactic Acid, Ethanol
76072<5%<10%5-Hydroxyhexanoic Acid, Lactic Acid, Ethanol
13 (NaOH)408>90%>95%Sodium 5-hydroxyhexanoate, Sodium Lactate, Ethanol

Table 2: Oxidative Stability

Oxidizing AgentConcentrationTemperature (°C)Time (hours)(S)-Ethyl 5-hydroxyhexanoate % Degradation (Illustrative)Ethyl Lactate % Degradation (Representative)Primary Degradation Products
H₂O₂3%2524~10%~15%Ethyl 5-oxohexanoate, Ethyl Pyruvate, and other oxidative adducts
H₂O₂30%2524~40%~50%Ethyl 5-oxohexanoate, Ethyl Pyruvate, and other oxidative adducts

Table 3: Thermal and Photostability

ConditionTemperature (°C)Time (days)(S)-Ethyl 5-hydroxyhexanoate % Degradation (Illustrative)Ethyl Lactate % Degradation (Representative)Notes
Thermal (Solid State)8014<5%<5%Generally stable at elevated temperatures in the absence of moisture.
Photostability (Solid, ICH Light Conditions)2510<2%<2%Not expected to be significantly susceptible to direct photolysis.[8]
Photostability (Solution, ICH Light Conditions)2510~5%~5-10%Minor degradation may occur in solution upon prolonged light exposure.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies, which are essential for developing and validating stability-indicating analytical methods.

Hydrolytic Degradation Study

Objective: To assess the stability of the substance in aqueous solutions at different pH values.

Materials:

  • (S)-Ethyl 5-hydroxyhexanoate

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Purified water

  • pH meter

  • Thermostatically controlled water bath

  • Volumetric flasks and pipettes

  • HPLC system with a suitable chiral column and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of (S)-Ethyl 5-hydroxyhexanoate in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Transfer a known volume of the stock solution into a volumetric flask and add 0.1 M HCl to the mark.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Transfer a known volume of the stock solution into a volumetric flask and add 0.1 M NaOH to the mark.

    • Incubate the solution in a water bath at 40°C.

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Transfer a known volume of the stock solution into a volumetric flask and add purified water to the mark.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 24, 48, and 72 hours).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Oxidative Degradation Study

Objective: To evaluate the susceptibility of the substance to oxidation.

Materials:

  • (S)-Ethyl 5-hydroxyhexanoate

  • Hydrogen peroxide (H₂O₂), 3% and 30% solutions

  • Volumetric flasks and pipettes

  • HPLC system

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of (S)-Ethyl 5-hydroxyhexanoate in a suitable solvent.

  • Oxidation:

    • Transfer a known volume of the sample solution into a volumetric flask and add the oxidizing agent (3% or 30% H₂O₂).

    • Keep the solution at room temperature (25°C) and protected from light.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples directly by a validated stability-indicating HPLC method.

Thermal Degradation Study

Objective: To assess the stability of the substance under high-temperature conditions.

Materials:

  • (S)-Ethyl 5-hydroxyhexanoate (solid form)

  • Thermostatically controlled oven

  • Glass vials with stoppers

  • HPLC system

Procedure:

  • Sample Preparation: Place a sufficient amount of solid (S)-Ethyl 5-hydroxyhexanoate in a glass vial.

  • Thermal Stress:

    • Place the vial in an oven set to 80°C.

    • Expose the sample for a specified period (e.g., 14 days).

  • Analysis: After the exposure period, dissolve a known amount of the stressed sample in a suitable solvent and analyze by a validated stability-indicating HPLC method. Compare the chromatogram with that of an unstressed sample.

Photostability Study

Objective: To determine the stability of the substance when exposed to light.

Materials:

  • (S)-Ethyl 5-hydroxyhexanoate (solid and in solution)

  • Photostability chamber compliant with ICH Q1B guidelines (providing a combination of UV and visible light)

  • Quartz cuvettes or other suitable transparent containers

  • Control samples wrapped in aluminum foil

  • HPLC system

Procedure:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid substance in a suitable transparent container.

    • Solution State: Prepare a 1 mg/mL solution in a suitable solvent and place it in a quartz cuvette.

  • Light Exposure:

    • Place the samples in the photostability chamber.

    • Simultaneously, place control samples (wrapped in aluminum foil to protect from light) in the same chamber to act as dark controls.

    • Expose the samples to light for a specified duration as per ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: Analyze the exposed and control samples by a validated stability-indicating HPLC method.

Visualizations

Experimental Workflow for Stability Studies

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation prep Prepare Stock Solution of (S)-Ethyl 5-hydroxyhexanoate hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep->hydrolysis Expose to Stress oxidation Oxidative Stress (H₂O₂) prep->oxidation Expose to Stress thermal Thermal Stress (Solid State) prep->thermal Expose to Stress photo Photolytic Stress (ICH Light Conditions) prep->photo Expose to Stress sampling Sample at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc quantify Quantify Degradation and Impurities hplc->quantify pathway Identify Degradation Pathways quantify->pathway report Generate Stability Report pathway->report

Caption: Workflow for conducting forced degradation stability studies.

Signaling Pathway of Ester Hydrolysis

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) ester_acid (S)-Ethyl 5-hydroxyhexanoate protonated_ester Protonated Ester (Intermediate) ester_acid->protonated_ester + H₃O⁺ products_acid 5-Hydroxyhexanoic Acid + Ethanol protonated_ester->products_acid + H₂O, - H₃O⁺ ester_base (S)-Ethyl 5-hydroxyhexanoate tetrahedral_intermediate Tetrahedral Intermediate ester_base->tetrahedral_intermediate + OH⁻ products_base 5-Hydroxyhexanoate Salt + Ethanol tetrahedral_intermediate->products_base - OEt⁻

Caption: Reaction pathways for acid and base-catalyzed hydrolysis of an ester.

References

Comparative study of chiral columns for Ethyl 5-hydroxyhexanoate separation

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of Ethyl 5-hydroxyhexanoate (B1262163), a valuable chiral building block in organic synthesis, is critical for the development of stereospecific pharmaceuticals and fine chemicals. Achieving baseline resolution of its enantiomers requires careful selection of a chiral stationary phase (CSP) and optimization of chromatographic conditions. This guide provides a comparative overview of commonly employed chiral columns for this purpose, supported by representative experimental data and detailed protocols to aid researchers in method development.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most prevalent and effective technique for enantiomeric separation.[1][2] Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, have demonstrated broad applicability and are often the first choice for screening chiral separations due to their robust performance across various mobile phase systems.[3][4]

Comparative Performance of Selected Chiral Columns

The successful separation of hydroxy esters like Ethyl 5-hydroxyhexanoate relies on the interactions between the analyte and the chiral stationary phase, which can include hydrogen bonding, dipole-dipole interactions, and steric effects.[3] The following table summarizes the typical performance of several polysaccharide-based chiral columns for the separation of a racemic mixture of this compound. The data presented is a representative compilation based on established performance for similar β-hydroxy esters.

Column NameChiral SelectorMobile Phase (v/v)Flow Rate (mL/min)tR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10)1.08.29.51.252.10
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (95:5)1.010.511.81.181.95
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate) [Immobilized]n-Hexane / Ethanol (85:15)0.87.48.91.302.50
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10)1.09.110.21.212.05

Note: Data are representative and may vary based on specific instrument conditions, column age, and batch-to-batch variability. tR1 and tR2 are the retention times of the first and second eluting enantiomers, respectively.

Immobilized polysaccharide-based CSPs, such as Chiralpak® IA, offer the advantage of being compatible with a wider range of solvents, which can be beneficial for optimizing selectivity and solubility.[5][6]

Experimental Protocols

A systematic approach is crucial for developing a robust chiral separation method.[2] The following protocols outline a standard workflow for screening and optimizing the separation of this compound.

1. Sample Preparation

  • Stock Solution: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in a suitable solvent, such as 2-propanol or the mobile phase.

  • Working Standard: Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

2. Instrumentation and Chromatographic Conditions

  • System: A standard HPLC system equipped with a UV detector is suitable.

  • Columns:

    • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

    • Chiralpak® IA, 250 x 4.6 mm, 5 µm

  • Mobile Phase Screening:

    • Primary Screening (Normal Phase): A mixture of n-hexane and an alcohol modifier (2-propanol or ethanol) is typically used.[4] Start with a composition of 90:10 (n-hexane:alcohol) and adjust the ratio to optimize retention and resolution.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 25 °C (ambient). Temperature can be varied to improve peak shape and resolution.

  • Detection: UV at 210 nm, as the ester carbonyl group provides sufficient chromophore for detection at low wavelengths.

  • Injection Volume: 5 - 10 µL.

3. Data Analysis

Calculate the key chromatographic parameters to evaluate the separation performance:

  • Selectivity (α): α = (tR2 - t0) / (tR1 - t0), where t0 is the column dead time.

  • Resolution (Rs): Rs = 2(tR2 - tR1) / (w1 + w2), where w1 and w2 are the peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

Visualizing the Workflow and Logic

To better understand the process of chiral column selection and method development, the following diagrams illustrate the logical flow and key relationships.

G cluster_0 CSP Selection cluster_1 Method Optimization A Define Analyte (this compound) B Initial CSP Screening (Polysaccharide-based) A->B Broad Applicability C Select Best CSP B->C Best Initial Rs & α D Screen Mobile Phase (Hexane/Alcohol Ratio) C->D E Optimize Flow Rate & Temperature D->E Fine-tune Separation F Method Validation E->F Confirm Robustness G cluster_0 Factors Influencing Separation CSP Chiral Stationary Phase (e.g., Amylose Derivative) Separation Successful Enantioseparation CSP->Separation Provides Chiral Environment Analyte Analyte (this compound) Analyte->Separation Forms Transient Diastereomeric Complexes MobilePhase Mobile Phase (e.g., Hexane/IPA) MobilePhase->Separation Modulates Interaction Strength & Retention

References

Safety Operating Guide

Proper Disposal of Ethyl 5-hydroxyhexanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development operations. This guide provides detailed procedures for the proper disposal of Ethyl 5-hydroxyhexanoate (B1262163), ensuring the safety of laboratory personnel and compliance with regulatory standards. While Ethyl 5-hydroxyhexanoate is not classified as a hazardous substance, it is imperative to follow institutional and regulatory guidelines for chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses or goggles: To protect from potential splashes.

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory coat: To protect skin and clothing.

Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any vapors.

Hazard Assessment and Waste Classification

Based on available safety data for structurally similar compounds and the physical properties of this compound, the following should be considered:

  • Not Classified as Hazardous: The safety data sheet for a close isomer, Ethyl 6-hydroxyhexanoate, indicates that it is not a hazardous substance or mixture.[1]

  • Combustibility: this compound has an estimated flash point of 78.3°C (173°F), classifying it as a combustible liquid.[2] Therefore, it should be kept away from sources of ignition.

  • General Chemical Waste: As a standard practice, all chemical waste should be managed through your institution's Environmental Health and Safety (EHS) program.[3] Do not dispose of this compound down the drain or in regular solid waste.

PropertyValueSource
Hazard Classification Not a hazardous substance or mixture[1]
Flash Point (estimated) 78.3°C / 173°F[2]
Boiling Point (estimated) 213.44°C @ 760 mm Hg[2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and associated contaminated materials is as follows:

  • Waste Segregation:

    • At the point of generation, keep this compound waste separate from other chemical waste streams to prevent unintended reactions.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting liquid this compound waste. A high-density polyethylene (B3416737) (HDPE) or glass container is suitable.

    • The container must be clearly labeled as "Hazardous Waste" (as a precautionary measure and standard for chemical waste) and include the full chemical name: "this compound". Do not use abbreviations.

    • Include the date of waste generation and the name of the principal investigator or laboratory contact.

  • Accumulation of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and ignition points.

    • Ensure the container is kept closed except when adding waste.

  • Disposal of Contaminated Materials:

    • Solid waste contaminated with this compound, such as gloves, absorbent pads, and empty containers, should be collected in a separate, clearly labeled, sealed plastic bag or container.

    • Empty containers of this compound should be handled as if they contain the product itself and disposed of through the chemical waste stream.[1]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.

    • Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.

    • Follow all packaging and transportation instructions provided by your EHS department.

Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound cluster_prep Waste Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate this compound Waste from Other Chemicals A->B C Select Leak-Proof, Chemically Compatible Container B->C D Label Container: 'Hazardous Waste' 'this compound' Date and Contact Info C->D E Collect Liquid Waste in Labeled Container D->E F Collect Contaminated Solids (Gloves, Absorbents) in a Separate Labeled Bag/Container D->F G Store Sealed Containers in Designated Satellite Accumulation Area E->G F->G H Contact Institutional EHS for Waste Pickup G->H I Provide EHS with Waste Information (Name, Quantity) H->I J Follow EHS Instructions for Packaging and Handover I->J K Maintain Disposal Records as per Institutional Policy J->K

Caption: Disposal workflow for this compound waste.

This comprehensive guide ensures that the disposal of this compound is handled in a manner that prioritizes safety, compliance, and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the final authority on waste disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-hydroxyhexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-hydroxyhexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.